molecular formula C6H5BrN4 B566808 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine CAS No. 1260850-70-1

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Cat. No.: B566808
CAS No.: 1260850-70-1
M. Wt: 213.038
InChI Key: PBRMNGMQOGOTHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine, also known as this compound, is a useful research compound. Its molecular formula is C6H5BrN4 and its molecular weight is 213.038. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromoimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRMNGMQOGOTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718266
Record name 3-Bromoimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260850-70-1
Record name 3-Bromoimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoimidazo[1,2-b]pyridazin-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine: A Privileged Scaffold in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Potent Pharmacophore

In the landscape of modern medicinal chemistry, the imidazo[1,2-b]pyridazine scaffold has garnered significant attention as a "privileged structure," consistently appearing in potent, biologically active molecules.[1] This bicyclic heterocyclic system is a cornerstone in the design of numerous kinase inhibitors, including the approved multi-targeted tyrosine kinase inhibitor, ponatinib.[2] Within this important class of compounds lies 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (CAS Number: 1260850-70-1 ), a key intermediate and a versatile building block for the synthesis of targeted therapeutics.[3][4][5]

This technical guide provides an in-depth analysis of this compound, offering a scientific narrative that covers its synthesis, physicochemical properties, and, most critically, its mechanistic potential as a modulator of key signaling pathways relevant to neuropathic pain, neurological disorders, and viral entry. As we will explore, this compound is not merely a synthetic intermediate but a core component of molecules designed to inhibit Adaptor Associated Kinase 1 (AAK1), a validated therapeutic target.[2][6]

Physicochemical Properties and Identification

The foundational step in any research endeavor is the unambiguous identification and characterization of the molecule of interest. This compound is a solid, typically yellow or brown to off-white in appearance.[4] Its key identifiers and computed properties are summarized below for quick reference.

PropertyValueSource
CAS Number 1260850-70-1[3][4][5]
Molecular Formula C₆H₅BrN₄[4][5]
Molecular Weight 213.04 g/mol [5]
Appearance Yellow or brown to off-white solid[4]
LogP 1.65520[3]
PSA (Polar Surface Area) 56.21 Ų[3]
Exact Mass 211.97000 u[3]

Strategic Synthesis: A High-Yield Amination Protocol

The synthesis of this compound and its derivatives is a critical aspect of its utility. The primary synthetic route involves the C-6 amination of a halo-substituted precursor, typically 3-bromo-6-chloroimidazo[1,2-b]pyridazine. Research has demonstrated an efficient, cost-effective, and environmentally conscious method that avoids the use of expensive and sensitive transition metal catalysts.

The causality behind this improved protocol lies in the strategic use of a phase-transfer catalyst and a fluoride source in a polar aprotic solvent. While earlier methods required a large excess of fluoride to drive the reaction (presumably through an in-situ formation of a more reactive C-6 fluorinated intermediate), optimized conditions achieve excellent yields with only stoichiometric amounts. This not only improves the cost-effectiveness but also significantly reduces the toxic fluoride waste stream.

Optimized Experimental Protocol for C-6 Amination

The following protocol is a synthesized methodology based on published efficient amination techniques for this scaffold.

dot

Synthesis_Workflow reagents Reactants: - 3-bromo-6-chloroimidazo[1,2-b]pyridazine - Aminating Agent (e.g., NH4OH) - Cesium Fluoride (CsF) - BnNEt3Cl (Phase Transfer Catalyst) - DMSO (Solvent) reaction_vessel Reaction Setup reagents->reaction_vessel Combine heating Heat to 100 °C (24 hours) reaction_vessel->heating Stir workup Work-up & Purification (e.g., Extraction, Chromatography) heating->workup Cool & Process product Product: This compound (High Yield: ~92% average) workup->product Isolate

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Reagent Combination: In a suitable reaction vessel, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired amine source (e.g., ammonium hydroxide for the primary amine, 2.0 equiv), Cesium Fluoride (CsF, 1.0 equiv), and Benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %) in Dimethyl sulfoxide (DMSO).

  • Reaction Conditions: Seal the vessel and heat the mixture to 100 °C.

  • Monitoring and Duration: Allow the reaction to proceed with stirring for 24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final C-6 aminated product with high purity.

This protocol consistently provides isolated yields in the range of 79–98%, with an average yield of approximately 92%.

Mechanism of Action: Inhibition of Adaptor Associated Kinase 1 (AAK1)

While specific quantitative bioactivity data for this compound is not widely published, the imidazo[1,2-b]pyridazine scaffold is a validated inhibitor of Adaptor Associated Kinase 1 (AAK1).[2][6] AAK1 is a serine/threonine kinase that plays a crucial regulatory role in clathrin-mediated endocytosis (CME), a fundamental cellular process for internalizing molecules from the cell surface.[7][8]

The AAK1 Signaling Pathway in Endocytosis

AAK1's primary function is to phosphorylate the μ2 subunit of the Adaptor Protein 2 (AP2) complex.[7][9] The AP2 complex is a critical component of the endocytic machinery, acting as a bridge that links cargo receptors to the clathrin coat, facilitating the formation of clathrin-coated pits.

The signaling cascade can be summarized as follows:

  • AP2 Complex Recruitment: The AP2 complex is recruited to the plasma membrane.

  • AAK1 Stimulation: The binding of clathrin to AAK1 stimulates AAK1's kinase activity.[10]

  • μ2 Subunit Phosphorylation: Activated AAK1 phosphorylates the μ2 subunit of the AP2 complex.[7][9]

  • Enhanced Cargo Binding: This phosphorylation event enhances the binding of the μ2 subunit to tyrosine-containing sorting motifs on cargo receptors.[10]

  • Endocytosis Regulation: This process increases the efficiency of receptor internalization.[10]

By inhibiting AAK1, compounds based on the this compound scaffold can disrupt this phosphorylation event, thereby modulating clathrin-mediated endocytosis.

dot

AAK1_Pathway cluster_cytosol Cytosol CargoReceptor Cargo Receptor AP2 AP2 Complex (α, β2, μ2, σ2) CargoReceptor->AP2 Binds Clathrin Clathrin AP2->Clathrin Recruits AAK1_inactive AAK1 (Inactive) Clathrin->AAK1_inactive Binds & Stimulates Endocytosis Clathrin-Mediated Endocytosis Clathrin->Endocytosis Leads to AAK1_active AAK1 (Active) AAK1_inactive->AAK1_active Activation AAK1_active->AP2 Phosphorylates μ2 subunit ATP ATP Inhibitor 3-Bromoimidazo[1,2-b] pyridazin-6-ylamine Derivative Inhibitor->AAK1_active Inhibits ADP ADP

Caption: The AAK1 signaling pathway in clathrin-mediated endocytosis and its inhibition.

Therapeutic Implications: Neuropathic Pain and Beyond

The validation of AAK1 as a therapeutic target comes from studies showing that AAK1 knockout mice exhibit a significantly reduced response to persistent and neuropathic pain.[11] Small-molecule inhibitors of AAK1 have been shown to reverse pain behavior in multiple animal models, including models of diabetic peripheral neuropathy.[11] The mechanism is believed to be linked to the central nervous system, where AAK1 inhibition impacts the transmission of pain signals.[12]

Furthermore, because many viruses hijack the host's clathrin-mediated endocytosis machinery for cellular entry, AAK1 inhibitors are being explored as potential broad-spectrum antiviral agents.[7][8] The role of AAK1 in the signaling of receptors like ErbB4 also implicates it in neurological disorders such as schizophrenia and Parkinson's disease.[8][10]

Experimental Protocols: In Vitro Kinase Assay

To assess the inhibitory potential of this compound derivatives against AAK1, a standard in vitro kinase assay can be employed. The objective is to measure the transfer of a phosphate group from ATP to a substrate by the kinase in the presence and absence of the inhibitor.

General Protocol for a Radiolabeled Kinase Assay

This protocol provides a framework for determining the IC₅₀ value of a test compound.

dot

Kinase_Assay_Workflow prep 1. Preparation - Recombinant AAK1 - Substrate (e.g., μ2 peptide) - [γ-³²P]ATP - Test Compound dilutions reaction 2. Kinase Reaction - Incubate Kinase, Substrate, ATP, and Inhibitor prep->reaction termination 3. Termination - Add Stop Solution (e.g., Laemmli buffer) reaction->termination separation 4. Separation - SDS-PAGE termination->separation detection 5. Detection - Autoradiography separation->detection analysis 6. Analysis - Quantify phosphorylation - Calculate IC₅₀ detection->analysis

Caption: Standard workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Prepare Reagents:

    • Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT).

    • Serially dilute the test compound (derivative of this compound) in DMSO, then further in reaction buffer to achieve final assay concentrations.

    • Prepare a solution of recombinant AAK1 enzyme and its substrate (e.g., a synthetic peptide corresponding to the phosphorylation site on the μ2 subunit) in reaction buffer.

    • Prepare a solution of ATP, including a spike of radiolabeled [γ-³²P]ATP.[13]

  • Initiate Reaction:

    • In a microtiter plate or microcentrifuge tubes, add the AAK1/substrate mix to wells containing the diluted test compound or vehicle control (DMSO).

    • Initiate the kinase reaction by adding the [γ-³²P]ATP solution.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes).

  • Terminate Reaction:

    • Stop the reaction by adding an equal volume of stop solution, such as 2x Laemmli sample buffer containing SDS and EDTA.[13]

  • Separate and Detect:

    • Separate the reaction products by SDS-PAGE. The phosphorylated substrate will carry the ³²P label.

    • Dry the gel and expose it to an autoradiography film or a phosphor imaging screen to visualize the radiolabeled substrate.

  • Analyze Data:

    • Quantify the band intensity corresponding to the phosphorylated substrate for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Alternatively, non-radioactive methods such as LanthaScreen® TR-FRET assays can be used, which measure the binding of a terbium-labeled antibody to a phosphorylated, fluorescein-labeled substrate.[14]

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a strategically designed building block that provides access to a class of potent kinase inhibitors. Its value is intrinsically linked to the therapeutic potential of the imidazo[1,2-b]pyridazine scaffold, particularly in the context of AAK1 inhibition. The efficient, high-yield synthesis makes this compound an attractive starting point for constructing diverse chemical libraries aimed at treating neuropathic pain, neurological disorders, and viral diseases.

Future research should focus on synthesizing a focused library of derivatives from this core and performing detailed structure-activity relationship (SAR) studies. The ultimate goal is to identify specific compounds with high potency and selectivity for AAK1, favorable pharmacokinetic profiles, and demonstrated efficacy in preclinical models, thereby translating the promise of this privileged scaffold into tangible therapeutic candidates.

References

An In-Depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine, a heterocyclic compound of significant interest in the field of drug discovery. We will delve into its core structure, synthesis, and characterization, with a particular focus on the rationale behind the synthetic strategies employed. Furthermore, this guide will explore the compound's role as a versatile building block for the development of potent and selective kinase inhibitors and other therapeutic agents. The discussion is grounded in established chemical principles and supported by peer-reviewed literature to provide researchers, scientists, and drug development professionals with a robust and practical resource.

Introduction: The Imidazo[1,2-b]pyridazine Core and Its Significance

The imidazo[1,2-b]pyridazine scaffold is a bicyclic heteroaromatic system that has garnered substantial attention in medicinal chemistry. This "privileged scaffold" is present in a variety of biologically active molecules, demonstrating a broad spectrum of therapeutic potential, including anticancer, antiviral, anti-inflammatory, and antiparasitic activities.[1][2] The success of the kinase inhibitor Ponatinib, which features this core structure, has spurred a resurgence of interest in developing new derivatives for various therapeutic applications.[2]

The subject of this guide, this compound (Molecular Formula: C₆H₅BrN₄), is a strategically functionalized derivative.[3][4] The bromine atom at the 3-position and the amine group at the 6-position serve as critical chemical handles for further molecular elaboration. This dual functionality allows for the systematic and regioselective introduction of diverse substituents, enabling extensive structure-activity relationship (SAR) studies and the optimization of pharmacokinetic and pharmacodynamic properties.

Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. The general strategy involves the initial construction of the imidazo[1,2-b]pyridazine core, followed by sequential functionalization.

Synthetic Pathway

A common and efficient route to this compound starts from the commercially available 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[5][6] This precursor itself is typically synthesized by the bromination of 6-chloroimidazo[1,2-b]pyridazine.[7] The key final step is a nucleophilic aromatic substitution (SNAr) reaction to replace the chlorine atom at the 6-position with an amino group.

Experimental Protocol: Synthesis of this compound

A robust method for the amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine has been developed, offering high yields.[5][6]

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • Ammonia source (e.g., aqueous ammonia, ammonium hydroxide)

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Cesium Fluoride (CsF)

  • Benzyltriethylammonium chloride (BnNEt₃Cl)

Procedure:

  • To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine in DMSO, add the amine source (2.0 equivalents), CsF (1.0 equivalent), and a catalytic amount of BnNEt₃Cl (10 mol %).[5]

  • Heat the reaction mixture at 100 °C for 24 hours.[5]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Purify the product using standard techniques such as column chromatography on silica gel to yield this compound.

Causality Behind Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is well-suited for SNAr reactions as it can solvate the cation while leaving the nucleophile (amine) relatively free and reactive.

  • Base/Promoter: The use of CsF as a promoter in this amination is a key innovation. While the exact mechanism is complex, fluoride ions are known to act as a base and can also facilitate the displacement of the chloride by forming hydrogen bonds with the incoming amine, increasing its nucleophilicity.[5] This method is also noted to be more cost-effective and utilize less toxic fluoride compared to previous methods.[5]

  • Phase-Transfer Catalyst: BnNEt₃Cl acts as a phase-transfer catalyst, which can be particularly useful if the reactants have different solubilities.

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine 3-bromo-6-chloroimidazo[1,2-b]pyridazine 3-bromo-6-chloroimidazo[1,2-b]pyridazine 6-chloroimidazo[1,2-b]pyridazine->3-bromo-6-chloroimidazo[1,2-b]pyridazine Bromination (e.g., NBS) This compound This compound 3-bromo-6-chloroimidazo[1,2-b]pyridazine->this compound Amination (SNA_r) NH3 source, CsF, DMSO

Caption: Synthetic route to this compound.

Spectroscopic Characterization
Technique Expected Observations
¹H NMR Aromatic protons on the imidazo[1,2-b]pyridazine core would appear as distinct signals in the downfield region (typically 6.5-8.5 ppm). The protons of the amine group would likely appear as a broad singlet.
¹³C NMR Carbon signals corresponding to the heterocyclic rings would be observed. The carbon atom attached to the bromine would be shifted downfield.
Mass Spectrometry (MS) The molecular ion peak would correspond to the calculated molecular weight (213.04 g/mol ).[4] The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching of the amine group (around 3300-3500 cm⁻¹) and C=N and C=C stretching of the aromatic rings would be present.

Chemical Reactivity and Role as a Synthetic Intermediate

The true value of this compound in drug discovery lies in its utility as a versatile synthetic intermediate. The bromine atom at the 3-position is particularly amenable to a wide range of metal-catalyzed cross-coupling reactions.[10]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing the introduction of aryl or heteroaryl substituents.

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups, a common strategy in kinase inhibitor design.[10]

  • Heck Coupling: Reaction with alkenes to form C-C bonds.[10]

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the introduction of a second amino group or more complex nitrogen-containing moieties.

The amino group at the 6-position can also be further functionalized, for example, through acylation or alkylation, to modulate the molecule's properties. This dual reactivity allows for the creation of large and diverse chemical libraries for high-throughput screening.

Derivatization cluster_C3 C-3 Position (Bromo) cluster_C6 C-6 Position (Amino) Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2) Start->Suzuki Pd catalyst Sonogashira Sonogashira Coupling (R-C≡CH) Start->Sonogashira Pd/Cu catalyst Heck Heck Coupling (Alkene) Start->Heck Pd catalyst Acylation Acylation (R-COCl) Start->Acylation Base Alkylation Alkylation (R-X) Start->Alkylation Base ProductA ProductA Suzuki->ProductA Aryl/Heteroaryl Derivative ProductB ProductB Sonogashira->ProductB Alkynyl Derivative ProductC ProductC Heck->ProductC Alkenyl Derivative ProductD ProductD Acylation->ProductD Amide Derivative ProductE ProductE Alkylation->ProductE Substituted Amine

Caption: Derivatization potential of the scaffold at C-3 and C-6 positions.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly effective core for the development of kinase inhibitors.[11][12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Derivatives of this compound have been investigated as inhibitors of a variety of kinases, including:

  • Mps1 (TTK) Kinase: A scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine led to the discovery of extremely potent and selective Mps1 inhibitors with excellent cellular and in vivo activity against various cancer cell lines.[11][14]

  • PI3K/mTOR: Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, showing promise for the treatment of pulmonary fibrosis.[12]

  • Bruton's Tyrosine Kinase (BTK): An imidazo[1,2-b]pyridazine derivative was identified as a potent and highly selective irreversible BTK inhibitor, which has advanced into Phase I clinical trials for B cell malignancies.[13][15]

  • Anaplastic Lymphoma Kinase (ALK): Macrocyclic derivatives based on this scaffold have been designed as novel ALK inhibitors capable of overcoming drug resistance mutations in non-small cell lung cancer.[16]

The general design strategy for these inhibitors involves using the imidazo[1,2-b]pyridazine core as a scaffold to orient substituents that interact with specific binding pockets of the target kinase. The 3-position is often used to introduce a group that targets the hinge region of the kinase, while the 6-position can be modified to improve solubility, cell permeability, and selectivity.

Conclusion and Future Perspectives

This compound is a high-value building block in modern medicinal chemistry. Its robust synthesis and versatile reactivity make it an ideal starting point for the construction of diverse compound libraries. The proven success of the imidazo[1,2-b]pyridazine scaffold in generating potent and selective kinase inhibitors underscores the continued importance of this heterocyclic system. Future research will likely focus on exploring new derivatization strategies, developing novel therapeutic applications beyond oncology, and leveraging computational methods to guide the rational design of next-generation inhibitors based on this privileged scaffold.

References

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, reactivity, and its pivotal role in the development of next-generation therapeutics, grounded in authoritative scientific literature.

The imidazo[1,2-b]pyridazine core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This fused heterocyclic system is a structural cornerstone in numerous biologically active molecules, demonstrating a remarkable range of therapeutic activities, including potent inhibition of various protein kinases.[1] Compounds incorporating this scaffold have been investigated as anticancer, anti-inflammatory, antiviral, and antifibrotic agents.[1][2]

This compound (CAS: 1260850-70-1) emerges as a particularly valuable intermediate. It possesses two distinct and strategically positioned functional handles: a reactive bromine atom at the C3 position and a nucleophilic amino group at the C6 position. This unique arrangement allows for sequential and site-selective modifications, making it an ideal starting point for constructing diverse chemical libraries and optimizing lead compounds in drug discovery programs. Its utility is underscored by its role in the synthesis of potent kinase inhibitors targeting critical cell signaling pathways.[3][4][5]

Physicochemical and Structural Properties

Precise characterization is fundamental to the effective use of any chemical intermediate. The known properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 1260850-70-1[6][7][8]
Molecular Formula C₆H₅BrN₄[6][8]
Molecular Weight 213.04 g/mol [7][8]
Appearance Yellow or brown to off-white solid[6]
Purity Commercially available at ≥95%[8]
LogP 1.65520 (Calculated)[7]
Polar Surface Area (PSA) 56.21 Ų (Calculated)[7]
Storage Conditions 2-8°C or Room Temperature, protect from light[6][8]

Note: Experimental data such as melting point, boiling point, and specific solubility are not consistently reported in publicly available literature. Researchers should perform their own characterization.

Synthesis and Purification

The synthesis of this compound typically proceeds via nucleophilic aromatic substitution (SNAr) on a di-halogenated precursor. The greater lability of the chlorine atom at the C6 position compared to the bromine at C3 allows for selective amination.

A robust and environmentally conscious method avoids the use of expensive and sensitive transition metal catalysts.[9] The protocol below is based on a fluoride-promoted amination strategy, which has been shown to provide high yields.[9]

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: Synthetic pathway for this compound. cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product & Workup R1 3-Bromo-6-chloroimidazo[1,2-b]pyridazine C1 Solvent: DMSO Catalyst: CsF (1.0 equiv) Temperature: 100 °C Time: 24 h R1->C1 1. R2 Ammonia Source (e.g., NH₄OH, NH₃ in dioxane) R2->C1 2. W1 Aqueous Workup & Purification (Crystallization/Chromatography) C1->W1 Reaction P1 This compound W1->P1 Isolation

Caption: Figure 1: Synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • Ammonium hydroxide (or a suitable ammonia source)

  • Caesium Fluoride (CsF)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), caesium fluoride (1.0 equiv.), and anhydrous DMSO.

  • Addition of Amine Source: Add the ammonia source (e.g., ammonium hydroxide, 5-10 equiv.) to the stirring mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into deionized water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Self-Validating System: The success of the synthesis is validated by characterization of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity, which should be compared against reference data.

Chemical Reactivity and Derivatization Potential

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. This allows for a modular approach to building molecular complexity, a cornerstone of modern medicinal chemistry.

  • C3-Position (Bromo Group): The bromine atom is a versatile handle for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions.

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

    • Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, creating substituted aminopyridazines.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, a key linker in many bioactive molecules.

    • Heck Coupling: Formation of C-C bonds with alkenes.

  • C6-Position (Amino Group): The primary amine is a potent nucleophile and can be readily functionalized.

    • Amide Bond Formation: Acylation with carboxylic acids, acid chlorides, or anhydrides to form amides, a common functional group in kinase inhibitors.

    • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

    • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

Reactivity and Derivatization Diagram

Reactivity_Diagram Figure 2: Key derivatization pathways for the title compound. cluster_C3 C3-Position Reactivity (Br) cluster_C6 C6-Position Reactivity (NH₂) Core This compound Suzuki Suzuki Coupling (R-B(OH)₂ / Pd catalyst) Core->Suzuki Buchwald Buchwald-Hartwig (R₂NH / Pd catalyst) Core->Buchwald Sonogashira Sonogashira Coupling (R-C≡CH / Pd, Cu catalyst) Core->Sonogashira Amide Amide Formation (R-COCl or R-COOH) Core->Amide Reductive Reductive Amination (R-CHO / NaBH(OAc)₃) Core->Reductive Urea Urea Formation (R-N=C=O) Core->Urea

Caption: Figure 2: Key derivatization pathways for the title compound.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The imidazo[1,2-b]pyridazine scaffold is a validated pharmacophore for kinase inhibition. The strategic functionalization of this compound has been instrumental in the discovery of potent and selective inhibitors for several important oncological and immunological targets.

  • Mps1 (TTK) Kinase Inhibitors: Monopolar spindle 1 (Mps1) kinase is a critical regulator of the spindle assembly checkpoint and a high-value target in oncology. Optimization of an imidazo[1,2-a]pyrazine hit led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors with nanomolar potency and oral bioavailability.[3] These compounds demonstrated remarkable antiproliferative activity against various cancer cell lines.[3]

  • PI3K/mTOR Dual Inhibitors: The PI3K/mTOR signaling pathway is frequently dysregulated in cancer and fibrotic diseases. Novel imidazo[1,2-b]pyridazine derivatives have been developed as potent dual inhibitors of PI3K and mTOR, showing significant anti-fibrotic potential in preclinical models of idiopathic pulmonary fibrosis (IPF).[2]

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is a key enzyme in the B cell receptor signaling pathway, making it a crucial target for B cell malignancies. A derivative of the imidazo[1,2-b]pyridazine scaffold, compound 22 (TM471-1), was identified as a highly potent (IC₅₀ = 1.3 nM) and selective irreversible BTK inhibitor.[4] This compound showed complete tumor regression in xenograft models and has advanced into Phase I clinical trials.[4]

  • Tyk2 JH2 Inhibitors: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and a key mediator in autoimmune and inflammatory diseases.[5] Imidazo[1,2-b]pyridazine analogs have been developed as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, demonstrating efficacy in animal models of arthritis.[5]

Illustrative Signaling Pathway Involvement

Signaling_Pathway Figure 3: Role of Imidazo[1,2-b]pyridazine derivatives in inhibiting oncogenic signaling. BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K BTK BTK BCR->BTK mTOR mTOR PI3K->mTOR Proliferation Cell Proliferation, Survival, Migration BTK->Proliferation mTOR->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivatives (e.g., TM471-1) Inhibitor->PI3K Inhibit Inhibitor->BTK Inhibit Inhibitor->mTOR Inhibit

Caption: Figure 3: Role of Imidazo[1,2-b]pyridazine derivatives in inhibiting oncogenic signaling.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 3-bromoimidazo[1,2-b]pyridazine, and general chemical principles dictate the necessary precautions.[10]

  • Hazard Classification: The parent compound is classified as an irritant.[10][11] It is expected that the 6-amino derivative will carry similar hazards.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Recommended Precautions:

    • Engineering Controls: Handle in a well-ventilated fume hood.

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), a lab coat, and chemical safety goggles.

    • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

    • Storage: Store in a tightly sealed container in a cool, dry, dark place.

In case of exposure, follow standard first aid measures: move to fresh air if inhaled, flush eyes with water for at least 15 minutes, and wash skin with plenty of soap and water.[10] Seek medical attention if irritation persists.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological properties associated with this privileged structure, including its applications in oncology, virology, inflammatory disorders, and neurodegenerative diseases. We will delve into the key structure-activity relationships, mechanisms of action, and relevant experimental protocols for the synthesis and biological evaluation of imidazo[1,2-b]pyridazine derivatives. This document is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the discovery of novel therapeutics based on this remarkable scaffold.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-b]pyridazine scaffold, a fused bicyclic system of imidazole and pyridazine rings, has emerged as a "privileged scaffold" in drug discovery.[1] This designation stems from its ability to interact with a wide range of biological targets with high affinity and specificity, leading to a broad spectrum of pharmacological activities.[1] The structural rigidity of the fused ring system, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of physicochemical properties and biological activity.

The clinical success of ponatinib , an imidazo[1,2-b]pyridazine-based multi-targeted tyrosine kinase inhibitor, has significantly fueled interest in this scaffold.[1] Ponatinib's ability to overcome resistance to other tyrosine kinase inhibitors in the treatment of chronic myeloid leukemia (CML) highlights the potential of this chemical framework to address unmet medical needs.[1] Beyond oncology, derivatives of this scaffold have demonstrated promising antiviral, anti-inflammatory, neuroprotective, and antiparasitic properties.[1]

This guide will explore the multifaceted biological activities of the imidazo[1,2-b]pyridazine core, providing a detailed analysis of its therapeutic potential and the underlying molecular mechanisms.

Anticancer Activity: Targeting Key Oncogenic Pathways

The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents. These compounds exert their effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Kinase Inhibition

A primary mechanism by which imidazo[1,2-b]pyridazine derivatives exhibit anticancer activity is through the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and apoptosis. In many cancers, kinases are aberrantly activated, leading to uncontrolled cell proliferation.

Ponatinib , for example, is a potent inhibitor of the BCR-ABL kinase, including the T315I mutant that confers resistance to other tyrosine kinase inhibitors. It also inhibits other kinases such as VEGFR, PDGFR, FGFR, and SRC. The binding of ponatinib to the ATP-binding site of these kinases blocks their catalytic activity, thereby inhibiting downstream signaling pathways essential for tumor growth and survival.[2]

Other imidazo[1,2-b]pyridazine derivatives have been shown to inhibit other kinases, including mTOR, Mps1, and cyclin-dependent kinases (CDKs), further highlighting the versatility of this scaffold in targeting oncogenic signaling.[3][4]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Receptor Growth Factor Receptor BCR-ABL BCR-ABL Growth Factor Receptor->BCR-ABL Ras Ras BCR-ABL->Ras PI3K PI3K BCR-ABL->PI3K STAT STAT BCR-ABL->STAT Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Transcription Gene Transcription ERK->Gene Transcription Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Gene Transcription STAT->Gene Transcription Cell Proliferation, Survival Cell Proliferation, Survival Gene Transcription->Cell Proliferation, Survival Imidazo[1,2-b]pyridazine Derivative (e.g., Ponatinib) Imidazo[1,2-b]pyridazine Derivative (e.g., Ponatinib) Imidazo[1,2-b]pyridazine Derivative (e.g., Ponatinib)->BCR-ABL Inhibition

Caption: Simplified signaling pathway of BCR-ABL inhibition by imidazo[1,2-b]pyridazine derivatives.

Structure-Activity Relationship (SAR)

The anticancer activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the scaffold. Key SAR observations include:

  • Substitution at the 3-position: Introduction of an ethynyl linker at the 3-position, as seen in ponatinib, is crucial for potent BCR-ABL inhibition.

  • Substitution at the 6-position: Aryl substitutions at the 6-position have been shown to improve cellular activity against Mps1 kinase.[3]

  • Diaryl urea derivatives: The presence of a diaryl urea moiety has been linked to significant anti-proliferative activity and mTOR inhibition.[4]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected imidazo[1,2-b]pyridazine derivatives against various cancer cell lines.

CompoundTargetCell LineIC50 (µM)Reference
Ponatinib BCR-ABLK5620.004[2]
Compound 27f Mps1A5490.006[3]
Compound A17 mTORA5490.067[4]
Compound A18 mTORH4600.062[4]
IP-5 Not specifiedHCC193745[5]
IP-6 Not specifiedHCC193747.7[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Imidazo[1,2-b]pyridazine test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that ensures they are in the exponential growth phase during the assay. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine test compound in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers. Imidazo[1,2-b]pyridazine derivatives have emerged as promising anti-inflammatory agents by targeting key mediators of the inflammatory response.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

Several imidazo[1,2-b]pyridazine compounds have been shown to inhibit the production of pro-inflammatory cytokines and enzymes. A key mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[6] NF-κB is a transcription factor that plays a central role in regulating the expression of genes involved in inflammation, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

By inhibiting the activation of NF-κB, these compounds can suppress the production of prostaglandins and nitric oxide, two key mediators of inflammation. Some derivatives have also been shown to directly inhibit IKKβ, a kinase upstream of NF-κB activation.[6]

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK Complex IKK Complex TRAF6->IKK Complex IκBα Phosphorylation IκBα Phosphorylation IKK Complex->IκBα Phosphorylation IκBα Degradation IκBα Degradation IκBα Phosphorylation->IκBα Degradation NF-κB NF-κB IκBα IκBα NF-κB->IκBα NF-κB_n NF-κB NF-κB->NF-κB_n Translocation Gene Transcription Gene Transcription NF-κB_n->Gene Transcription Activation Pro-inflammatory Mediators (COX-2, iNOS, TNF-α) Pro-inflammatory Mediators (COX-2, iNOS, TNF-α) Gene Transcription->Pro-inflammatory Mediators (COX-2, iNOS, TNF-α) LPS LPS LPS->TLR4 Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative->IKK Complex Inhibition IκBα Degradation->NF-κB Release neuroprotective_pathway cluster_stress Cellular Stress cluster_apoptosis Apoptotic Pathway Oxidative Stress Oxidative Stress Bax Bax Oxidative Stress->Bax Neuroinflammation Neuroinflammation Neuroinflammation->Bax Cytochrome c release Cytochrome c release Bax->Cytochrome c release Bcl-2 Bcl-2 Bcl-2->Bax Inhibition Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Neuronal Survival Neuronal Survival Apoptosis->Neuronal Survival Leads to decrease in Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative Imidazo[1,2-b]pyridazine Derivative->Oxidative Stress Inhibition Imidazo[1,2-b]pyridazine Derivative->Neuroinflammation Inhibition Imidazo[1,2-b]pyridazine Derivative->Bcl-2 Upregulation synthesis_scheme 3-Aminopyridazine 3-Aminopyridazine alpha-Haloketone alpha-Haloketone Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine alpha-Haloketone->Imidazo[1,2-b]pyridazine Condensation

References

A Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine: A Core Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid, bicyclic structure, combined with strategically placed reactive functional groups—a nucleophilic amine and a synthetically versatile bromine atom—positions it as a valuable scaffold for the development of targeted therapeutics. The imidazo[1,2-b]pyridazine core is a privileged structure, most notably found in the multi-targeted tyrosine kinase inhibitor, ponatinib.[1][2] This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed synthesis protocol with mechanistic insights, analytical characterization methods, and its critical applications in contemporary drug discovery, particularly in the synthesis of kinase inhibitors and protein degraders.

Compound Profile and Physicochemical Properties

This compound (CAS No: 1260850-70-1) is a stable, solid organic compound.[3] Its key properties, compiled from various chemical suppliers and databases, are summarized below. Understanding these parameters is the foundational step for its effective use in experimental design.

PropertyValueSource(s)
Molecular Weight 213.04 g/mol [4][5]
Exact Mass 211.97000 Da[4]
Molecular Formula C₆H₅BrN₄[3][5]
CAS Number 1260850-70-1[3][4][5]
Appearance Yellow or brown to off-white solid[3]
Purity Typically ≥95%[5]
LogP 1.655[4]
PSA (Polar Surface Area) 56.21 Ų[4]
Storage Conditions 2-8°C or Room Temperature[3][5]
Synthesis and Purification: A Mechanistic Approach

The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the commercially available precursor, 3-bromo-6-chloroimidazo[1,2-b]pyridazine. The chloro-substituent at the C-6 position is significantly more reactive towards nucleophilic displacement than the bromo-substituent at the C-3 position, allowing for selective amination.

This protocol is adapted from methodologies described for the C-6 amination of related imidazo[1,2-b]pyridazine systems.[6][7]

  • Reaction Setup: To a sealed pressure vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq), a suitable solvent such as DMSO or NMP (10 mL per gram of starting material), and a source of ammonia (e.g., a 7 M solution of ammonia in methanol, 5.0 eq).

    • Causality Note: A polar aprotic solvent like DMSO is chosen to solubilize the reactants and facilitate the charge separation in the Meisenheimer intermediate characteristic of SNAr reactions. A sealed vessel and excess ammonia are used to maintain the concentration of the volatile nucleophile and drive the reaction to completion.

  • Heating: Seal the vessel and heat the reaction mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Quench the reaction by pouring the mixture into ice-water. This will precipitate the crude product.

  • Filtration: Collect the resulting solid by vacuum filtration. Wash the filter cake thoroughly with water to remove inorganic salts and residual solvent, followed by a cold, non-polar solvent like diethyl ether to remove non-polar impurities.

  • Purification: The crude product can be further purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes or dichloromethane/methanol to afford the pure this compound as a solid.

Synthesis_Workflow reagents Reagents: - 3-Bromo-6-chloroimidazo[1,2-b]pyridazine - Ammonia (NH₃) in Methanol - DMSO (Solvent) start 1. Reaction Setup (Sealed Vessel) reagents->start heat 2. Heating (100-120 °C, 12-24h) start->heat workup 3. Quench & Precipitate (Ice-Water) heat->workup filter 4. Filtration & Washing workup->filter purify 5. Column Chromatography filter->purify product Final Product: This compound purify->product

Caption: Synthesis workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a panel of analytical techniques is essential. This constitutes a self-validating system for the protocol described above.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show distinct signals corresponding to the aromatic protons on the imidazo[1,2-b]pyridazine core. Based on data for the parent 3-bromoimidazo[1,2-b]pyridazine, characteristic doublets are expected for the protons at the C-7 and C-8 positions, along with a singlet for the C-2 proton.[8] The introduction of the amine group at C-6 will induce shifts in these signals and produce a broad singlet for the -NH₂ protons.

    • ¹³C NMR: The carbon spectrum will confirm the presence of the six unique carbon atoms in the heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula. The measured mass should correspond to the calculated exact mass of 211.97000 Da.[4] The isotopic pattern characteristic of a monobrominated compound (two peaks of nearly equal intensity, M and M+2) provides definitive evidence of the bromine atom's presence.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound, which should typically exceed 95% for use in drug discovery applications.

Applications in Drug Discovery: A Versatile Building Block

This compound is not an end-product therapeutic but rather a highly strategic intermediate. Its utility stems from the orthogonal reactivity of its two key functional groups. It is explicitly categorized as a "Protein Degrader Building Block," highlighting its relevance in cutting-edge therapeutic modalities.[5]

  • Kinase Inhibitor Synthesis: The imidazo[1,2-b]pyridazine scaffold is a proven pharmacophore for kinase inhibition.[2] The C-6 amine can act as a hydrogen bond donor, interacting with the hinge region of a kinase active site, while the C-3 position can be elaborated to target the solvent-exposed region, enhancing potency and selectivity.

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at the C-3 position is a reactive handle for introducing molecular diversity. It readily participates in palladium-catalyzed cross-coupling reactions such as:

    • Suzuki Coupling: To form C-C bonds with various aryl or heteroaryl boronic acids.

    • Buchwald-Hartwig Amination: To form C-N bonds, introducing secondary or tertiary amines.

    • Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.

  • PROTACs and Molecular Glues: As a protein degrader building block, this molecule can be incorporated into Proteolysis Targeting Chimeras (PROTACs). The amine group can be used as an attachment point for a linker connected to an E3 ligase-binding element, while the C-3 position is modified to create the warhead that binds to the protein of interest.

Scaffold_Concept cluster_molecule This compound Core C-6 Amine (H-Bond Donor / Linker Point) Imidazo[1,2-b]pyridazine Core (Rigid Scaffold) C-3 Bromo (Cross-Coupling Handle) Hinge Kinase Hinge Region Core:f0->Hinge H-Bonding Linker PROTAC Linker Core:f0->Linker Attachment Diversity Molecular Diversity (Aryl/Heteroaryl Groups) Core:f2->Diversity Suzuki, Buchwald-Hartwig, Sonogashira Coupling

Caption: The dual-functionality of the scaffold in drug design.

Safety, Handling, and Storage
  • Safety: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures vary from room temperature to 2-8°C, so refer to the supplier's specific guidelines.[3][5]

References

An In-Depth Technical Guide to the Pharmacophore Features of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a "privileged" heterocyclic nucleus in modern medicinal chemistry.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a diverse pharmacological profile that includes anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3][4][5] The clinical success of the multi-targeted kinase inhibitor Ponatinib, which features this core, has catalyzed a surge of interest in exploring the full therapeutic potential of this versatile scaffold.[1][4] This guide provides a detailed exploration of the key pharmacophoric features of imidazo[1,2-b]pyridazine derivatives, synthesizing structure-activity relationship (SAR) data across various therapeutic targets. We will dissect the critical substitution patterns and molecular interactions that govern biological activity, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on this potent framework.

The Imidazo[1,2-b]pyridazine Core: A Foundation for Diverse Bioactivity

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle where an imidazole ring is fused to a pyridazine ring, sharing a nitrogen atom at the bridgehead.[6][7] This arrangement creates a unique electronic and steric profile that is conducive to binding within various enzymatic pockets and receptors. The scaffold's inherent properties, combined with the synthetic tractability of its multiple positions (primarily C2, C3, C6, and C7), allow for systematic optimization of potency, selectivity, and pharmacokinetic properties.[6]

General Synthetic Strategy

A prevalent and robust method for constructing the imidazo[1,2-b]pyridazine backbone involves the condensation reaction between a substituted 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[8] Subsequent functionalization is often achieved through modern organometallic cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, which enable the precise installation of diverse substituents at key positions to probe the chemical space around the core.[3][5][6]

G cluster_start Starting Materials A 3-Amino-6-halopyridazine C Condensation Reaction (e.g., NaHCO3) A->C B α-Bromoketone B->C D Imidazo[1,2-b]pyridazine Core C->D Cyclization E Functionalization (e.g., Suzuki, Buchwald-Hartwig Cross-Coupling) D->E F Substituted Imidazo[1,2-b]pyridazine Derivatives E->F

Caption: General workflow for synthesis and functionalization.

Pharmacophore Analysis by Therapeutic Target

The versatility of the imidazo[1,2-b]pyridazine scaffold is best understood by examining its structure-activity relationships across different biological targets. The strategic placement of substituents dictates the molecule's interaction profile and ultimate pharmacological effect.

Protein Kinase Inhibition: The Dominant Application

The scaffold is a highly effective hinge-binder in numerous protein kinases, making it a cornerstone for developing anticancer agents.[5]

Key Pharmacophoric Features for Kinase Inhibition:

  • Hinge-Binding Region: The N1 atom of the imidazole ring and the adjacent N7 atom of the pyridazine ring often form critical hydrogen bonds with the kinase hinge region.

  • Solvent-Exposed Region: Substituents at the C3 and C6 positions typically extend into the solvent-exposed region, where they can be modified to enhance potency, selectivity, and physicochemical properties.[9][10]

  • Gatekeeper Pocket: Aromatic or hydrophobic groups at the C3 position can interact with the gatekeeper residue, influencing kinase selectivity.

G Core Imidazo[1,2-b]pyridazine Scaffold Hinge Hinge Binding (N1, N7) Core->Hinge H-Bonds C3_Sub C3 Substituent (Selectivity, Potency) Core->C3_Sub Modulates C6_Sub C6 Substituent (Potency, Solubility) Core->C6_Sub Modulates Kinase Kinase Active Site Hinge->Kinase C3_Sub->Kinase C6_Sub->Kinase

Caption: Pharmacophore model for kinase inhibition.

Case Studies:

  • Mps1 (TTK) Kinase: For potent Mps1 inhibition, a scaffold change from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine was crucial for improving cellular activity and pharmacokinetic properties.[11] Structure-guided optimization revealed that 6-aryl substitutions significantly enhanced cellular potency, leading to the discovery of compound 27f , an extremely potent and orally bioavailable Mps1 inhibitor.[11][12]

  • IKKβ Kinase: Optimization of substituents at both the 3- and 6-positions of the scaffold was key to increasing IKKβ inhibitory activity.[9] Further work demonstrated that enhancing cell permeability by adjusting molecular polarity, alongside introducing additional interactions to increase affinity, led to compounds with in vivo efficacy in inhibiting TNFα production.[10]

  • Tyk2 (JH2 Pseudokinase Domain): A key innovation for Tyk2 inhibitors was the introduction of a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety.[13] This group dramatically improved metabolic stability compared to previous 6-anilino analogs. Further SAR studies at the C3 position led to the identification of highly potent and selective inhibitors.[13]

  • TAK1 Kinase: For inhibition of TAK1 in multiple myeloma, the introduction of a morpholine or piperazine group at the C6 position was found to be critical.[14] These moieties not only enhance drug-like properties like solubility but also partake in crucial interactions within the kinase binding site, leading to nanomolar potency.[14]

Target KinaseKey Position(s)Critical Substituent Feature(s)Resulting ActivityReference
Mps1 (TTK) C6Aryl groupsImproved cellular potency and oral bioavailability[11][12]
IKKβ C3 and C6Optimized for polarity and additional binding interactionsIncreased cell-based activity and in vivo efficacy[9][10]
Tyk2 (JH2) C6(2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)aminoDramatically improved metabolic stability[13]
CDKs C2, C3, C6Varies; SAR differs significantly from imidazo[1,2-a]pyridinesPotent and selective CDK2 inhibition[5][15]
TAK1 C6Morpholine or PiperazineEnhanced kinase inhibition (nanomolar GI50)[14]
Anti-tubercular Activity

The emergence of drug-resistant tuberculosis has spurred the development of novel agents, with the imidazo[1,2-b]pyridazine scaffold showing significant promise.[16]

Key Pharmacophoric Features for Anti-tubercular Activity:

  • Linker Moiety: The introduction of specific linkers, such as benzohydrazide, connects the core scaffold to other chemical moieties, enhancing potency.[16][17]

  • Hydrogen Bonding: Amide derivatives often show superior activity compared to sulfonamide derivatives, which is attributed to their ability to form crucial hydrogen bonds with the target.[18]

  • Lipophilicity: A strong lipophilic nature appears to be beneficial, as demonstrated by derivatives incorporating piperazine and morpholine, which also show CNS depressant action without neurotoxicity.[18]

A study on benzohydrazide-linked imidazo[1,2-b]pyridazines found that compounds with electron-withdrawing or -donating groups on the terminal phenyl ring were highly potent against Mycobacterium tuberculosis H37Rv, with several compounds showing a Minimum Inhibitory Concentration (MIC) of 1.6 μg/mL, superior to standard drugs like ciprofloxacin and pyrazinamide.[16][17]

G node1 Imidazo[1,2-b]pyridazine Core Core Scaffold node2 Linker e.g., Benzohydrazide, Amide node1->node2 Covalently Linked node3 Terminal Group Substituted Phenyl Ring node2->node3 Connects node4 Key Features H-Bonding Capability Optimal Lipophilicity node2->node4 Contribute to node3->node4 Contribute to

Caption: SAR model for anti-tubercular imidazo[1,2-b]pyridazines.

Ligands for β-Amyloid (Aβ) Plaques

Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for Aβ plaques in Alzheimer's disease.[8]

Key Pharmacophoric Features for Aβ Binding:

  • C2 Position: A 2-(4'-Dimethylaminophenyl) moiety appears to be a critical requirement for achieving high binding affinity.[8]

  • C6 Position: This position tolerates various modifications that can modulate affinity. For instance, a 6-methylthio analogue displayed higher affinity than a 6-methoxy analogue.[8]

  • Aromaticity: Replacement of the 2-phenyl ring with pyridinyl or thiophenyl rings resulted in a significant loss of affinity, indicating the phenyl ring is a required feature for strong binding.[8]

PositionSubstituentBinding Affinity (Ki)Reference
C24'-DimethylaminophenylHigh (Requirement for affinity)[8]
C6Methylthio11.0 nM[8]
C6MethoxyLower than methylthio[8]
C2Pyridinyl or ThiophenylSignificantly reduced affinity[8]
Antiviral Activity against Picornaviruses

A novel class of broad-spectrum picornavirus inhibitors has been developed from this scaffold.[19]

Key Pharmacophoric Features for Antiviral Activity:

  • Linker and Geometry: The nature and geometry of the linker between the C3-phenyl ring and the imidazo[1,2-b]pyridazine core are paramount. Oxime linkers were found to be highly potent.[19]

  • Stereochemistry: The E geometry of the oxime linker was identified as a key element for activity; the corresponding Z isomer led to a considerable loss of potency.[19]

Experimental Protocols & Methodologies

To ensure scientific integrity, the characterization of these pharmacophore features relies on robust and reproducible experimental protocols.

Protocol: In Vitro Kinase Inhibition Assay (Example: IKKβ)

This protocol describes a self-validating system to determine the IC50 of a test compound against IKKβ.

Objective: To quantify the potency of an imidazo[1,2-b]pyridazine derivative as an inhibitor of IKKβ kinase activity.

Materials:

  • Recombinant human IKKβ enzyme

  • IKKβ substrate (e.g., IκBα peptide)

  • ATP (Adenosine triphosphate), radiolabeled [γ-³²P]ATP or fluorescent ADP probe

  • Test compounds (solubilized in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 96-well assay plates

  • Kinase detection system (e.g., scintillation counter, fluorescence plate reader)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer.

  • Compound Addition: Add 1 µL of the serially diluted test compound to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Enzyme Addition: Add the IKKβ enzyme to all wells except the "no enzyme" control. Allow for a pre-incubation period of 10-15 minutes at room temperature to permit compound binding.

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the IκBα substrate and [γ-³²P]ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Anti-tubercular Microplate Alamar Blue Assay (MABA)

This protocol is a standard, high-throughput method for determining the MIC of compounds against Mycobacterium tuberculosis.[16][17]

Objective: To determine the minimum inhibitory concentration (MIC) of imidazo[1,2-b]pyridazine derivatives against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC

  • Test compounds (solubilized in DMSO)

  • Standard anti-TB drugs (e.g., ciprofloxacin, pyrazinamide) for control

  • Alamar Blue reagent

  • 96-well microplates

Step-by-Step Methodology:

  • Plate Setup: Add 100 µL of sterile deionized water to the outer perimeter wells of the 96-well plate to prevent evaporation.

  • Compound Dilution: Add 100 µL of supplemented 7H9 broth to the test wells. Add 2 µL of the test compound (at 50x the desired final concentration) to the first well of a row and perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase, and dilute the culture to a final concentration of ~5 x 10⁴ CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the test compound. Include a drug-free control well.

  • Incubation: Seal the plate with a breathable sealant and incubate at 37°C for 5-7 days.

  • Assay Development: After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.

  • Second Incubation: Re-incubate the plate at 37°C for 24 hours.

  • Result Interpretation: Assess the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold is a remarkably versatile and privileged framework in drug discovery. Its pharmacophoric features can be precisely tuned through synthetic modifications, primarily at the C2, C3, and C6 positions, to achieve high potency and selectivity against a wide range of biological targets. As kinase inhibitors, the scaffold serves as an excellent hinge-binding element, with peripheral substitutions driving selectivity and drug-like properties. In other therapeutic areas, such as anti-tubercular and antiviral applications, the strategic incorporation of specific linkers and functional groups is critical for activity.

Future research will undoubtedly continue to exploit this scaffold. The exploration of novel substitution patterns, the use of advanced computational modeling to predict binding modes and design next-generation inhibitors, and the application of this core to new and emerging biological targets will ensure that imidazo[1,2-b]pyridazine derivatives remain a fertile ground for the discovery of innovative medicines.

References

Unveiling the Molecular Targets of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities. Its rigid, planar structure and accessible substitution points make it an ideal framework for designing potent and selective modulators of various biological targets. Notably, this scaffold is a key component in numerous kinase inhibitors, including the approved anti-cancer drug ponatinib, highlighting its significance in modern drug discovery.[1] The compound of interest, 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine, serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[2] Its bromo and amine functionalities provide versatile handles for chemical modification, enabling the exploration of structure-activity relationships to optimize potency and selectivity.[3]

This guide provides an in-depth exploration of the potential molecular targets of this compound and outlines a strategic, multi-pronged approach for their definitive identification and validation. Given the established precedent for the imidazo[1,2-b]pyridazine scaffold, a primary focus will be placed on the protein kinase family, a class of enzymes frequently implicated in human diseases.

The Kinase Family: Prime Suspects for Targeting

The imidazo[1,2-b]pyridazine scaffold has been successfully employed to develop inhibitors for a range of protein kinases, suggesting that this compound itself may exhibit affinity for this enzyme class. Derivatives of this core structure have demonstrated potent inhibitory activity against several kinases, including:

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family, Tyk2 is involved in cytokine signaling pathways crucial for immune responses.[4]

  • PIM Kinases: A family of serine/threonine kinases (PIM1, PIM2, PIM3) that play a role in cell survival and proliferation, making them attractive targets in oncology.[5]

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, BTK is a validated target in B-cell malignancies.[6][7]

  • Monopolar Spindle 1 (Mps1/TTK): A serine/threonine kinase essential for the spindle assembly checkpoint, Mps1 is a target for cancer therapy.[8]

  • PI3K/mTOR: These are central regulators of cell growth, metabolism, and survival, and dual inhibitors are being explored for cancer and fibrotic diseases.[9]

  • Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase, rearrangements of which are oncogenic drivers in certain cancers.[10]

  • Adaptor-Associated Kinase 1 (AAK1): A serine/threonine kinase involved in clathrin-mediated endocytosis.[11]

This strong body of evidence positions protein kinases as the most probable targets for this compound. The following sections will detail a comprehensive workflow to identify and validate these potential interactions.

Workflow for Target Identification and Validation

A multi-faceted approach is essential for the unambiguous identification and validation of a small molecule's biological targets.[12][13] This workflow combines direct biochemical methods with cell-based assays to provide a holistic understanding of the compound's mechanism of action.

Target ID Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Mechanism of Action Broad Kinome Screen Broad Kinome Screen Hit Generation Hit Generation Broad Kinome Screen->Hit Generation Identifies potential kinase hits Affinity Chromatography Affinity Chromatography Affinity Chromatography->Hit Generation Isolates binding proteins IC50 Determination IC50 Determination Hit Generation->IC50 Determination Confirms potency CETSA CETSA Hit Generation->CETSA Confirms target engagement in cells Cellular Assays Cellular Assays IC50 Determination->Cellular Assays CETSA->Cellular Assays Links target binding to cellular effect Final Validation Final Validation Cellular Assays->Final Validation Affinity_Chromatography Probe Photo-affinity Probe (Compound + Crosslinker + Biotin) Incubate Incubate & UV Crosslink Probe->Incubate Lysate Cell Lysate Lysate->Incubate Beads Streptavidin Beads Incubate->Beads PullDown Affinity Pull-down Beads->PullDown Wash Wash PullDown->Wash Elute Elute Wash->Elute MS Mass Spectrometry (Target ID) Elute->MS CETSA_Principle cluster_0 Without Ligand cluster_1 With Ligand Unbound_Native Native Protein Unbound_Denatured Denatured & Precipitated Protein Unbound_Native->Unbound_Denatured Heat (T) Bound_Native Ligand-Bound Native Protein Bound_Stable Stable at T Bound_Native->Bound_Stable Heat (T) Result Result: Increased amount of soluble protein at higher temperatures Bound_Stable->Result

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Mechanisms of Action

Introduction

The imidazo[1,2-b]pyridazine scaffold is a fused heterocyclic system that has emerged as a "privileged" structure in medicinal chemistry.[1][2] Its unique electronic and steric properties make it an ideal framework for the development of potent and selective modulators of a wide range of biological targets. This guide provides an in-depth exploration of the diverse mechanisms of action of imidazo[1,2-b]pyridazine compounds, with a focus on their interactions with key protein targets and their effects on cellular signaling pathways. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, explains the rationale behind key experimental approaches, and provides detailed protocols for assessing the activity of these versatile compounds.

The resurgence of interest in this scaffold can be partly attributed to the success of the multi-targeted kinase inhibitor Ponatinib, which features the imidazo[1,2-b]pyridazine core and is approved for the treatment of chronic myeloid leukemia (CML).[3] However, the therapeutic potential of this scaffold extends far beyond oncology, with derivatives showing promise as anti-inflammatory, anti-parasitic, antiviral, and neuroactive agents.[1][2] This guide will delve into the molecular intricacies that underpin these diverse biological activities.

Chapter 1: Kinase Inhibition - A Dominant Mechanism of Action

A predominant mechanism of action for imidazo[1,2-b]pyridazine derivatives is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling by catalyzing the phosphorylation of specific amino acid residues in proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The imidazo[1,2-b]pyridazine core has proven to be an effective scaffold for the design of inhibitors targeting several important kinase families.

Tyrosine Kinase 2 (Tyk2) Inhibition

Biological Target and Rationale: Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of nonreceptor tyrosine kinases.[4] It is a key mediator of cytokine signaling, particularly for IL-12, IL-23, and Type I interferons.[4] These signaling pathways are integral to the pathogenesis of autoimmune and inflammatory diseases such as psoriasis and rheumatoid arthritis.[4] Tyk2, like other JAKs, possesses a catalytic kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[4] Targeting the JH2 domain offers a potential avenue for achieving high selectivity and allosteric inhibition of Tyk2 function.[4]

Mechanism of Action: Imidazo[1,2-b]pyridazine-based compounds have been developed as potent and selective inhibitors of the Tyk2 JH2 domain.[4] These compounds bind to the ATP-binding site of the pseudokinase domain, but do not inhibit the catalytic JH1 domain directly.[4] By binding to JH2, they allosterically inhibit the function of the JH1 catalytic domain, thereby blocking the phosphorylation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[4] This disruption of the JAK-STAT pathway ultimately leads to a reduction in the production of pro-inflammatory cytokines like IFNγ.[4]

Signaling Pathway: Tyk2-Mediated Cytokine Signaling

Below is a diagram illustrating the role of Tyk2 in cytokine signaling and the inhibitory effect of imidazo[1,2-b]pyridazine compounds.

Tyk2_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor Tyk2 JH2 (Pseudokinase) JH1 (Kinase) Cytokine_Receptor->Tyk2 Activates Cytokine IL-12, IL-23, Type I IFN Cytokine->Cytokine_Receptor Binds STAT STAT Tyk2:f1->STAT Phosphorylates pSTAT pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription Induces Imidazo_Compound Imidazo[1,2-b]pyridazine Inhibitor Imidazo_Compound->Tyk2:f0 Binds & Inhibits (Allosteric) BTK_Pathway BCR B-Cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Antigen Binding Activates BTK BTK LYN_SYK->BTK Phosphorylates & Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates & Activates DAG_IP3 DAG / IP3 PLCg2->DAG_IP3 Generates NFkB_MAPK NF-κB & MAPK Pathways DAG_IP3->NFkB_MAPK Activates Cell_Survival B-Cell Proliferation & Survival NFkB_MAPK->Cell_Survival Promotes Imidazo_Compound Imidazo[1,2-b]pyridazine Inhibitor (Covalent) Imidazo_Compound->BTK Irreversibly Binds (Cys481) GABAA_Modulation cluster_receptor GABAA Receptor in Neuronal Membrane GABAA_Receptor GABA Site BZ Site Cl- Channel Chloride_Influx Chloride (Cl⁻) Influx GABAA_Receptor:cl->Chloride_Influx Opens Channel GABA GABA GABA->GABAA_Receptor:gaba Binds Imidazo_Compound Imidazo[1,2-b]pyridazine (PAM) Imidazo_Compound->GABAA_Receptor:bz Binds (Allosteric) Imidazo_Compound->GABAA_Receptor:gaba Potentiates GABA Effect Hyperpolarization Neuronal Hyperpolarization (Inhibitory Effect) Chloride_Influx->Hyperpolarization Leads to MABA_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Imidazo[1,2-b]pyridazine Compounds in 96-well plate Start->Prepare_Compounds Add_Culture Add M. tuberculosis H37Rv Culture to each well Prepare_Compounds->Add_Culture Incubate_1 Incubate for 7 days at 37°C Add_Culture->Incubate_1 Add_Alamar_Blue Add Alamar Blue Reagent Incubate_1->Add_Alamar_Blue Incubate_2 Incubate for 24 hours at 37°C Add_Alamar_Blue->Incubate_2 Read_Plate Read Plate (Colorimetric or Fluorometric) Incubate_2->Read_Plate Analyze Determine Minimum Inhibitory Concentration (MIC) Read_Plate->Analyze End End Analyze->End

References

Introduction: The Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of Imidazo[1,2-b]pyridazines

The imidazo[1,2-b]pyridazine nucleus is a fused heterocyclic system that has garnered significant attention from the medicinal chemistry community.[1] This scaffold is considered "privileged" due to its ability to serve as a versatile template for designing ligands that can interact with a wide array of biological targets. Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse intermolecular interactions, including hydrogen bonding and π-stacking, which are critical for high-affinity binding to enzymes and receptors.[1]

The therapeutic relevance of this scaffold was prominently highlighted by the approval of Ponatinib , a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia.[2][3] The success of Ponatinib spurred a resurgence of interest in exploring imidazo[1,2-b]pyridazine derivatives for various therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antiparasitic agents.[2][3] Consequently, the development of efficient and versatile synthetic routes to access this core structure and its analogs is of paramount importance for drug development professionals.

This guide provides a comprehensive overview of the principal synthetic strategies for constructing the imidazo[1,2-b]pyridazine ring system. We will delve into the mechanistic underpinnings of classical condensation reactions, explore the efficiency of modern multicomponent strategies, and examine the precision of metal-catalyzed cross-coupling methodologies. Each section is designed to provide not only procedural details but also the strategic rationale behind the choice of reagents and conditions, offering field-proven insights for researchers and scientists.

The Cornerstone: Classical Synthesis via Condensation Reactions

The most traditional and direct method for assembling the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-aminopyridazine and an α-halocarbonyl compound. This approach, a variation of the Tschitschibabin (Chichibabin) reaction for imidazo-fused heterocycles, remains a workhorse in the field due to its simplicity and the ready availability of starting materials.[4][5][6]

Mechanism and Rationale

The reaction proceeds via a two-step sequence. The first step is an SN2 reaction where the most nucleophilic nitrogen of the 3-aminopyridazine ring (N1) attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide to form an N-alkylated intermediate. It is crucial that this initial alkylation occurs on the ring nitrogen rather than the exocyclic amino group to facilitate the subsequent cyclization. The introduction of a halogen on the pyridazine ring can enhance the yield by modulating the nucleophilicity of the ring nitrogens.[4]

The second step is an intramolecular cyclization. The exocyclic amino group attacks the carbonyl carbon of the newly introduced side chain, forming a five-membered ring intermediate. This is followed by a dehydration step, often acid-catalyzed, which results in the formation of the aromatic imidazo[1,2-b]pyridazine system.

Tschitschibabin_Mechanism cluster_0 Step 1: N-Alkylation (SN2) cluster_1 Step 2: Intramolecular Cyclization & Dehydration 3-Aminopyridazine 3-Aminopyridazine Intermediate N-Alkylated Intermediate 3-Aminopyridazine->Intermediate α-haloketone Cyclized_Intermediate Hemiaminal Intermediate Intermediate->Cyclized_Intermediate  Cyclization Product Imidazo[1,2-b]pyridazine Cyclized_Intermediate->Product -H2O

Caption: General mechanism for the Tschitschibabin-type synthesis.

Experimental Protocol: Synthesis of 2-phenyl-6-chloroimidazo[1,2-b]pyridazine

This protocol is adapted from a standard procedure for the synthesis of imidazo[1,2-b]pyridazine derivatives.[4]

  • Reagents & Setup:

    • 3-Amino-6-chloropyridazine (1.0 eq)

    • 2-Bromoacetophenone (1.05 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Ethanol (solvent)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Procedure:

    • To a solution of 3-amino-6-chloropyridazine in ethanol, add sodium bicarbonate.

    • Add 2-bromoacetophenone to the suspension.

    • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

    • Dry the product under vacuum to yield 2-phenyl-6-chloroimidazo[1,2-b]pyridazine.

  • Self-Validation:

    • The identity and purity of the product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected outcome is a product with characteristic shifts corresponding to the fused heterocyclic system and the phenyl substituent.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, represent a highly efficient strategy for generating molecular complexity. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent MCR for the one-pot synthesis of substituted imidazo[1,2-b]pyridazines.[7][8]

Mechanism and Rationale

The GBB reaction involves the condensation of an aminoazine (like 3-aminopyridazine), an aldehyde, and an isocyanide. The reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism begins with the formation of a Schiff base (imine) from the aldehyde and the exocyclic amino group of the 3-aminopyridazine. The acid catalyst activates the imine towards nucleophilic attack by the isocyanide carbon, forming a nitrilium ion intermediate. This is followed by a crucial intramolecular [4+1] cycloaddition, where the ring nitrogen of the pyridazine attacks the nitrilium ion. A subsequent proton transfer and tautomerization yield the final aromatic imidazo[1,2-b]pyridazine product. The primary advantage of this approach is the rapid assembly of a diverse library of compounds by simply varying the aldehyde and isocyanide components.

GBB_Reaction_Workflow Start Starting Materials (3-Aminopyridazine, Aldehyde, Isocyanide) Step1 Formation of Schiff Base (Imine Intermediate) Start->Step1 Acid Catalyst Step2 Nucleophilic attack by Isocyanide (Nitrilium Ion Intermediate) Step1->Step2 Step3 Intramolecular [4+1] Cycloaddition Step2->Step3 Step4 Proton Transfer & Tautomerization Step3->Step4 Product 3-Amino-Imidazo[1,2-b]pyridazine Derivative Step4->Product

Caption: Workflow of the Groebke–Blackburn–Bienaymé (GBB) reaction.

Experimental Protocol: GBB Synthesis of a 3-Aminoimidazo[1,2-b]pyridazine Derivative

This protocol is a representative example of a Lewis acid-catalyzed GBB reaction.[7][9]

  • Reagents & Setup:

    • 3-Aminopyridazine (1.0 eq)

    • Aromatic Aldehyde (e.g., Benzaldehyde) (1.1 eq)

    • Isocyanide (e.g., tert-Butyl isocyanide) (1.2 eq)

    • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

    • Methanol (solvent)

    • Microwave vial or sealed tube.

  • Procedure:

    • In a microwave vial, combine 3-aminopyridazine, the aldehyde, and scandium(III) triflate in methanol.

    • Add the isocyanide to the mixture.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 100 °C for 30-60 minutes.

    • After cooling, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired product.

  • Self-Validation:

    • The successful formation of the product is confirmed by the incorporation of fragments from all three starting materials, which can be verified by NMR and mass spectrometry. The presence of a new amino group at the 3-position is a key characteristic.

Data Presentation: Scope of the GBB Reaction

The versatility of the GBB reaction allows for the creation of a wide range of derivatives.

EntryAldehydeIsocyanideProduct Yield (%)
1Benzaldehydetert-Butyl isocyanide85
24-Chlorobenzaldehydetert-Butyl isocyanide92
34-Methoxybenzaldehydetert-Butyl isocyanide88
4Furfuraltert-Butyl isocyanide78
5BenzaldehydeCyclohexyl isocyanide82

Yields are representative and can vary based on specific conditions and substrates.

Modern Frontiers: Metal-Catalyzed Methodologies

The quest for higher selectivity, milder reaction conditions, and broader functional group tolerance has led to the development of sophisticated metal-catalyzed strategies. Palladium-catalyzed intramolecular C-N bond formation and C-H activation have emerged as powerful tools for the synthesis and subsequent functionalization of the imidazo[1,2-b]pyridazine core.[10]

Mechanism and Rationale: Palladium-Catalyzed Intramolecular N-Arylation

This strategy typically starts with a pre-functionalized pyridazine, such as a 3-amino-6-halopyridazine that has been acylated or coupled with a suitable partner bearing a leaving group. The key step is the intramolecular Buchwald-Hartwig amination, where a palladium catalyst facilitates the formation of the N-C bond to close the imidazole ring.

The catalytic cycle generally involves:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-X bond (e.g., C-Br or C-I) of the substrate.

  • Deprotonation/Coordination: The N-H bond of the amino group is deprotonated by a base, and the resulting amide coordinates to the Pd(II) center.

  • Reductive Elimination: The crucial C-N bond is formed, releasing the imidazo[1,2-b]pyridazine product and regenerating the Pd(0) catalyst.

Pd_Catalytic_Cycle Pd0 Pd(0)L_n PdII_OxAdd R-Pd(II)-X(L_n) Pd0->PdII_OxAdd Oxidative Addition (R-X) PdII_Amide R-Pd(II)-NHR'(L_n) PdII_OxAdd->PdII_Amide Base, R'-NH2 (-HX) Product_Complex Product-Pd(0) PdII_Amide->Product_Complex Reductive Elimination Product_Complex->Pd0 Product Release

Caption: A simplified Palladium catalytic cycle for C-N cross-coupling.

Experimental Protocol: Pd-Catalyzed Tandem Amination

This protocol describes an auto-tandem palladium-catalyzed amination for the synthesis of a fused imidazo[1,2-b]pyridazine system.[10]

  • Reagents & Setup:

    • 2-Chloro-3-iodopyridine (1.0 eq)

    • 3-Aminopyridazine (1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (4 mol%)

    • Xantphos (ligand) (2 mol%)

    • Cesium carbonate (Cs₂CO₃) (4.0 eq)

    • Toluene (anhydrous solvent)

    • Schlenk tube or similar inert atmosphere reaction vessel.

  • Procedure:

    • To a Schlenk tube under an argon atmosphere, add Pd(OAc)₂, Xantphos, and Cs₂CO₃.

    • Add 2-chloro-3-iodopyridine and 3-aminopyridazine.

    • Add anhydrous toluene via syringe.

    • Seal the tube and heat the mixture at 110 °C for 12-24 hours.

    • Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

    • Filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate and purify the crude product by column chromatography.

  • Self-Validation:

    • The success of this tandem reaction, involving both an intermolecular and an intramolecular C-N coupling in one pot, is a powerful demonstration of catalytic efficiency. The final tetracyclic product's structure must be confirmed by advanced spectroscopic methods (e.g., 2D NMR) to verify the correct regiochemistry of the cyclization.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the specific goals of the research, such as target molecule complexity, desired library size, and scalability.

FeatureClassical CondensationMulticomponent Reaction (GBB)Metal-Catalyzed Cyclization
Core Principle A-B type condensationA+B+C convergent synthesisIntramolecular cross-coupling
Versatility Moderate; depends on α-haloketone availabilityHigh; diversity from aldehyde/isocyanideHigh; excellent functional group tolerance
Efficiency Variable yields, often requires purificationGood to excellent yields, high atom economyGenerally high yields, very selective
Conditions Often requires heating (reflux)Mild to moderate heating (often microwave)Requires inert atmosphere, specific ligands
Key Advantage Simplicity, low-cost starting materialsRapid library generation, complexity buildingHigh regioselectivity, late-stage functionalization
Key Limitation Potential regioselectivity issuesLimited to 3-amino substitution patternCatalyst cost, sensitivity to air/moisture

Conclusion and Future Outlook

The synthesis of the imidazo[1,2-b]pyridazine scaffold has evolved from straightforward classical condensations to highly efficient multicomponent reactions and precise metal-catalyzed methodologies. Each approach offers a unique set of advantages, providing medicinal chemists with a versatile toolbox for accessing novel chemical matter. The classical Tschitschibabin-type reactions offer simplicity and are ideal for generating foundational structures. Multicomponent reactions, particularly the GBB reaction, excel in the rapid production of diverse compound libraries for high-throughput screening. Finally, modern palladium-catalyzed methods provide unparalleled control and functional group tolerance, enabling the synthesis of highly complex and intricately functionalized target molecules.

Future research in this area will likely focus on developing even more sustainable and efficient synthetic methods. This includes the exploration of flow chemistry for safer and more scalable production, the use of earth-abundant metal catalysts to replace palladium, and the development of enantioselective methods to access chiral imidazo[1,2-b]pyridazine derivatives, further expanding the therapeutic potential of this remarkable scaffold.

References

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-amine: A Privileged Scaffold for Modern Drug Discovery

Abstract

The imidazo[1,2-b]pyridazine heterocycle is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its presence in numerous biologically active compounds, most notably the kinase inhibitor Ponatinib.[1][2] This guide focuses on a key derivative, 3-Bromoimidazo[1,2-b]pyridazin-6-amine, a versatile synthetic intermediate poised for the development of next-generation therapeutics. We will provide an in-depth analysis of its physicochemical properties, validated synthetic protocols, and its strategic application in the design of targeted therapies, including kinase inhibitors and protein degraders. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful molecular framework.

The Imidazo[1,2-b]pyridazine Core: A Foundation of Therapeutic Success

The imidazo[1,2-b]pyridazine scaffold is a fused bicyclic system that has garnered significant attention for its ability to interact with a wide array of biological targets. Its rigid structure and specific arrangement of nitrogen atoms make it an ideal hinge-binding motif for many protein kinases. The resurgence of interest in this scaffold can be largely attributed to the clinical success of Ponatinib, a multi-targeted kinase inhibitor.[1][2]

Beyond oncology, derivatives of this core have demonstrated a remarkable breadth of biological activities, including:

  • Antiviral: Potent and broad-spectrum activity against human picornaviruses.[3]

  • Anticancer: Inhibition of key kinases like c-Met and VEGFR2.[4]

  • Neurodegenerative Disease: Development as imaging agents for β-amyloid plaques in Alzheimer's disease.[5]

  • Anti-inflammatory and Antiparasitic: A wide range of other therapeutic applications are continuously being explored.[1]

3-Bromoimidazo[1,2-b]pyridazin-6-amine emerges as a particularly valuable building block. Its structure contains two distinct, orthogonally reactive sites: the 3-bromo position, ideal for metal-catalyzed cross-coupling reactions, and the 6-amino group, which can be readily functionalized through amidation or other substitutions. This dual functionality allows for the systematic and efficient construction of diverse chemical libraries aimed at novel therapeutic targets.

Physicochemical and Structural Characterization

The precise identity and properties of 3-Bromoimidazo[1,2-b]pyridazin-6-amine are critical for its effective use in synthesis and drug design.

PropertyDataReference(s)
IUPAC Name 3-Bromoimidazo[1,2-b]pyridazin-6-amine
Synonyms 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine[6][7]
CAS Number 1260850-70-1[6][7][8]
Molecular Formula C₆H₅BrN₄[6][8]
Molecular Weight 213.04 g/mol [7][8]
Appearance Yellow, brown, or off-white solid[6]
Storage Conditions 2-8°C or Room Temperature, protect from light, keep dry[6][9]
Predicted LogP 1.655[7]
Predicted PSA 56.21 Ų[7]
SMILES N_c1_cc_n2_c(Br)_cn_c2_n1

Structural Insights for Synthesis: The nucleophilic 6-amino group serves as a handle for building out molecular complexity, while the 3-bromo position on the electron-rich imidazole ring is primed for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This electronic and functional arrangement is the key to its utility as a scaffold.

Synthesis and Purification

The efficient synthesis of 3-bromoimidazo[1,2-b]pyridazin-6-amine is paramount for its application in drug discovery programs. A recently developed, cost-effective, and high-yield method avoids the use of expensive and sensitive transition metal catalysts for the key amination step.[10]

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A 3-Amino-6-chloropyridazine C 3-Bromo-6-chloroimidazo[1,2-b]pyridazine A->C Condensation & Bromination B α-Bromo Ketone Equivalent B->C D 3-Bromoimidazo[1,2-b]pyridazin-6-amine C->D Nucleophilic Aromatic Substitution (SNAr)

Figure 1: General synthetic workflow for 3-Bromoimidazo[1,2-b]pyridazin-6-amine.

Experimental Protocol: Efficient C-6 Amination

This protocol is adapted from a validated, metal-free methodology that provides excellent yields for the amination of the 3-bromoimidazo[1,2-b]pyridazine core.[10] The procedure relies on a fluoride-promoted nucleophilic aromatic substitution (SNAr).

Rationale: The choice of cesium fluoride (CsF) as a base and promoter is crucial. It is effective in promoting the displacement of the C-6 chlorine without requiring harsh conditions or expensive palladium or copper catalysts that can be difficult to remove from the final product. The use of a phase-transfer catalyst (BnNEt₃Cl) enhances reaction rates and consistency, particularly with less soluble reagents. DMSO is selected as the solvent due to its high boiling point and its ability to dissolve a wide range of organic and inorganic reagents.

Step-by-Step Methodology:

  • Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar and condenser, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv.), cesium fluoride (CsF, 1.0 equiv.), and benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO). The specific amine source for installing the -NH₂ group (e.g., a protected ammonia equivalent or direct amination source) is then added (2.0 equiv.).

  • Reaction: The reaction vessel is sealed and heated to 100 °C. The reaction progress is monitored by TLC or LC-MS (typically complete within 24 hours).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the final product, 3-bromoimidazo[1,2-b]pyridazin-6-amine.

  • Characterization: The structure and purity of the final compound should be confirmed using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR spectrum is expected to show characteristic shifts for the protons on the bicyclic core, which can be compared to data for the starting material and related analogs.[11]

Applications in Drug Discovery

The dual functionality of 3-bromoimidazo[1,2-b]pyridazin-6-amine makes it an exceptionally powerful platform for generating molecules for two of the most active areas in modern drug discovery: kinase inhibition and targeted protein degradation.

A. Kinase Inhibitor Design

The imidazo[1,2-b]pyridazine core acts as an effective scaffold for ATP-competitive kinase inhibitors. The 6-amino group can be elaborated with various substituents to interact with the solvent-exposed region of the kinase, enhancing potency and selectivity. The 3-bromo position allows for the introduction of moieties via cross-coupling to access deeper pockets within the kinase active site, a strategy successfully used to develop potent c-Met and VEGFR2 inhibitors.[4]

cluster_pathway Kinase Signaling Cascade GF Growth Factor Receptor VEGFR2 GF->Receptor Kinase Kinase Domain Receptor->Kinase Substrate Substrate Kinase->Substrate ATP Phos_Substrate Phosphorylated Substrate Substrate->Phos_Substrate Cell_Response Cellular Response Phos_Substrate->Cell_Response Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Kinase Blocks ATP Binding Site

Figure 2: Mechanism of action for a kinase inhibitor derived from the scaffold.

B. Targeted Protein Degradation

The compound is explicitly listed as a "Protein Degrader Building Block," highlighting its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[8] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.

In a typical PROTAC design using this scaffold:

  • Warhead: The 3-bromo position is functionalized via cross-coupling to attach a ligand (the "warhead") that binds to the protein of interest (POI).

  • Linker Attachment Point: The 6-amino group serves as a robust anchor to attach a chemical linker, which is in turn connected to a ligand for an E3 ubiquitin ligase.

cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) Degradation Ubiquitination & Proteasomal Degradation POI->Degradation Induced Proximity E3 E3 Ligase Warhead Warhead (from 3-position) Warhead->POI Binds Scaffold Scaffold (6-amino position) Warhead->Scaffold Linker Linker Scaffold->Linker E3_Ligand E3 Ligand Linker->E3_Ligand E3_Ligand->E3 Binds

Figure 3: Role of the scaffold in a PROTAC leading to targeted protein degradation.

Conclusion and Future Outlook

3-Bromoimidazo[1,2-b]pyridazin-6-amine is more than just a single chemical entity; it is a strategic platform for innovation in drug discovery. Its validated, efficient synthesis and orthogonal reactive handles provide medicinal chemists with a reliable tool to rapidly generate diverse and complex molecular architectures.[10] As the fields of targeted therapy and protein degradation continue to evolve, the demand for such versatile and well-characterized building blocks will only increase. The strategic application of this scaffold is expected to continue yielding novel clinical candidates for cancer, viral diseases, and neurodegenerative disorders, reinforcing the enduring legacy of the imidazo[1,2-b]pyridazine core in medicine.

References

physical appearance of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Characterization of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's properties is paramount for its successful application. This guide provides a detailed examination of this compound, a heterocyclic compound of interest in medicinal chemistry. We will delve into its physical and chemical characteristics, analytical methods for its identification and purification, and best practices for its handling and storage.

Core Molecular Attributes and Physicochemical Profile

This compound belongs to the imidazo[1,2-b]pyridazine family, a class of nitrogen-containing fused heterocyclic scaffolds that are of significant interest in the development of therapeutic agents, particularly as kinase inhibitors. The presence of a bromine atom at the 3-position and an amine group at the 6-position provides key reactive handles for further chemical modification and imparts specific electronic and steric properties that influence its biological activity and physical characteristics.

A summary of the key physicochemical properties is presented in the table below.

PropertyValueSource(s)
CAS Number 1260850-70-1[1][2][3]
Molecular Formula C₆H₅BrN₄[1][3]
Molecular Weight 213.04 g/mol [2][3]
Appearance Yellow or brown to off-white solid[1]
Purity Available in purities of ≥95% to >99%[1][3]
Storage Recommended at 2-8°C or room temperature[1][3]
LogP 1.65520 (Computed)[2]
PSA (Polar Surface Area) 56.21 Ų (Computed)[2]

The is consistently reported as a solid, with its color ranging from yellow to brown or even off-white[1]. This variation in color can be attributed to the purity of the sample, with higher purity samples typically presenting as a lighter, off-white to pale yellow solid. The presence of minor impurities or residual solvents from the synthesis process can lead to a more yellow or brownish hue.

Caption: Chemical structure of this compound.

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of this compound. The following protocols are standard in the field for the characterization of such small molecules.

Spectroscopic Identification

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the imidazopyridazine core. The protons on the pyridazine ring and the imidazole ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The amine protons will likely appear as a broad singlet, and its chemical shift can be concentration-dependent and may exchange with D₂O.

  • ¹³C NMR: The carbon NMR will show six distinct signals for the carbon atoms of the heterocyclic core. The carbon atom attached to the bromine will be significantly influenced by the halogen's electronegativity and anisotropic effects.

B. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M+H]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 Da.

C. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected vibrational frequencies include:

  • N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

  • C=N and C=C stretching: In the 1500-1650 cm⁻¹ region, characteristic of the aromatic rings.

  • C-Br stretching: Typically observed in the fingerprint region below 800 cm⁻¹.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of the compound.

  • Protocol:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically effective.

    • Mobile Phase: A gradient elution is often employed, starting with a high percentage of an aqueous solvent (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and increasing the proportion of an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the chromophore has strong absorbance (e.g., 254 nm or 280 nm).

    • Analysis: The purity is determined by the relative area of the main peak.

The choice of a C18 column is based on the nonpolar nature of the imidazopyridazine core, while the acidic modifier in the mobile phase ensures that the basic amine group is protonated, leading to sharper, more symmetrical peaks.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopy cluster_chromatography Chromatography raw_product Crude Product nmr NMR (¹H, ¹³C) raw_product->nmr Identity ms Mass Spec (HRMS) raw_product->ms Molecular Formula ir IR Spectroscopy raw_product->ir Functional Groups hplc HPLC/LC-MS raw_product->hplc Purity final_report Certificate of Analysis nmr->final_report Structure Confirmed ms->final_report Mass Confirmed hplc->final_report Purity >95%

Caption: A typical workflow for the analytical characterization of the compound.

Synthesis and Purification Overview

An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported, which provides a reliable route to this class of compounds[4]. The general strategy involves the construction of the imidazo[1,2-b]pyridazine core, followed by bromination and amination steps.

A plausible synthetic approach is outlined below:

  • Cyclization: Reaction of a suitable pyridazine precursor, such as 3-amino-6-chloropyridazine, with a two-carbon electrophile (e.g., chloroacetaldehyde) to form the imidazo[1,2-b]pyridazine ring system.

  • Bromination: Electrophilic bromination at the C-3 position of the imidazo[1,2-b]pyridazine core using a brominating agent like N-bromosuccinimide (NBS). The C-3 position is electronically activated and sterically accessible for this reaction.

  • Nucleophilic Aromatic Substitution (SₙAr): The chlorine or another suitable leaving group at the C-6 position is displaced by an amine source to introduce the 6-ylamine functionality. This step may require elevated temperatures or the use of a catalyst.

Purification Protocol: Recrystallization

For solid compounds like this compound, recrystallization is often an effective method for purification.

  • Solvent Selection: The crude solid is dissolved in a minimal amount of a hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A solvent system like ethanol/water or isopropanol could be suitable.

  • Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

  • Crystallization: The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

The choice of slow cooling is critical to allow for the formation of a well-ordered crystal lattice, which excludes impurities more effectively than rapid precipitation.

Safe Handling and Storage

While specific safety data for this compound is not extensively published, it is prudent to handle it with the care afforded to novel chemical entities. Based on related structures, the following precautions are recommended[5]:

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend storage at 2-8°C to ensure long-term stability[1].

Conclusion

This compound is a solid compound, typically appearing as an off-white to yellow or brown powder. Its identity and purity are best confirmed through a combination of spectroscopic (NMR, MS) and chromatographic (HPLC) techniques. Understanding its synthesis, purification, and handling is crucial for its effective use in research and development. This guide provides a foundational framework for researchers working with this and structurally related molecules.

References

An In-Depth Technical Guide to the Storage and Handling of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the essential procedures for the safe storage and handling of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (CAS No. 1260850-70-1), a pivotal building block in contemporary drug discovery and development. As a bromo-substituted heterocyclic amine, this compound's unique chemical scaffold, integral to the synthesis of potent kinase inhibitors and other therapeutic agents, necessitates a thorough understanding of its properties to ensure laboratory safety and experimental integrity.[1][2][3] This document is intended for researchers, chemists, and drug development professionals who work with this and structurally related compounds.

Compound Profile and Hazard Assessment

Table 1: Physicochemical and Hazard Data

PropertyValueSource
Chemical Name This compound[4]
CAS Number 1260850-70-1[4][7]
Molecular Formula C6H5BrN4[4]
Molecular Weight 213.04 g/mol [7]
Appearance Yellow or brown to off-white solid[4]
Assumed Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[5][6]

Prudent Practices for Handling

Given the assumed irritant nature of this compound, a stringent set of handling protocols is required to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles in conjunction with a face shield are essential to protect against accidental splashes of solutions or fine dust particles.

  • Skin Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn. It is critical to inspect gloves for any signs of degradation or perforation before each use. A flame-retardant laboratory coat is also required to protect against skin contact.

  • Respiratory Protection: For procedures that may generate dust or aerosols, a NIOSH-approved respirator equipped with an appropriate particulate filter should be utilized. All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation risks.[8]

Engineering Controls and Laboratory Environment
  • Ventilation: All weighing and transfer operations involving solid this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Inert Atmosphere: While specific data on the atmospheric stability of this compound is limited, many bromo-substituted heterocyclic compounds can be sensitive to moisture and oxidation. For reactions requiring anhydrous conditions or prolonged storage of solutions, the use of an inert atmosphere (e.g., argon or nitrogen) is a recommended best practice.[8]

  • Glassware: Ensure all glassware is meticulously cleaned and dried before use to prevent contamination. For moisture-sensitive reactions, oven-drying of glassware is advised.

Recommended Storage Protocols

The long-term stability and integrity of this compound are contingent upon proper storage conditions.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature Room temperature[9]
Atmosphere In a tightly sealed container in a dry and well-ventilated place.To prevent potential degradation from moisture and atmospheric contaminants.[8]
Light Store in a light-resistant container.While specific photostability data is unavailable, many complex organic molecules can be light-sensitive.
Container Use a clearly labeled, tightly sealed container. Opened containers must be carefully resealed and stored upright to prevent leakage.To prevent contamination and accidental spillage.[8]

Experimental Workflow: A Step-by-Step Guide

The following section outlines a standard workflow for the use of this compound in a laboratory setting, from receipt of the compound to the final work-up of a reaction.

Step 1: Receiving and Initial Inspection
  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the label information matches the order details and the accompanying Safety Data Sheet (SDS) if available.

  • Log the compound into the laboratory's chemical inventory system.

Step 2: Weighing and Dispensing
  • Perform all weighing operations within a chemical fume hood.

  • Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

  • Close the primary container tightly immediately after dispensing the required amount.

Step 3: Reaction Setup and Execution
  • Set up the reaction in a clean, dry apparatus, preferably under an inert atmosphere if the reaction is sensitive to air or moisture.

  • Add this compound to the reaction vessel in a controlled manner.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

Step 4: Work-up and Purification
  • Quench the reaction using appropriate procedures, being mindful of any potential exotherms.

  • Perform extraction, crystallization, or chromatographic purification in a well-ventilated area.

Step 5: Waste Disposal
  • All waste materials containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be treated as hazardous waste.

  • Segregate waste into appropriately labeled containers for disposal according to institutional and local environmental regulations.[8]

Visualization of the Handling Workflow

The following diagram illustrates the logical progression of the safe handling and storage workflow for this compound.

G cluster_0 Preparation and Storage cluster_1 Experimental Procedure cluster_2 Post-Experiment A Receiving and Inspection B Inventory Logging A->B C Secure Storage (Dry, Well-Ventilated) B->C D PPE Donning (Goggles, Gloves, Lab Coat) C->D E Weighing in Fume Hood D->E F Reaction Setup (Inert Atmosphere if needed) E->F G Work-up and Purification F->G H Waste Segregation (Hazardous) G->H J Decontamination of Work Area and Glassware G->J I Proper Disposal H->I

Caption: Logical workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Minor Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and then with soap and water.

  • Major Spill:

    • Evacuate the entire laboratory and alert institutional safety personnel.

    • Prevent entry to the contaminated area.

    • Provide safety personnel with as much information as possible about the spilled substance.

  • In Case of Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Conclusion

This compound is a valuable compound in the field of medicinal chemistry. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the strict implementation of appropriate handling and storage protocols. By adhering to the guidelines outlined in this document, researchers can minimize risks, ensure the integrity of their experiments, and contribute to a safe and productive laboratory environment.

References

The Cornerstone of Modern Drug Development: A Technical Guide to Key Intermediates in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Abstract: The journey from a promising molecular concept to a life-saving pharmaceutical is one of immense complexity, defined by precision, scalability, and rigorous control. At the heart of this journey lies the synthesis of the Active Pharmaceutical Ingredient (API). This guide delves into the strategic core of API synthesis: the design, selection, and production of Key Intermediates . We will explore the causal relationships behind synthetic route selection, the profound impact of intermediate strategy on process efficiency and economics, and provide detailed, field-proven protocols for the synthesis of high-impact intermediates. This document is intended for researchers, chemists, and drug development professionals dedicated to advancing the science of pharmaceutical manufacturing.

The Strategic Imperative of the Key Intermediate

In multi-step organic synthesis, an intermediate is any molecular entity that is formed from reactants and reacts further to create the desired product. A Key Intermediate , however, is a strategic linchpin in the overall synthesis plan. It is typically a complex, stable, and well-characterized molecule that represents a significant portion of the final API's structure. The selection of a key intermediate is one of the most critical decisions in process chemistry, profoundly influencing the entire manufacturing campaign.

A well-designed synthetic strategy often employs a convergent approach , where different fragments of the final molecule are synthesized independently and then coupled together at a late stage. The point of convergence is almost always a key intermediate. This is strategically superior to a linear synthesis , where the main carbon skeleton is built step-by-step.

Causality in Route Selection: Convergent vs. Linear Synthesis
  • Yield Maximization: In a linear synthesis with 'n' steps, the overall yield is the product of the individual step yields (e.g., 0.9^10 ≈ 0.35 for a 10-step synthesis with 90% yield per step). In a convergent synthesis, the longest linear sequence is much shorter, dramatically improving overall yield and throughput.

  • Process Efficiency & Flexibility: A convergent approach allows for the parallel production of different molecular fragments. This de-risks the manufacturing process; a delay or failure in one branch does not halt progress in others.

  • Impurity Control: By synthesizing and purifying stable key intermediates, impurities from early steps can be purged effectively before they are carried through the entire sequence, simplifying final API purification.

The strategic selection of key intermediates is a cornerstone of modern pharmaceutical development.[1][2] In pharmaceutical manufacturing, an intermediate is a molecule formed during the multi-step synthesis of an Active Pharmaceutical Ingredient (API), serving as a precursor for subsequent chemical reactions.[2] While not present in the final drug product, the quality and purity of intermediates directly determine the efficacy and safety of the API.[2][3]

A well-designed synthetic strategy often favors a convergent over a linear approach. In a linear synthesis, the overall yield diminishes exponentially with each step; a 10-step synthesis with an excellent 90% yield at each step results in a mere 35% overall yield.[4] A convergent synthesis, by contrast, prepares different fragments of the final molecule independently.[5] These fragments (the key intermediates) are then combined at a late stage, significantly shortening the longest linear sequence and thereby boosting the overall yield.[4][6] This approach not only enhances efficiency but also provides greater flexibility in manufacturing and simplifies impurity removal.[1]

The Role of Process Chemistry

Process chemistry is the discipline responsible for developing safe, robust, and scalable synthetic routes for manufacturing APIs.[7][8] Unlike medicinal chemistry, which focuses on the rapid synthesis of many molecules on a small scale for discovery, process chemistry aims to optimize a single synthetic route for large-scale production.[8] Process chemists are tasked with creating processes that are not only efficient and high-yielding but also cost-effective, environmentally sustainable ("green"), and reproducible.[8]

The table below summarizes the key strategic considerations in the selection and development of a key intermediate.

Strategic ConsiderationImpact on Pharmaceutical Synthesis
Route Selection (Convergent vs. Linear) A convergent route dramatically increases overall yield by shortening the longest linear sequence of reactions.[4][9]
Cost of Goods (CoGs) Efficient synthesis of a key intermediate from inexpensive raw materials significantly reduces the final API cost.[8]
Scalability & Safety The chosen reactions must be safely manageable on a multi-kilogram or ton scale, considering factors like exotherms and pressure.
Regulatory Starting Material (RSM) Status Designating a complex molecule as the official starting material, rather than a simple commodity chemical, can streamline the regulatory filing process.
Crystallinity & Purity A stable, crystalline intermediate allows for highly effective purification by recrystallization, purging upstream impurities.
Intellectual Property (IP) A novel, non-obvious synthesis route to a key intermediate can provide a significant competitive advantage and patent protection.

Visualization of the Synthetic Workflow

The following diagram illustrates the central role of a key intermediate in a convergent API synthesis workflow. Two separate synthetic branches (A and B) are executed to produce Intermediates 1 and 2. Intermediate 1 is then further elaborated to form the Key Intermediate. In the final, convergent step, the Key Intermediate is coupled with Intermediate 2 to generate the API.

G cluster_0 Branch A cluster_1 Branch B cluster_2 Final Convergence & API Production A_SM Starting Material A A_Step1 Step A1 A_SM->A_Step1 Int1 Intermediate 1 A_Step1->Int1 A_Step2 Step A2 Int1->A_Step2 KeyInt Key Intermediate A_Step2->KeyInt Converge Convergent Coupling Step KeyInt->Converge B_SM Starting Material B B_Step1 Step B1 B_SM->B_Step1 Int2 Intermediate 2 B_Step1->Int2 Int2->Converge Purify Purification & Isolation Converge->Purify API Active Pharmaceutical Ingredient (API) Purify->API

Caption: Convergent synthesis workflow diagram.

Case Study: Synthesis of a Chiral Aminoalcohol Intermediate

Chiral aminoalcohols are privileged structural motifs found in numerous APIs, including antivirals, antidepressants, and beta-blockers. The stereoselective synthesis of these intermediates is of paramount importance. Here, we detail a field-proven protocol for the asymmetric reduction of an α-aminoketone to furnish a chiral aminoalcohol intermediate.

Retrosynthetic Analysis & Strategy

The target is a syn-1,2-aminoalcohol. The key C-O bond can be formed stereoselectively by the reduction of the corresponding ketone. To control the stereochemistry, an asymmetric transfer hydrogenation (ATH) using a well-defined Noyori-type ruthenium catalyst is selected. This choice is driven by several factors:

  • Expertise & Causality: Noyori-type catalysts are renowned for their high enantioselectivity and broad substrate scope for the reduction of ketones. The use of a formic acid/triethylamine mixture as the hydrogen source is operationally simpler and safer for scale-up than using high-pressure hydrogen gas. The syn diastereomer is favored due to the directing effect of the adjacent protected amine, which coordinates to the metal center.

Detailed Experimental Protocol

Reaction: Asymmetric Transfer Hydrogenation of N-Boc-2-aminoacetophenone

Step 1: Reactor Setup

  • Charge a 1 L, 3-necked, jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet with N-Boc-2-aminoacetophenone (1.0 eq, 50.0 g).

  • Add degassed isopropanol (IPA, 500 mL, 10 vol).

  • Begin stirring at 150 RPM to dissolve the starting material.

Step 2: Reagent Preparation & Addition

  • In a separate flask, prepare the hydrogen source by slowly adding formic acid (2.5 eq, 26.0 mL) to triethylamine (2.5 eq, 78.5 mL) at 0-5 °C. (Causality: This pre-formation of the azeotropic mixture is crucial for controlling the exotherm and ensuring a safe, controlled addition).

  • Once the starting material is fully dissolved, add the formic acid/triethylamine mixture to the reactor over 20 minutes, maintaining the internal temperature below 25 °C.

Step 3: Catalysis

  • In a glovebox, weigh the catalyst, (R,R)-Ts-DPEN RuCl (0.005 mol%, 0.14 g).

  • Suspend the catalyst in degassed IPA (10 mL) and add it to the reactor via syringe. (Causality: The low catalyst loading is economically attractive, and its use under an inert atmosphere prevents deactivation).

  • Heat the reaction mixture to 40 °C and monitor the reaction progress by HPLC. The reaction is typically complete in 4-6 hours.

Step 4: Work-up and Isolation

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the mixture under reduced pressure to approximately half its volume.

  • Add methyl tert-butyl ether (MTBE, 500 mL) and water (250 mL). Stir for 10 minutes.

  • Separate the organic layer. Wash with 1 M HCl (2 x 100 mL), followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally brine (1 x 100 mL). (Causality: The acidic wash removes the triethylamine, while the bicarbonate wash removes any residual formic acid. This sequence ensures the final product is free of ionic impurities).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield a crystalline solid.

  • Recrystallize the solid from an IPA/heptane mixture (1:3) to afford the (1R,2S)-N-Boc-1-phenyl-2-aminoethanol as a white crystalline solid.

Data & Quality Control
ParameterSpecificationTypical Result
Yield >85%92%
Purity (HPLC) >99.0% (AUC)99.7%
Diastereomeric Ratio (dr) >98:299:1
Enantiomeric Excess (ee) >99.0%99.5%

Emerging Trends in Intermediate Synthesis

The field of intermediate synthesis is continuously evolving, driven by the need for greater efficiency, sustainability, and access to novel chemical space.

  • Biocatalysis: The use of enzymes, such as ketoreductases (KREDs), can offer unparalleled stereoselectivity under mild, aqueous conditions, often outperforming traditional chemical catalysts.[8]

  • Flow Chemistry: Continuous flow manufacturing involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise manner.[10] This technology offers superior heat transfer, enhanced safety for hazardous reactions, and the potential for automated, end-to-end production.

  • Photoredox Catalysis: This technique uses visible light to access novel reaction pathways, enabling the formation of complex bonds under exceptionally mild conditions that are often not achievable with traditional thermal methods.

These innovative approaches are not merely academic curiosities; they are being actively implemented in pharmaceutical manufacturing to produce key intermediates more efficiently and sustainably, ultimately accelerating the delivery of new medicines to patients.[10]

References

Methodological & Application

Synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents.[1] Molecules incorporating this framework have demonstrated a wide spectrum of biological activities, including potent inhibition of various kinases, which are critical targets in oncology and inflammatory diseases.[2][3][4][5] Notably, the blockbuster drug Ponatinib, a multi-targeted kinase inhibitor, features the imidazo[1,2-b]pyridazine skeleton, underscoring the therapeutic potential of this chemical class.[1]

The specific compound, 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine, serves as a crucial intermediate in the synthesis of more complex and biologically active molecules.[6][7][8] The bromine atom at the 3-position provides a versatile handle for introducing a wide range of substituents through various cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6][9] This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in modern drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[2][3] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for researchers in the field.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of this compound is efficiently achieved through a two-step sequence starting from commercially available 3-amino-6-chloropyridazine. The overall strategy involves:

  • Cyclization: Formation of the imidazo[1,2-b]pyridazine ring system.

  • Bromination: Regioselective introduction of a bromine atom at the 3-position.

  • Amination: Nucleophilic aromatic substitution to install the 6-amino group.

This synthetic route is logical and has been proven effective in various literature precedents. The choice of starting materials and reagents is guided by principles of atom economy, accessibility, and reaction efficiency.

Visualizing the Synthetic Workflow

The following diagram illustrates the key transformations in the synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Cyclization & Bromination cluster_1 Step 2: Amination start 3-Amino-6-chloropyridazine intermediate1 6-Chloroimidazo[1,2-b]pyridazine start->intermediate1 Chloroacetaldehyde, NaHCO3 intermediate2 3-Bromo-6-chloroimidazo[1,2-b]pyridazine intermediate1->intermediate2 N-Bromosuccinimide (NBS) final_product This compound intermediate2->final_product Ammonia (aq.)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

This part of the synthesis involves the initial cyclization to form the imidazo[1,2-b]pyridazine core, followed by a regioselective bromination.

Step 1.1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

The formation of the imidazo[1,2-b]pyridazine ring is achieved through the condensation of an α-haloketone (or its equivalent) with a 3-aminopyridazine derivative.[10] The nucleophilic amino group of the pyridazine attacks the electrophilic carbonyl carbon of the chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to yield the bicyclic aromatic system. Sodium bicarbonate is used as a mild base to neutralize the hydrogen chloride formed during the reaction.

Protocol:

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in a suitable solvent such as ethanol or water, add an aqueous solution of chloroacetaldehyde (1.5 - 2.0 eq).[11]

  • Add sodium bicarbonate (2.0 - 3.0 eq) portion-wise to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is generally complete within 4-8 hours.[11]

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • The residue can be purified by extraction with an organic solvent like ethyl acetate, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated to afford 6-chloroimidazo[1,2-b]pyridazine.

Step 1.2: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

The bromination of the imidazo[1,2-b]pyridazine core is a regioselective electrophilic aromatic substitution. The electron-rich nature of the imidazole ring directs the incoming electrophile (bromonium ion from NBS) to the C-3 position.

Protocol:

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in a suitable solvent such as chloroform or acetonitrile.

  • Add N-Bromosuccinimide (NBS) (1.0 - 1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.[12]

  • After completion, the reaction mixture can be washed with an aqueous solution of sodium thiosulfate to quench any unreacted NBS, followed by water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Part 2: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution (SNA r) reaction where the chlorine atom at the 6-position is displaced by an amino group. This reaction is facilitated by the electron-withdrawing nature of the fused ring system.

Protocol:

  • In a sealed tube or a pressure vessel, place 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 eq).

  • Add an excess of aqueous ammonia solution (e.g., 28-30%). The use of a large excess of ammonia drives the reaction to completion.

  • Heat the sealed vessel to a temperature of 100-120 °C for 12-24 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the vessel to room temperature.

  • The precipitated product can be collected by filtration, washed with water, and then dried under vacuum to afford this compound as a solid.[7][8]

Quantitative Data Summary

StepStarting MaterialReagentsProductYield (%)
1.1 3-Amino-6-chloropyridazineChloroacetaldehyde, NaHCO36-Chloroimidazo[1,2-b]pyridazine75-85
1.2 6-Chloroimidazo[1,2-b]pyridazineN-Bromosuccinimide3-Bromo-6-chloroimidazo[1,2-b]pyridazine80-90
2 3-Bromo-6-chloroimidazo[1,2-b]pyridazineAqueous AmmoniaThis compound70-80

Yields are indicative and may vary depending on the reaction scale and purification methods.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The progress of each reaction step can be reliably monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the regiochemistry of substitution.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Consistent and reproducible analytical data across multiple batches will ensure the trustworthiness of the synthetic procedure.

Conclusion and Future Perspectives

The synthesis of this compound presented in this application note provides a reliable and efficient method for accessing this key building block for drug discovery. The straightforward protocols and the use of readily available reagents make this synthesis amenable to both small-scale laboratory synthesis and larger-scale production. The versatility of the 3-bromo substituent opens up a vast chemical space for the development of novel imidazo[1,2-b]pyridazine derivatives as potential therapeutic agents targeting a range of diseases. Further optimization of reaction conditions, such as exploring microwave-assisted synthesis to potentially reduce reaction times, could be a subject of future investigation.

References

Synthetic Pathways to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine: A Detailed Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. This scaffold serves as a versatile template for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The specific substitution pattern of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine makes it a highly valuable intermediate for drug discovery. The bromine atom at the 3-position provides a convenient handle for further functionalization via cross-coupling reactions, while the amino group at the 6-position is crucial for establishing key interactions with biological targets. This guide provides a comprehensive overview of the synthetic routes to this important building block, offering detailed protocols and expert insights to facilitate its application in research and development.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through a few strategic disconnections. The most common and efficient pathway involves a linear sequence starting from commercially available pyridazine derivatives. This multi-step synthesis can be broken down into three key transformations:

  • Formation of the Imidazo[1,2-b]pyridazine Core: This is typically achieved through the condensation of a 3-aminopyridazine derivative with a suitable two-carbon electrophile.

  • Regioselective Bromination: Introduction of the bromine atom at the C-3 position of the imidazo[1,2-b]pyridazine ring.

  • Nucleophilic Aromatic Substitution (SNAr): Installation of the C-6 amino group.

The following sections will provide detailed, step-by-step protocols for a reliable and scalable synthesis of the target compound.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 3,6-Dichloropyridazine B 3-Amino-6-chloropyridazine A:e->B:w NH4OH, 110°C C 6-Chloroimidazo[1,2-b]pyridazine B:e->C:w Chloroacetaldehyde, 90°C D 3-Bromo-6-chloroimidazo[1,2-b]pyridazine C:e->D:w NBS, Acetonitrile E This compound D:e->E:w NH3 (or amine), CsF, BnNEt3Cl, DMSO, 100°C

Figure 1. A schematic overview of the primary synthetic route to this compound.

Detailed Experimental Protocols

Part 1: Synthesis of the Key Intermediate, 3-Amino-6-chloropyridazine

The journey to our target molecule begins with the synthesis of 3-amino-6-chloropyridazine, a crucial building block. This protocol is adapted from established procedures and offers a reliable method for gram-scale synthesis.

Protocol 1: Synthesis of 3-Amino-6-chloropyridazine

  • Reaction Principle: This reaction proceeds via a nucleophilic aromatic substitution where the electron-deficient pyridazine ring is attacked by ammonia, displacing one of the chlorine atoms. The reaction is typically performed in a sealed vessel to maintain the concentration of aqueous ammonia at elevated temperatures.

  • Materials:

    • 3,6-Dichloropyridazine

    • Concentrated Ammonium Hydroxide (28-30%)

    • Water

  • Procedure:

    • To a stainless-steel bomb vessel, add 3,6-dichloropyridazine (10 g, 67.1 mmol).

    • Carefully add concentrated ammonium hydroxide solution (100 mL).

    • Seal the vessel and heat the mixture to 110°C with stirring for 12 hours.[1]

    • After the reaction is complete (monitored by TLC), cool the vessel to 0°C in an ice bath.

    • Filter the resulting solid precipitate and wash it with cold water (2 x 15 mL).

    • Dry the solid under vacuum to afford 3-amino-6-chloropyridazine as a pale-yellow solid.

  • Expected Yield: 80-85%

  • Expert Insight: The use of a sealed "bomb" reactor is critical for this step to prevent the escape of ammonia gas at the required reaction temperature, thereby ensuring a sufficient concentration of the nucleophile to drive the reaction to completion.

Part 2: Construction of the Imidazo[1,2-b]pyridazine Ring System

With the aminopyridazine in hand, the next stage involves the construction of the bicyclic imidazo[1,2-b]pyridazine core. This is achieved through a condensation reaction with chloroacetaldehyde.

Protocol 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine

  • Reaction Principle: This is a classic cyclocondensation reaction. The amino group of 3-amino-6-chloropyridazine acts as a nucleophile, attacking the carbonyl carbon of chloroacetaldehyde. This is followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-b]pyridazine ring.

  • Materials:

    • 3-Amino-6-chloropyridazine

    • Chloroacetaldehyde (50% aqueous solution)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, combine 3-amino-6-chloropyridazine (30 g, 232.0 mmol) and chloroacetaldehyde (45 mL, 50% aqueous solution).

    • Heat the mixture to 90°C and stir for 5 hours.[1]

    • After heating, distill off the water to obtain a crude brown-yellow solid.

    • Add 100 mL of ethanol to the crude product and stir vigorously.

    • Filter the suspension to collect the solid, which is the desired 6-chloroimidazo[1,2-b]pyridazine.

  • Expected Yield: 65-75%

  • Expert Insight: While the reaction can be performed neat, the addition of ethanol during the workup helps to triturate the product, facilitating its isolation and purification by removing more soluble impurities.

Part 3: Regioselective Bromination at the C-3 Position

The next critical step is the introduction of a bromine atom at the 3-position of the imidazo[1,2-b]pyridazine ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, offering excellent regioselectivity.

Protocol 3: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

  • Reaction Principle: This is an electrophilic aromatic substitution reaction. The imidazo[1,2-b]pyridazine ring is electron-rich, particularly at the C-3 position, making it susceptible to attack by an electrophilic bromine source. NBS, in the presence of a suitable solvent, serves as an effective source of electrophilic bromine.

  • Materials:

    • 6-Chloroimidazo[1,2-b]pyridazine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile

  • Procedure:

    • Dissolve 6-chloroimidazo[1,2-b]pyridazine in acetonitrile in a round-bottom flask.

    • Add N-bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[2]

  • Expected Yield: Quantitative[2]

  • Expert Insight: The regioselectivity of this bromination is governed by the electronic properties of the imidazo[1,2-b]pyridazine ring system. The C-3 position is the most nucleophilic and sterically accessible site for electrophilic attack. Using a slight excess of NBS ensures complete conversion of the starting material.

Part 4: Final Step - Amination at the C-6 Position

The final transformation to obtain our target molecule is the nucleophilic aromatic substitution of the chlorine atom at the C-6 position with an amino group. Recent advancements have led to highly efficient and mild conditions for this amination.

Protocol 4: Synthesis of this compound

  • Reaction Principle: This reaction is a nucleophilic aromatic substitution (SNAr) at an electron-deficient heteroaromatic ring. The presence of the electron-withdrawing nitrogen atoms in the pyridazine ring activates the C-6 position for nucleophilic attack. The use of a fluoride source, such as CsF, has been shown to promote this amination effectively.

  • Materials:

    • 3-Bromo-6-chloroimidazo[1,2-b]pyridazine

    • Ammonia source (e.g., aqueous ammonia, or an amine for substituted products)

    • Cesium Fluoride (CsF)

    • Benzyltriethylammonium chloride (BnNEt₃Cl)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • In a reaction vial, combine 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), Cesium Fluoride (CsF, 1.0 equiv), and Benzyltriethylammonium chloride (BnNEt₃Cl, 10 mol %).[3][4]

    • Add the desired amine (2.0 equiv) and DMSO.[3][4] For the synthesis of the primary amine, a suitable source of ammonia should be used.

    • Seal the vial and heat the reaction mixture to 100°C for 24 hours.[3][4]

    • After cooling to room temperature, the reaction mixture can be worked up by diluting with water and extracting with an organic solvent like ethyl acetate.

    • The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography to afford this compound.

  • Expected Yield: 79-98% (for various amines)[3][4]

  • Expert Insight: This modern amination protocol offers significant advantages over older methods that often required high temperatures and large excesses of the amine.[4] The combination of CsF and a phase-transfer catalyst (BnNEt₃Cl) in DMSO provides a highly effective system for this transformation, leading to excellent yields with a broader substrate scope.[3][4]

Comparative Analysis of Synthetic Routes

StepMethodReagentsConditionsYieldAdvantagesDisadvantages
Amination of Dichloropyridazine Nucleophilic Substitution3,6-Dichloropyridazine, NH₄OH110°C, Sealed Vessel~80%High yield, straightforwardRequires a sealed "bomb" reactor
Cyclocondensation Condensation3-Amino-6-chloropyridazine, Chloroacetaldehyde90°C~70%Good yield, readily available starting materialsReaction can produce colored impurities
Bromination Electrophilic Substitution6-Chloroimidazo[1,2-b]pyridazine, NBSRoom TemperatureQuantitativeHigh yield, excellent regioselectivity, mild conditionsNBS is a hazardous substance
C-6 Amination Fluoride-Promoted SNAr3-Bromo-6-chloroimidazo[1,2-b]pyridazine, Amine, CsF, BnNEt₃Cl100°C, DMSO79-98%High yields, broad scope, milder than older methodsRequires careful control of reaction conditions

Workflow for Synthesis and Purification

Workflow cluster_0 Step 1: Synthesis of 3-Amino-6-chloropyridazine cluster_1 Step 2: Cyclocondensation cluster_2 Step 3: Bromination cluster_3 Step 4: Amination start1 Reaction Setup react1 Heating in Bomb Reactor start1->react1 workup1 Cooling & Filtration react1->workup1 product1 3-Amino-6-chloropyridazine workup1->product1 start2 Mixing Reactants product1->start2 react2 Heating at 90°C start2->react2 workup2 Distillation & Trituration react2->workup2 product2 6-Chloroimidazo[1,2-b]pyridazine workup2->product2 start3 Dissolving Starting Material product2->start3 react3 Addition of NBS start3->react3 workup3 Solvent Removal & Chromatography react3->workup3 product3 3-Bromo-6-chloroimidazo[1,2-b]pyridazine workup3->product3 start4 Combining Reagents product3->start4 react4 Heating at 100°C start4->react4 workup4 Extraction & Chromatography react4->workup4 product4 Final Product workup4->product4

Figure 2. A step-by-step workflow diagram illustrating the synthesis and purification process.

Conclusion and Future Perspectives

The synthetic route detailed in this guide provides a robust and efficient method for the preparation of this compound. The procedures are well-established and can be readily implemented in a standard organic chemistry laboratory. The final compound is a versatile building block, and the bromine atom at the C-3 position is particularly amenable to further elaboration through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. This allows for the rapid generation of diverse libraries of compounds for biological screening, accelerating the drug discovery process. As the demand for novel kinase inhibitors and other targeted therapies continues to grow, the importance of versatile and readily accessible intermediates like this compound will undoubtedly increase.

References

Application Notes and Protocols for the Use of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[4][5] The development of novel kinase inhibitors is therefore a major focus of drug discovery.[4] 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine serves as a key synthetic intermediate and a foundational fragment for the generation of libraries of such inhibitors targeting a diverse range of kinases including Tyrosine kinase 2 (Tyk2), Bruton's tyrosine kinase (BTK), and Transforming growth factor-β activated kinase (TAK1).[6][7][8][9]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in various in vitro kinase assay formats. The protocols detailed herein are designed to be adaptable and provide a robust framework for inhibitor characterization, from initial screening to detailed mechanistic studies.

Compound Profile: this compound

PropertyValueSource
Chemical Name This compound[10][11]
CAS Number 1260850-70-1[10]
Molecular Formula C₆H₅BrN₄[10]
Molecular Weight 213.04 g/mol [10][11]
Purity Typically ≥95%[10]
Appearance Off-white to brown solid[9]
Solubility Soluble in DMSO[12][13]
Storage Room temperature[10]

Handling and Preparation of Stock Solutions:

Due to its hydrophobic nature, this compound is best dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[13] It is crucial to ensure the compound is fully dissolved before preparing serial dilutions. For aqueous assay buffers, the final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced artifacts.[14]

Principles of Kinase Inhibition Assays

The fundamental principle of a kinase assay is to measure the enzymatic activity of a kinase, which catalyzes the transfer of a phosphate group from ATP to a substrate (peptide, protein, or other molecule).[15] The inhibitory potential of a compound like this compound or its derivatives is determined by quantifying the reduction in kinase activity in its presence.[4]

Several robust methods exist for measuring kinase activity, each with its own advantages and limitations.[16] The choice of assay technology often depends on the specific kinase, the desired throughput, and the available instrumentation.[16]

G cluster_0 Assay Principle cluster_1 Detection Method Kinase Kinase Products ADP + Phosphorylated Substrate Kinase->Products Catalysis ATP ATP ATP->Products Substrate Substrate Substrate->Products Inhibitor 3-Bromoimidazo[1,2-b]pyridazine -6-ylamine Derivative Inhibitor->Kinase Binding Signal Signal Products->Signal Luminescence ATP Depletion (e.g., Kinase-Glo®) Signal->Luminescence Inverse Correlation Fluorescence Product Formation (e.g., FP, FRET) Signal->Fluorescence Direct Correlation

Caption: General workflow of a kinase inhibition assay.

Experimental Protocols

The following protocols are provided as a general framework and should be optimized for the specific kinase and substrate being investigated.

Protocol 1: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This homogeneous "add-mix-read" assay measures kinase activity by quantifying the amount of ATP remaining in the reaction.[17][18][19] The luminescent signal is inversely proportional to kinase activity.[20] This method is well-suited for high-throughput screening (HTS).[18]

Materials:

  • Kinase of interest

  • Kinase-specific peptide substrate

  • ATP

  • This compound derivative (test inhibitor)

  • Staurosporine (positive control inhibitor)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation: Add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer. The optimal concentrations should be determined empirically.

    • Add 25 µL of the kinase/substrate mixture to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 25 µL of ATP solution (the final concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes (or an empirically determined optimal time).

  • Signal Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 50 µL of the Kinase-Glo® reagent to each well.

    • Mix on a plate shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

The luminescent signal is inversely proportional to kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G Start Start Compound_Plate Prepare Inhibitor Dilution Plate Start->Compound_Plate Add_Inhibitor Add Inhibitor/DMSO to Assay Plate Compound_Plate->Add_Inhibitor Add_Kinase_Substrate Add Kinase/ Substrate Mix Add_Inhibitor->Add_Kinase_Substrate Pre-incubation Pre-incubate (15 min, RT) Add_Kinase_Substrate->Pre-incubation Start_Reaction Add ATP (Initiate Reaction) Pre-incubation->Start_Reaction Incubate_Reaction Incubate (60 min, 30°C) Start_Reaction->Incubate_Reaction Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_Reaction->Add_KinaseGlo Incubate_Signal Incubate (10 min, RT) Add_KinaseGlo->Incubate_Signal Read_Luminescence Read Luminescence Incubate_Signal->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for a luminescence-based kinase assay.

Protocol 2: Fluorescence Polarization (FP) Kinase Assay

FP assays are homogeneous assays that measure the binding of a fluorescently labeled tracer to a larger molecule, such as an antibody.[21] In a competitive FP kinase assay, a fluorescently labeled phosphorylated peptide (tracer) is pre-bound to a phosphospecific antibody, resulting in a high polarization value.[21] The kinase phosphorylates an unlabeled substrate, which then competes with the tracer for antibody binding, leading to a decrease in the FP signal.[21]

Materials:

  • Kinase of interest

  • Unlabeled peptide substrate

  • Fluorescently labeled phosphopeptide tracer

  • Phosphospecific antibody

  • ATP

  • This compound derivative (test inhibitor)

  • FP Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Black, low-volume 384-well plates

  • Plate reader with FP capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO as described in Protocol 1.

  • Kinase Reaction:

    • In the assay plate, combine the test inhibitor, kinase, and unlabeled peptide substrate in FP assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate at 30°C for the desired reaction time.

  • Detection:

    • Stop the kinase reaction by adding a stop solution containing EDTA.

    • Add a pre-mixed solution of the phosphospecific antibody and the fluorescent tracer.

    • Incubate at room temperature for at least 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.

Data Analysis:

A lower FP value corresponds to higher kinase activity (more unlabeled phosphorylated peptide produced). Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Interpretation and Troubleshooting

IssuePossible CauseSuggested Solution
High well-to-well variability Incomplete mixing of reagents; Pipetting errors; Compound precipitationEnsure thorough mixing at each step; Use calibrated pipettes; Check compound solubility in assay buffer
Low Z'-factor (<0.5) in HTS Suboptimal reagent concentrations; Assay window too smallOptimize enzyme, substrate, and ATP concentrations; Adjust incubation times
Compound fluorescence interference (in FP assays) Intrinsic fluorescence of the test compoundScreen compounds for fluorescence at assay wavelengths; Use far-red tracers to minimize interference[22]
False positives in luminescence assays Inhibition of luciferase by the test compoundPerform a counter-screen against luciferase to identify compounds that directly inhibit the detection enzyme

Conclusion

This compound is a valuable starting point for the development of novel kinase inhibitors. The protocols outlined in these application notes provide a robust foundation for characterizing the inhibitory activity of its derivatives using common and reliable in vitro assay formats. Careful optimization of assay conditions and thoughtful data analysis are critical for obtaining accurate and reproducible results, ultimately accelerating the discovery of new therapeutic agents.

References

Application of Imidazo[1,2-b]pyridazines in Cancer Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth exploration of the imidazo[1,2-b]pyridazine scaffold, a privileged heterocyclic nucleus that has garnered significant attention in medicinal chemistry and oncology. Its unique structural features have led to the development of potent and selective inhibitors of various protein kinases implicated in cancer progression. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level overview and detailed experimental protocols to facilitate the investigation and application of imidazo[1,2-b]pyridazine-based compounds in cancer research.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Tool in Oncology Drug Discovery

The imidazo[1,2-b]pyridazine core is a nitrogen-containing fused heterocyclic system that has emerged as a key pharmacophore in the design of anti-cancer agents.[1][2][3] Its rigid, planar structure provides a foundation for the strategic placement of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] The clinical success of Ponatinib (Iclusig®), a multi-targeted tyrosine kinase inhibitor containing the imidazo[1,2-b]pyridazine moiety and approved for the treatment of chronic myeloid leukemia (CML), has spurred further interest in this scaffold.[4][5]

Imidazo[1,2-b]pyridazine derivatives have demonstrated a broad spectrum of anti-cancer activities, primarily through the inhibition of key protein kinases that are often dysregulated in cancer.[3][6] These kinases play crucial roles in cell signaling pathways that control cell proliferation, survival, and differentiation. By targeting these enzymes, imidazo[1,2-b]pyridazine-based compounds can effectively disrupt the oncogenic signaling networks that drive tumor growth.

Key Kinase Targets of Imidazo[1,2-b]pyridazine Derivatives in Cancer

Research has identified several classes of protein kinases that are potently and often selectively inhibited by imidazo[1,2-b]pyridazine derivatives. Understanding these targets is crucial for elucidating the mechanism of action of these compounds and for identifying patient populations most likely to respond to treatment.

Targeting Cell Cycle and Mitotic Kinases: Mps1

Monopolar spindle 1 (Mps1), a serine/threonine kinase, is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[7] Overexpression of Mps1 is observed in various cancers and is associated with aneuploidy and poor prognosis.[7] Imidazo[1,2-b]pyridazine-based compounds have been developed as highly potent and selective inhibitors of Mps1.[7] For instance, compound 27f from a reported study demonstrated remarkable potency with a cellular Mps1 IC50 of 0.70 nM and an A549 lung cancer cell line IC50 of 6.0 nM.[7]

Signaling Pathway Illustration:

Mps1_Inhibition cluster_mitosis Mitosis cluster_inhibition Therapeutic Intervention Unattached Kinetochores Unattached Kinetochores Mps1 Mps1 Unattached Kinetochores->Mps1 activates SAC SAC Mps1->SAC activates Spindle Assembly Checkpoint (SAC) Spindle Assembly Checkpoint (SAC) Anaphase-Promoting Complex (APC/C) Anaphase-Promoting Complex (APC/C) Anaphase Anaphase APC/C APC/C SAC->APC/C inhibits APC/C->Anaphase progression to Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Imidazo[1,2-b]pyridazine Inhibitor->Mps1 inhibits Mps1_inhibited Mps1 (Inhibited)

Caption: Inhibition of Mps1 by Imidazo[1,2-b]pyridazine Derivatives.

Targeting Receptor Tyrosine Kinases: TRK and FLT3

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when constitutively activated through gene fusions, act as oncogenic drivers in a variety of tumors. FMS-like tyrosine kinase 3 (FLT3) is another receptor tyrosine kinase, and its mutations are frequently observed in acute myeloid leukemia (AML).[8] Imidazo[1,2-b]pyridazine derivatives have been successfully developed as potent inhibitors of both wild-type and mutant forms of these kinases, offering a therapeutic strategy to overcome drug resistance.[8]

Quantitative Data Summary:

CompoundTarget KinaseIC50 (nM)Cell LineGI50 (nM)Reference
34f FLT3-ITD4MV4-117[8]
34f FLT3-D835Y1MOLM-139[8]
Other Notable Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine scaffold has enabled the development of inhibitors against a range of other important cancer-related kinases, including:

  • Bruton's Tyrosine Kinase (BTK): A key component of the B-cell receptor signaling pathway, making it a target for B-cell malignancies.[9][10] An imidazo[1,2-b]pyridazine derivative, compound 22 , exhibited potent BTK inhibition (IC50 of 1.3 nM) and has advanced into Phase I clinical trials.[10]

  • Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs): Implicated in various cellular processes, and their inhibition is of interest for treating certain cancers.

  • Cyclin-dependent kinases 12/13 (CDK12/13): These kinases are involved in regulating transcription and are emerging targets in triple-negative breast cancer.

  • IKKβ: A key kinase in the NF-κB signaling pathway, which is often constitutively active in cancer.[11]

Experimental Protocols for Evaluating Imidazo[1,2-b]pyridazine Derivatives

This section provides detailed, step-by-step protocols for key in vitro assays to characterize the anti-cancer activity of imidazo[1,2-b]pyridazine compounds.

General Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

The synthesis of the imidazo[1,2-b]pyridazine core is typically achieved through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[12] This versatile method allows for the introduction of diverse substituents at various positions of the scaffold.

Experimental Workflow for Synthesis:

Synthesis_Workflow Reactants 3-amino-6-halopyridazine + α-bromoketone Reaction Condensation Reaction (e.g., NaHCO3, solvent, heat) Reactants->Reaction Purification Work-up and Purification (e.g., extraction, chromatography) Reaction->Purification Product Imidazo[1,2-b]pyridazine Derivative Purification->Product

Caption: General synthetic workflow for Imidazo[1,2-b]pyridazine derivatives.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

Protocol:

  • Cell Seeding:

    • Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium.[14]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the imidazo[1,2-b]pyridazine compound in culture medium.

    • Add the compound dilutions to the respective wells and include a vehicle control (e.g., DMSO).

    • Incubate the cells with the compound for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[14]

    • Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]

    • The absorbance is directly proportional to the number of viable cells.

In Vitro Kinase Inhibition Assay

This assay determines the ability of an imidazo[1,2-b]pyridazine compound to inhibit the activity of a specific protein kinase.[15]

Protocol:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions of the compound to create a range of concentrations.[15]

  • Kinase Reaction Setup:

    • In a 96-well or 384-well plate, add the kinase, a specific substrate peptide, and the test compound at various concentrations in a suitable kinase assay buffer.[15]

    • Include a positive control (a known inhibitor like staurosporine) and a negative control (DMSO vehicle).[15]

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding ATP to each well.[15]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.[15]

  • Detection of Kinase Activity:

    • Stop the kinase reaction and detect the amount of product formed. This can be done using various methods, such as:

      • Luminescence-based assays: Measure the amount of ADP produced, which is proportional to kinase activity.[15]

      • Fluorescence-based assays (e.g., TR-FRET): Use antibodies that specifically recognize the phosphorylated substrate.[1]

  • Data Analysis:

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[15]

Analysis of Apoptosis Induction by Western Blotting

Western blotting is used to detect specific proteins in a cell lysate and can be employed to assess the induction of apoptosis by analyzing the expression of key apoptosis markers.[16]

Protocol:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the imidazo[1,2-b]pyridazine compound for a specified time.

    • Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[16]

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.[16]

    • Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[16]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.[16]

    • Incubate the membrane with primary antibodies against apoptosis markers such as cleaved caspases (e.g., caspase-3, -8, -9) and cleaved PARP.[16][17][18]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[16]

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.[16]

    • Analyze the band intensities to determine the extent of apoptosis induction. An increase in the levels of cleaved caspases and PARP indicates the activation of apoptotic pathways.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold has proven to be a highly fruitful starting point for the development of novel anti-cancer agents. Its synthetic tractability and ability to target a diverse range of cancer-relevant kinases have led to the discovery of numerous potent and selective inhibitors, with some already demonstrating clinical benefit. Future research in this area will likely focus on:

  • Improving Kinase Selectivity: To minimize off-target effects and enhance the therapeutic window.

  • Overcoming Drug Resistance: By designing next-generation inhibitors that can target mutated kinases.

  • Exploring Novel Targets: Expanding the scope of imidazo[1,2-b]pyridazine derivatives to other emerging cancer targets.

  • Combination Therapies: Investigating the synergistic effects of imidazo[1,2-b]pyridazine-based inhibitors with other anti-cancer drugs.

The detailed application notes and protocols provided in this guide are intended to empower researchers to further explore the therapeutic potential of this remarkable scaffold in the ongoing fight against cancer.

References

Application Notes & Protocols: 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine as a Privileged Fragment for Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting a multitude of protein kinases.[1] This guide provides a detailed technical overview and practical protocols for utilizing 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine as a strategic starting fragment in drug discovery campaigns, particularly within the framework of Fragment-Based Drug Discovery (FBDD). We will explore the rationale behind its selection, robust protocols for hit identification through biophysical screening, and field-proven synthetic strategies for its evolution from a low-affinity fragment hit into a potent and selective lead compound.

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Core

The success of FBDD is predicated on the quality of the fragment library.[2] Ideal fragments are small, low complexity molecules that, despite weak binding affinity, offer high-quality interactions and clear vectors for chemical elaboration.[2][3] this compound embodies these principles, making it an exemplary starting point for kinase-targeted drug discovery.

  • Privileged Scaffold: The imidazo[1,2-b]pyridazine core is a proven pharmacophore found in numerous potent kinase inhibitors, including compounds targeting Mps1, PI3K/mTOR, Bruton's Tyrosine Kinase (BTK), and Glycogen Synthase Kinase-3β (GSK-3β).[4][5][6][7] Its rigid bicyclic structure effectively mimics the adenine hinge-binding motif of ATP, providing a reliable anchor point in the kinase active site.

  • "Rule of Three" Compliance: This fragment aligns well with the "Rule of Three" for ideal fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).[3] This ensures adequate aqueous solubility for biophysical screening at high concentrations and provides a good starting point for property-based optimization.

  • Dual Vector for Elaboration: The fragment is strategically "poised" for chemical modification. The bromine atom at the C-3 position is an ideal handle for introducing diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), while the primary amine at the C-6 position allows for the exploration of interactions in the solvent-exposed region through amidation or reductive amination.

PropertyValueSource
CAS Number 1260850-70-1[7][8]
Molecular Formula C₆H₅BrN₄[8]
Molecular Weight 213.04 g/mol [7]
cLogP (calculated) 1.655[7]
Hydrogen Bond Donors 1 (amine)N/A
Hydrogen Bond Acceptors 3 (pyridazines Ns)N/A

Experimental Protocols: From Fragment Screening to Hit Validation

Identifying initial hits requires sensitive biophysical techniques capable of detecting weak, millimolar-range interactions. A tiered screening and validation cascade is essential to eliminate false positives and confirm true binders.[6]

Primary Screening: Identifying Binders

Surface Plasmon Resonance (SPR) is a highly sensitive and high-throughput technique ideal for primary screening of fragment libraries against an immobilized protein target.[4][5]

Protocol 2.1.1: High-Throughput SPR Screening

  • Target Immobilization: Covalently immobilize the purified kinase target onto a CM5 sensor chip via amine coupling to achieve a density of 8,000-12,000 Response Units (RU).

  • Fragment Library Preparation: Prepare a stock solution of this compound at 100 mM in 100% DMSO. Create a screening plate by diluting the fragment into the assay running buffer (e.g., HBS-EP+) to a final concentration of 200 µM with a final DMSO concentration of ≤0.2%.

  • Screening Run: Inject the fragment solution over the target and reference flow cells at a flow rate of 30 µL/min for a 60-second association phase, followed by a 120-second dissociation phase.

  • Hit Criteria: A fragment is considered a primary hit if it elicits a binding response significantly above the baseline noise and shows a dose-dependent response in a follow-up confirmation screen.

Orthogonal Hit Validation

Primary hits must be validated using an orthogonal, solution-based technique to confirm binding and rule out artifacts from the primary screen. Thermal Shift Assays (TSA) and NMR spectroscopy are excellent choices.

Protocol 2.2.1: Thermal Shift Assay (DSF)

  • Assay Setup: In a 96-well PCR plate, prepare a 20 µL reaction mixture containing the target kinase (2 µM), SYPRO Orange dye (5x concentration), and the fragment at varying concentrations (e.g., 10 µM to 1 mM).

  • Thermal Denaturation: Use a real-time PCR instrument to heat the plate from 25°C to 95°C with a ramp rate of 0.5°C/min.

  • Data Analysis: A successful hit will stabilize the protein, resulting in a positive shift in the melting temperature (ΔTₘ) of ≥ 2°C.

Protocol 2.2.2: NMR-Based Validation (Saturation Transfer Difference)

  • Sample Preparation: Prepare a solution of the target kinase (10-20 µM) in a deuterated buffer. Add the fragment to a final concentration of 100-500 µM.

  • STD-NMR Experiment: Acquire two spectra: an "on-resonance" spectrum where the protein is selectively saturated, and an "off-resonance" spectrum where the irradiation is applied far from any protein signals.

  • Hit Confirmation: Subtract the on-resonance from the off-resonance spectrum. The presence of signals in the resulting difference spectrum confirms that the fragment binds to the protein, as saturation has been transferred from the protein to the bound ligand.[5]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead FragLib Fragment Library (incl. C6H5BrN4) SPR Primary Screen (SPR @ 200µM) FragLib->SPR Hits Primary Hits SPR->Hits Binding Signal Ortho Orthogonal Screen (TSA / NMR) Hits->Ortho Confirm Binding Xray Structure Determination (X-ray Crystallography) Ortho->Xray Confirm True Binders ValidatedHit Validated Hit (Binding Mode Confirmed) Xray->ValidatedHit Structural Data SAR Structure-Guided Chemistry ValidatedHit->SAR Assay Biochemical Assay (e.g., Kinase IC50) SAR->Assay Synthesize Analogs Assay->SAR SAR Data Lead Lead Compound (Potency & Selectivity) Assay->Lead Optimized Potency

Hit-to-Lead Optimization: Synthetic Strategies

Once this compound is confirmed as a binder, its structure provides two orthogonal handles for rapid analogue synthesis to build potency and explore the structure-activity relationship (SAR).

C-3 Position Elaboration via Suzuki-Miyaura Coupling

The C-3 position often points towards the interior of the ATP binding site. The bromine atom is perfectly suited for Suzuki-Miyaura cross-coupling, enabling the introduction of a wide range of aryl and heteroaryl moieties.[9][10][11] This strategy has been successfully used to develop potent inhibitors of GSK-3β and other kinases.[7][12]

Protocol 3.1.1: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a microwave vial, add this compound (1 equivalent), the desired aryl/heteroaryl boronic acid or ester (1.2-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.1 equivalents), and a base like K₂CO₃ or Cs₂CO₃ (3 equivalents).

  • Solvent and Degassing: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1). Purge the vessel with nitrogen or argon for 5-10 minutes.

  • Reaction: Heat the mixture in a microwave reactor at 120-160°C for 30-60 minutes, or by conventional heating at 80-100°C for 4-12 hours.[13][14]

  • Workup and Purification: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by silica gel chromatography to yield the C-3 coupled product.

// Reactants Start [label=<

this compound

]; Plus1 [label="+"]; Boronic [label=<

R-B(OH)₂ (Aryl/Heteroaryl Boronic Acid)

];

// Reaction Arrow Arrow [label=<

Pd(PPh₃)₄, Base Dioxane/H₂O, Heat

];

// Product Product [label=<

C-3 Arylated Product

];

// Layout {rank=same; Start; Plus1; Boronic; Arrow; Product;} Start -> Plus1 [style=invis]; Plus1 -> Boronic [style=invis]; Boronic -> Arrow [style=invis]; Arrow -> Product [style=invis];

// Invisible edges for alignment edge [style=invis]; Start -> Arrow; Boronic -> Arrow; Arrow -> Product; } caption: Suzuki-Miyaura coupling at the C-3 position.

C-6 Position Modification via Buchwald-Hartwig Amination/Amidation

The C-6 amine typically extends towards the solvent-exposed region of the kinase, offering a prime vector for improving physicochemical properties and achieving selectivity. While the starting fragment already has an amine, related 6-halo-imidazo[1,2-b]pyridazines are commonly used to introduce diverse amines via Buchwald-Hartwig amination.[15][16] For our starting fragment, the existing amine can be readily acylated to form amides.

Protocol 3.2.1: Amide Synthesis at the C-6 Position

  • Reactant Preparation: Dissolve the C-3 elaborated imidazo[1,2-b]pyridazine (1 equivalent) in a suitable aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2-3 equivalents).

  • Acylation: Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU) (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours until completion is observed by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with water or saturated NaHCO₃ solution. Extract the product with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry, and concentrate. Purify the crude product via silica gel chromatography.

Case Study: Structure-Activity Relationship (SAR) Insights

Analysis of public data on imidazo[1,2-b]pyridazine-based inhibitors provides a roadmap for optimization. For example, in the development of PIM kinase inhibitors, SAR studies revealed that:

  • C-3 Position: Small, aromatic groups at the C-3 position were crucial for potent inhibition. The interaction of this group within a hydrophobic pocket contributed significantly to binding affinity.[17][18]

  • C-6 Position: Modifications at the C-6 position were used to tune selectivity and physical properties. For instance, in GSK-3β inhibitors, a 2-methylmorpholine group attached via an amide linkage at C-6 occupied the ribose-binding site and enhanced potency.[7]

This historical data strongly suggests a "grow-out" strategy from the this compound fragment:

  • Anchor: Utilize the core scaffold to establish the key hinge-binding interactions.

  • Potency: Explore a library of aryl and heteroaryl boronic acids at the C-3 position to fill the hydrophobic pocket and drive potency.

  • Selectivity & Properties: Modify the C-6 amine to engage with the solvent-front or ribose-pocket, thereby tuning selectivity and improving drug-like properties.

Scaffold PositionModification StrategyRationale / Target InteractionRepresentative References
C-3 Suzuki-Miyaura CouplingFills hydrophobic pocket, drives potency[7][11][12]
C-6 Amidation / AminationInteracts with solvent-front, tunes selectivity and properties[7][8][19]

Conclusion

This compound is a high-value fragment for initiating drug discovery programs targeting the kinome. Its proven biological relevance, coupled with strategically positioned chemical handles, allows for a rational and efficient exploration of chemical space. The protocols outlined in this guide provide a robust framework for identifying this fragment as a hit, validating its interaction with the target, and applying field-proven synthetic methodologies to evolve it into a potent and selective lead candidate.

References

Application Notes and Protocols for the Functionalization of the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Modern Drug Discovery

The imidazo[1,2-b]pyridazine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] Its unique structural and electronic properties make it a versatile pharmacophore, leading to the development of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1] A notable example of its clinical success is ponatinib, a potent kinase inhibitor, which has spurred further interest in exploring the chemical space around this privileged core.[1]

The ability to strategically functionalize the imidazo[1,2-b]pyridazine core is paramount for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth overview of established and contemporary protocols for the derivatization of this important heterocyclic system, with a focus on practical applications for researchers in drug development.

Strategic Functionalization of the Imidazo[1,2-b]pyridazine Core: A Workflow Overview

The functionalization of the imidazo[1,2-b]pyridazine core often follows a strategic sequence of reactions to achieve the desired substitution pattern. A common workflow involves initial halogenation of the core, which then serves as a versatile handle for subsequent metal-catalyzed cross-coupling reactions. Direct C-H functionalization has also emerged as a powerful tool for a more atom-economical approach.

Functionalization Workflow cluster_0 Core Synthesis cluster_1 Primary Functionalization cluster_2 Secondary Functionalization Imidazo[1,2-b]pyridazine Core Imidazo[1,2-b]pyridazine Core Halogenation Halogenation Imidazo[1,2-b]pyridazine Core->Halogenation Halogenating Agent C-H Functionalization C-H Functionalization Imidazo[1,2-b]pyridazine Core->C-H Functionalization Metal Catalyst/Reagent Cross-Coupling Reactions Cross-Coupling Reactions Halogenation->Cross-Coupling Reactions Coupling Partner Suzuki-Miyaura Coupling 3-Bromo-Imidazo[1,2-b]pyridazine 3-Bromo-Imidazo[1,2-b]pyridazine 3-Aryl/Vinyl-Imidazo[1,2-b]pyridazine 3-Aryl/Vinyl-Imidazo[1,2-b]pyridazine 3-Bromo-Imidazo[1,2-b]pyridazine->3-Aryl/Vinyl-Imidazo[1,2-b]pyridazine Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid Aryl/Vinyl Boronic Acid->3-Aryl/Vinyl-Imidazo[1,2-b]pyridazine Pd Catalyst Pd Catalyst Pd Catalyst->3-Aryl/Vinyl-Imidazo[1,2-b]pyridazine Base Base Base->3-Aryl/Vinyl-Imidazo[1,2-b]pyridazine

References

Application Notes and Protocols: Development of Radiotracers from Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: Your Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] Its favorable physicochemical properties and synthetic tractability make it an attractive core for the development of novel Positron Emission Tomography (PET) radiotracers. These agents are crucial for the in vivo visualization and quantification of biological processes at the molecular level, aiding in disease diagnosis, and monitoring therapeutic responses.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development of imidazo[1,2-b]pyridazine-based radiotracers, from initial chemical synthesis to preclinical evaluation.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Versatile Platform for Radiotracer Development

The imidazo[1,2-b]pyridazine nucleus is a bicyclic heteroaromatic system that has garnered significant attention for its potential in developing therapeutics for a variety of diseases, including cancer, inflammatory conditions, and neurological disorders.[1][3] Its rigid structure provides a well-defined orientation for substituents to interact with biological targets. From a radiopharmaceutical perspective, this scaffold offers several advantages:

  • Synthetic Accessibility : The imidazo[1,2-b]pyridazine core can be synthesized through straightforward and well-established chemical reactions, allowing for the introduction of various functional groups for radiolabeling.[4]

  • "Drug-like" Properties : Derivatives of this scaffold often possess favorable pharmacokinetic properties, which are essential for developing effective imaging agents.

  • Structural Versatility : The core can be readily modified at multiple positions, enabling the fine-tuning of binding affinity, selectivity, and pharmacokinetic profiles.[4]

This guide will focus on the practical aspects of developing these compounds as PET radiotracers, with a particular emphasis on targeting neuroinflammation and amyloid plaques, two key areas of research in neurodegenerative diseases.[4][5]

Synthesis of Imidazo[1,2-b]pyridazine Precursors for Radiolabeling

The synthesis of the core imidazo[1,2-b]pyridazine structure is typically achieved through the condensation of an α-bromoketone with a 3-amino-6-halopyridazine.[4] This method is robust and allows for the introduction of diversity at both the 2- and 6-positions of the imidazo[1,2-b]pyridazine ring system.

Protocol 1: General Synthesis of a 2-Aryl-6-substituted-imidazo[1,2-b]pyridazine Precursor

This protocol describes a general method for synthesizing a precursor suitable for subsequent radiolabeling. The choice of the 'R' group at the 6-position is critical as it can be a leaving group for radiofluorination (e.g., nitro, chloro) or a site for attaching a prosthetic group.

Step 1: Synthesis of the α-Bromoketone The synthesis begins with the bromination of an appropriate acetophenone derivative.

  • Reaction:

    • Dissolve the starting acetophenone (1 equivalent) in a suitable solvent such as chloroform or ethyl acetate.

    • Add pyridinium tribromide or copper(II) bromide (1.1 equivalents) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the α-bromoketone.

Step 2: Condensation to form the Imidazo[1,2-b]pyridazine Core The α-bromoketone is then condensed with a 3-amino-6-halopyridazine.

  • Reaction:

    • To a solution of the α-bromoketone (1 equivalent) in ethanol, add 3-amino-6-chloropyridazine (1.2 equivalents) and sodium bicarbonate (2 equivalents).

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

    • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-b]pyridazine precursor.

Radiolabeling Strategies for Imidazo[1,2-b]pyridazine Derivatives

The introduction of a positron-emitting radionuclide, such as fluorine-18 (¹⁸F) or carbon-11 (¹¹C), is the defining step in creating a PET tracer. The choice of isotope and labeling position is dictated by the target, the desired pharmacokinetic properties, and the synthetic feasibility.

¹⁸F-Labeling via Nucleophilic Substitution

Fluorine-18 is often the preferred radionuclide due to its longer half-life (109.7 minutes) and lower positron energy, which results in higher resolution images.[2] A common strategy for ¹⁸F-labeling is nucleophilic aromatic substitution (SNA_r) on an electron-deficient aromatic ring.

Protocol 2: Automated Radiosynthesis of an [¹⁸F]Imidazo[1,2-b]pyridazine Tracer

This protocol outlines a typical automated synthesis of an ¹⁸F-labeled imidazo[1,2-b]pyridazine derivative using a commercially available synthesis module.

Step 1: Production and Preparation of [¹⁸F]Fluoride

  • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • The aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge.

  • The [¹⁸F]fluoride is eluted into the reaction vessel with a solution of potassium carbonate and a phase-transfer catalyst (e.g., Kryptofix 2.2.2).

  • The solution is azeotropically dried under a stream of nitrogen at elevated temperature to form the reactive, anhydrous [¹⁸F]K/K222 complex.

Step 2: Radiofluorination Reaction

  • A solution of the precursor (e.g., a nitro- or chloro-substituted imidazo[1,2-b]pyridazine) in a high-boiling point aprotic solvent (e.g., DMSO, DMF) is added to the dried [¹⁸F]K/K222 complex.

  • The reaction mixture is heated to 120-160 °C for 10-20 minutes.

Step 3: Purification and Formulation

  • The crude reaction mixture is diluted with a suitable solvent and purified by semi-preparative HPLC.

  • The fraction corresponding to the ¹⁸F-labeled product is collected, and the solvent is removed by rotary evaporation or solid-phase extraction.

  • The final product is formulated in a physiologically compatible solution (e.g., sterile saline with a small percentage of ethanol) and passed through a sterile filter into a sterile vial.

Quality Control of the Final Radiotracer

Rigorous quality control is essential to ensure the safety and efficacy of the radiotracer for preclinical and clinical use.

Parameter Method Acceptance Criteria Rationale
Radiochemical Purity Analytical HPLC> 95%Ensures that the detected signal is from the desired tracer and not from radioactive impurities.
Molar Activity (A_m) Analytical HPLC with a standard curve> 1 Ci/µmolHigh molar activity is crucial to minimize pharmacological effects and to ensure that the tracer binds to the target of interest without saturating it.[5]
Identity of the Compound Co-elution with a non-radioactive standard on analytical HPLCRetention time of the radioactive peak matches that of the standard.Confirms that the radiolabeled compound is the correct chemical entity.
Residual Solvents Gas Chromatography (GC)Within USP limitsEnsures that potentially toxic solvents used in the synthesis are removed to safe levels.
pH pH meter or pH paper4.5 - 7.5Ensures the final formulation is physiologically compatible for injection.
Sterility and Endotoxins Standard microbiological testsSterile and low endotoxin levelsEssential for ensuring the safety of the injectable product.

Preclinical Evaluation of Imidazo[1,2-b]pyridazine Radiotracers

Preclinical evaluation in appropriate animal models is a critical step to assess the potential of a new radiotracer for in vivo imaging.

In Vitro Binding and Autoradiography

Before moving to in vivo studies, the binding affinity and specificity of the new tracer should be thoroughly characterized in vitro.

Protocol 3: In Vitro Autoradiography on Brain Tissue Sections

This protocol allows for the visualization of target binding in a biologically relevant context.

Step 1: Tissue Preparation

  • Obtain brain tissue from a relevant animal model (e.g., a transgenic mouse model of Alzheimer's disease) and from a control animal.

  • Rapidly freeze the brains and section them on a cryostat to a thickness of 10-20 µm.

  • Mount the sections on microscope slides and store them at -80 °C until use.

Step 2: Incubation with the Radiotracer

  • Thaw the tissue sections and pre-incubate them in a buffer to rehydrate the tissue and remove endogenous ligands.

  • Incubate the sections with a low nanomolar concentration of the ¹⁸F-labeled imidazo[1,2-b]pyridazine tracer in a binding buffer for 60-90 minutes at room temperature.

  • For determination of non-specific binding, incubate an adjacent set of sections in the presence of a high concentration of a known competitor or the non-radioactive version of the tracer.

Step 3: Washing and Imaging

  • Wash the slides in ice-cold buffer to remove unbound radiotracer.

  • Briefly dip the slides in cold deionized water to remove buffer salts.

  • Dry the slides under a stream of cool air.

  • Expose the slides to a phosphor imaging plate or a digital autoradiography system overnight.

  • Analyze the resulting images to quantify the binding in specific brain regions.

In Vivo PET Imaging and Biodistribution Studies

In vivo PET imaging provides information on the brain uptake, target engagement, and pharmacokinetic profile of the radiotracer.

Protocol 4: Dynamic PET Imaging in a Rodent Model

Step 1: Animal Preparation

  • Anesthetize the animal (e.g., a rat or mouse) with isoflurane and place it on the scanner bed.

  • Insert a catheter into the tail vein for radiotracer injection.

  • Maintain the animal's body temperature with a heating pad.

Step 2: Radiotracer Administration and PET Scan

  • Administer a bolus injection of the ¹⁸F-labeled imidazo[1,2-b]pyridazine tracer via the tail vein catheter.

  • Start a dynamic PET scan immediately after injection and acquire data for 60-90 minutes.

Step 3: Image Reconstruction and Analysis

  • Reconstruct the dynamic PET data into a series of time frames.

  • Co-register the PET images with a CT or MRI scan for anatomical reference.

  • Draw regions of interest (ROIs) on the images corresponding to specific brain areas.

  • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the tracer over time.

  • Apply appropriate pharmacokinetic models to quantify receptor density and binding potential.

Visualization of the Development Workflow

The following diagram illustrates the key stages in the development of an imidazo[1,2-b]pyridazine-based radiotracer.

RadiotracerDevelopmentWorkflow cluster_synthesis Precursor Synthesis & Characterization cluster_radiolabeling Radiolabeling & Quality Control cluster_preclinical Preclinical Evaluation start Chemical Starting Materials synth_alpha Synthesis of α-Bromoketone start->synth_alpha synth_core Condensation to Imidazo[1,2-b]pyridazine Core synth_alpha->synth_core purify_precursor Purification & Structural Characterization (NMR, MS) synth_core->purify_precursor radiolabeling Automated [18F]Radiosynthesis purify_precursor->radiolabeling purify_tracer HPLC Purification radiolabeling->purify_tracer qc Quality Control (Purity, Molar Activity, etc.) purify_tracer->qc invitro In Vitro Binding & Autoradiography qc->invitro invivo In Vivo PET Imaging & Biodistribution qc->invivo data_analysis Pharmacokinetic Modeling & Data Analysis invitro->data_analysis invivo->data_analysis end Candidate for Further Development data_analysis->end

Caption: Workflow for the development of imidazo[1,2-b]pyridazine radiotracers.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold represents a promising and versatile platform for the development of novel PET radiotracers for a range of biological targets. The synthetic accessibility and favorable physicochemical properties of these compounds make them attractive candidates for imaging applications in neuroscience, oncology, and beyond. Future work in this area will likely focus on the development of tracers with improved selectivity, higher brain penetration, and optimized pharmacokinetic profiles. The application of these novel imaging agents in preclinical and clinical research will undoubtedly contribute to a better understanding of disease mechanisms and the development of new therapeutic strategies.

References

Application Notes and Protocols for the Antimicrobial Evaluation of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Therapeutic Potential of the Imidazo[1,2-b]pyridazine Scaffold

The relentless emergence of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The imidazo[1,2-b]pyridazine scaffold has garnered significant attention in medicinal chemistry as a "privileged structure" due to its wide range of biological activities.[1][2] Derivatives of this heterocyclic system have demonstrated promising efficacy as anticancer, anti-inflammatory, antiviral, and, notably, antimicrobial agents.[1][2] The core structure of imidazo[1,2-b]pyridazine offers a versatile template for chemical modification, allowing for the fine-tuning of its pharmacological properties. While extensive research has been conducted on various derivatives, the specific compound 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (CAS: 1260850-70-1) remains a relatively unexplored entity within the antimicrobial landscape.[3][4][5]

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the investigation of this compound's antimicrobial potential. This document provides a foundational understanding of the broader class of imidazo[1,2-b]pyridazine derivatives, followed by detailed, field-proven protocols for the systematic evaluation of the subject compound's antimicrobial and cytotoxic properties. The methodologies outlined herein are based on established standards in antimicrobial susceptibility testing and are designed to provide a robust framework for initial screening and characterization.

Hypothesized Mechanism of Action: A Starting Point for Investigation

While the precise mechanism of action for this compound is yet to be elucidated, the broader class of nitrogen-containing heterocyclic compounds often exerts their antimicrobial effects through various mechanisms. These can include the disruption of cell wall synthesis, inhibition of protein or nucleic acid synthesis, or interference with metabolic pathways. For instance, some imidazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis or inhibiting protein synthesis. Given the structural motifs present in this compound, a logical starting point for investigation would be to assess its impact on these fundamental cellular processes.

The following diagram illustrates a generalized workflow for investigating the antimicrobial properties of a novel compound like this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Safety & Specificity cluster_3 Phase 4: Mechanism of Action Studies Compound Procurement Compound Procurement MIC Determination MIC Determination Compound Procurement->MIC Determination Initial Evaluation MBC Determination MBC Determination MIC Determination->MBC Determination Bactericidal/Bacteriostatic? Spectrum of Activity Spectrum of Activity MIC Determination->Spectrum of Activity Broad vs. Narrow Time-Kill Kinetics Time-Kill Kinetics MBC Determination->Time-Kill Kinetics Cytotoxicity Assay Cytotoxicity Assay Time-Kill Kinetics->Cytotoxicity Assay Assess Therapeutic Index Target Identification Target Identification Cytotoxicity Assay->Target Identification

Caption: Experimental workflow for antimicrobial evaluation.

Quantitative Data Summary: A Template for Your Findings

Effective data management is crucial for comparing the antimicrobial efficacy of novel compounds. The following table provides a standardized format for presenting Minimum Inhibitory Concentration (MIC) data. Researchers should populate a similar table with their experimental findings.

Test MicroorganismGram StainCompound Concentration (µg/mL)Positive Control (Antibiotic)MIC (µg/mL) of this compound
Staphylococcus aureus (e.g., ATCC 29213)Gram-positiveEnter rangeEnter antibiotic & MICEnter result
Escherichia coli (e.g., ATCC 25922)Gram-negativeEnter rangeEnter antibiotic & MICEnter result
Pseudomonas aeruginosa (e.g., ATCC 27853)Gram-negativeEnter rangeEnter antibiotic & MICEnter result
Candida albicans (e.g., ATCC 10231)FungalEnter rangeEnter antifungal & MICEnter result
Enterococcus faecalis (e.g., ATCC 29212)Gram-positiveEnter rangeEnter antibiotic & MICEnter result

Experimental Protocols

The following protocols are foundational for the initial antimicrobial characterization of this compound.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is a widely used method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test microorganisms

  • Positive control antibiotic (e.g., gentamicin, ampicillin)

  • Sterile diluent (e.g., DMSO, water)

  • Incubator

  • Micropipettes and sterile tips

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Preparation of Inoculum:

    • Aseptically pick 3-5 colonies of the test microorganism from a fresh agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium.

    • Incubate the broth culture at the appropriate temperature (e.g., 37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.[6]

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.[9]

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).[6]

    • Seal the plate and incubate at the appropriate temperature for 16-20 hours.[6]

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[6]

G Start Start Prepare Inoculum Prepare Inoculum Start->Prepare Inoculum Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Prepare Compound Dilutions->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Workflow for Broth Microdilution Assay.

Protocol 2: Cytotoxicity Assessment using MTT Assay

It is crucial to assess the cytotoxicity of a novel compound to determine its therapeutic window. The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[6]

Materials:

  • Human cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Sterile 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified 5% CO₂ incubator at 37°C.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]

    • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the vehicle control.

Conclusion and Future Directions

The protocols and framework provided in these application notes offer a robust starting point for the comprehensive antimicrobial evaluation of this compound. While this specific molecule is understudied, the known bioactivity of the imidazo[1,2-b]pyridazine scaffold provides a strong rationale for its investigation.[1][2] Future studies should aim to elucidate the mechanism of action, explore the structure-activity relationship through the synthesis of analogues, and conduct in vivo efficacy studies. The data generated from these initial assays will be critical in determining the potential of this compound as a lead compound in the development of new antimicrobial therapies.

References

Application Notes & Protocols: One-Pot Synthesis of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Authored by: A Senior Application Scientist

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug development.[1] This fused bicyclic system is isosteric to purines, allowing it to interact with a wide array of biological targets. Molecules incorporating this nucleus have demonstrated a broad spectrum of pharmacological activities, including potent anticancer (e.g., the approved kinase inhibitor Ponatinib), anti-inflammatory, antiviral, antibacterial, and antiparasitic properties.[1] Furthermore, their unique photophysical characteristics have led to applications as radiotracers for medical imaging.[2] The development of efficient, cost-effective, and scalable synthetic routes is therefore a critical objective for researchers in the field. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, represent a highly attractive strategy, offering reduced waste, shorter reaction times, and increased overall efficiency.

This guide provides an in-depth examination of key one-pot methodologies for the synthesis of imidazo[1,2-b]pyridazines, complete with detailed protocols, mechanistic insights, and comparative data to aid researchers in selecting and optimizing the appropriate strategy for their specific research goals.

Methodology 1: Multicomponent Groebke–Blackburn–Bienaymé (GBB) Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful isocyanide-based multicomponent reaction (MCR) for the synthesis of fused imidazole heterocycles. It offers high atom economy and convergence, allowing for the rapid assembly of complex molecules from simple, readily available starting materials.[3] This approach is particularly valuable for generating chemical libraries for drug discovery.

Scientific Principle & Mechanistic Insight

The GBB reaction involves the acid-catalyzed condensation of an amino-azine (in this case, a 3-aminopyridazine), an aldehyde, and an isocyanide. The generally accepted mechanism proceeds through the following key steps:

  • Iminium Ion Formation: The aldehyde reacts with the acid catalyst and the 2-aminopyridine to form a reactive iminium ion intermediate.

  • Nucleophilic Attack: The nucleophilic isocyanide attacks the iminium ion.

  • Intramolecular Cyclization: The resulting nitrilium ion intermediate undergoes an intramolecular [4+1] cycloaddition with the endocyclic nitrogen of the pyridazine ring.

  • Aromatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-b]pyridazine product.

GBB_Mechanism Fig. 1: GBB Reaction Mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product Aldehyde Aldehyde (R¹CHO) Iminium Iminium Ion Formation Aldehyde->Iminium + H⁺ Aminopyridazine 3-Aminopyridazine Aminopyridazine->Iminium + H⁺ Isocyanide Isocyanide (R²NC) Nitrilium Nitrilium Ion Intermediate Isocyanide->Nitrilium Iminium->Nitrilium Cyclization Intramolecular [4+1] Cycloaddition Nitrilium->Cyclization Aromatization Proton Transfer & Aromatization Cyclization->Aromatization Product Imidazo[1,2-b]pyridazine Aromatization->Product

Caption: Fig. 1: GBB Reaction Mechanism

Protocol: GBB Synthesis in a Green Solvent

This protocol describes a catalyst-free, three-component synthesis in eucalyptol, a sustainable, bio-based solvent.[4] This method highlights the move towards more environmentally benign synthetic practices.

Materials:

  • 3-Aminopyridazine (1.0 mmol, 1.0 equiv)

  • Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv)

  • Isocyanide (e.g., Cyclohexyl isocyanide) (1.1 mmol, 1.1 equiv)

  • Eucalyptol (2 mL)

Procedure:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 3-aminopyridazine (1.0 mmol) and the selected aldehyde (1.0 mmol).

  • Add eucalyptol (2 mL) to the vial.

  • Add the isocyanide (1.1 mmol) to the mixture.

  • Seal the vial and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure imidazo[1,2-b]pyridazine.

Scientist's Note: Eucalyptol serves as an effective, high-boiling, and green alternative to traditional solvents like DMF or toluene.[4] While this protocol is catalyst-free, some GBB reactions may benefit from the addition of a Lewis or Brønsted acid catalyst (e.g., Sc(OTf)₃, TFA) to accelerate the initial iminium ion formation.[4]

Methodology 2: Microwave-Assisted One-Pot Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, dramatically accelerating reaction rates and often improving yields compared to conventional heating.[5] This is attributed to efficient and uniform heating of the reaction mixture.

Scientific Principle: Intramolecular SNAr

This protocol describes a novel one-pot synthesis of benzo[4][6]imidazo[1,2-b]pyridazines utilizing microwave-assisted intramolecular nucleophilic aromatic substitution (SNAr) in water, a green solvent.[5][7] The reaction proceeds by condensing 3-oxo-2-arylhydrazonopropanals (containing an ortho-fluorine substituent) with active methylene compounds. The key cyclization step involves the intramolecular attack of a nitrogen atom onto the fluorine-substituted aromatic ring, displacing the fluoride ion.

MW_Workflow Fig. 2: Microwave Synthesis Workflow A 1. Combine Reactants - Hydrazonopropanal - Active Methylene Cmpd - NaOAc in Water B 2. Microwave Irradiation - Set Temp & Time (e.g., 120°C, 10-15 min) A->B C 3. Cooling & Precipitation - Cool to RT - Product precipitates B->C D 4. Isolation - Filter the solid - Wash with water C->D E 5. Purification - Recrystallize from Ethanol D->E

Caption: Fig. 2: Microwave Synthesis Workflow

Protocol: Microwave-Assisted Synthesis in Water

This protocol is adapted from a method for synthesizing benzo[4][6]imidazo[1,2-b]pyridazines.[5][7]

Materials:

  • 3-oxo-2-[(2-fluorophenyl)hydrazono]propanal (1.0 mmol, 1.0 equiv)

  • Active methylene compound (e.g., malononitrile) (1.0 mmol, 1.0 equiv)

  • Anhydrous sodium acetate (2.0 mmol, 2.0 equiv)

  • Water (5 mL)

Procedure:

  • In a 10 mL microwave process vial, suspend the 3-oxo-2-[(2-fluorophenyl)hydrazono]propanal (1.0 mmol), the active methylene compound (1.0 mmol), and anhydrous sodium acetate (2.0 mmol) in water (5 mL).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave synthesizer.

  • Irradiate the mixture at 120 °C for 10-15 minutes (power: 100-150 W).

  • After the reaction is complete, cool the vial to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with distilled water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

Scientist's Note: The use of water as a solvent is a significant advantage from a green chemistry perspective.[7] Microwave heating is critical for driving the reaction to completion in a short timeframe; conventional heating requires significantly longer periods and may lead to lower yields.[5] The ortho-fluorine substituent is an excellent leaving group for the key intramolecular SNAr cyclization step.

Methodology 3: Ultrasound-Assisted Condensation Reaction

Sonochemistry, the application of ultrasound to chemical reactions, provides an alternative energy source that can enhance reaction rates and yields. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles—creates localized hot spots with extreme temperatures and pressures, accelerating mass transfer and chemical reactivity.[8][9]

Scientific Principle: Classical Condensation

This method follows the classical pathway for imidazo[1,2-b]pyridazine synthesis: the reaction between a 3-aminopyridazine and an α-haloketone. The mechanism involves two main steps:

  • N-Alkylation: The more nucleophilic ring nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of the α-haloketone, displacing the halide and forming an N-alkylated intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then performs an intramolecular nucleophilic attack on the ketone carbonyl, followed by dehydration to form the fused imidazole ring.

Protocol: Ultrasound-Assisted Synthesis in PEG-400

This protocol details a rapid and efficient synthesis of imidazo[1,2-b]pyridazines using ultrasonic irradiation in polyethylene glycol (PEG-400) as a green, recyclable solvent.[8]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 mmol, 1.0 equiv)

  • α-Bromoacetophenone derivative (1.0 mmol, 1.0 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 mmol, 2.0 equiv)

  • PEG-400 (2.0 mL)

Procedure:

  • In a 10 mL flask, add 3-amino-6-chloropyridazine (1.0 mmol), the α-bromoacetophenone (1.0 mmol), and sodium bicarbonate (2.0 mmol).

  • Add PEG-400 (2.0 mL) to the flask.

  • Place the flask in an ultrasonic bath such that the liquid level in the flask is below the water level in the bath.

  • Irradiate the mixture at a constant frequency (e.g., 40 kHz) at 60 °C for 20-30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, add distilled water (10 mL) to the reaction mixture.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with water to remove PEG-400 and any inorganic salts.

  • The crude product can be further purified by recrystallization from ethanol if necessary.

Scientist's Note: The introduction of a halogen at the 6-position of the aminopyridazine ring is reported to favor the desired cyclization pathway and improve yields.[2] PEG-400 is an excellent solvent for this transformation as it is non-toxic, non-volatile, and can effectively absorb ultrasonic energy.[8]

Comparative Data of Synthetic Methods

The choice of synthetic method often depends on available equipment, desired throughput, and green chemistry considerations. The table below summarizes typical performance metrics for the discussed one-pot strategies.

Method Energy Source Typical Solvent Catalyst Avg. Time Avg. Yield Key Advantage
GBB Reaction Conventional HeatingEucalyptol, TolueneAcid or Catalyst-Free[4][10]12-24 h60-85%High structural diversity from 3 components
Microwave-Assisted Microwave IrradiationWater, EthanolBase (e.g., NaOAc)[7]10-20 min89-99%[5][7]Extremely rapid, high yields, green solvent
Ultrasound-Assisted Ultrasonic IrradiationPEG-400, EthanolBase (e.g., NaHCO₃)[8]20-40 min85-95%Rapid, energy-efficient, simple setup
Conclusion

One-pot synthetic strategies provide powerful and efficient avenues for the construction of the medicinally important imidazo[1,2-b]pyridazine scaffold. Modern techniques employing microwave and ultrasound energy offer significant advantages over traditional methods, providing rapid reaction times, excellent yields, and alignment with the principles of green chemistry. Multicomponent reactions like the GBB synthesis remain unparalleled for their ability to quickly generate diverse molecular libraries from simple starting materials. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to synthesize these valuable heterocyclic compounds for applications in drug discovery and materials science.

References

Application Notes and Protocols for the C-6 Amination of 3-Bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

This comprehensive guide provides detailed application notes and protocols for the C-6 amination of 3-bromoimidazo[1,2-b]pyridazine, a critical transformation for the synthesis of medicinally relevant compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold.

The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif frequently found in compounds with a wide range of biological activities.[1][2] Its structural resemblance to purines allows it to interact with various biological targets, making it a cornerstone in medicinal chemistry.[3] Derivatives of this scaffold have shown promise as kinase inhibitors for anticancer and antimalarial therapies, as well as agents with anticonvulsant, antiallergic, and antiviral properties.[3] The ability to introduce an amino group at the C-6 position is a key step in the structure-activity relationship (SAR) studies of these molecules, often leading to enhanced potency and improved pharmacokinetic profiles.[4][5]

Synthetic Strategies for C-6 Amination

Two primary methodologies have emerged for the efficient amination of the C-6 position of the imidazo[1,2-b]pyridazine ring system: a metal-free nucleophilic aromatic substitution (SNAr) and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the desired substrate scope, functional group tolerance, and desired reaction conditions.

Metal-Free Nucleophilic Aromatic Substitution (SNAr)

Recent advancements have led to the development of an efficient, cost-effective, and environmentally friendly metal-free method for the C-6 amination of 3-bromo-6-chloroimidazo[1,2-b]pyridazine.[1][6] This approach avoids the use of expensive and potentially toxic transition metal catalysts.[1]

Mechanism: The reaction proceeds via a nucleophilic aromatic substitution mechanism. The electron-withdrawing nature of the pyridazine ring system facilitates the attack of an amine nucleophile at the C-6 position, displacing the chloro substituent. The presence of a fluoride source, such as cesium fluoride (CsF), is thought to promote the reaction, potentially through hydrogen bonding interactions or by increasing the nucleophilicity of the amine.

SNAr_Mechanism reactant 3-bromo-6-chloroimidazo[1,2-b]pyridazine + R-NH2 intermediate Meisenheimer-like Intermediate reactant->intermediate Nucleophilic Attack product 6-amino-3-bromoimidazo[1,2-b]pyridazine + HCl intermediate->product Loss of Leaving Group

Caption: Proposed SNAr mechanism for C-6 amination.

Key Advantages:

  • Cost-effective: Avoids expensive palladium catalysts and ligands.[6]

  • Environmentally friendly: Metal-free conditions reduce hazardous waste.[1]

  • High yields: Consistently provides C-6 aminated products in excellent yields (79-98%).[6]

  • Reduced toxicity: Utilizes significantly less toxic fluoride compared to previous methods.[6]

Experimental Protocol: Metal-Free SNAr Amination

This protocol is adapted from a reported efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[6][7]

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • Primary or secondary amine (2.0 equiv)

  • Cesium fluoride (CsF) (1.0 equiv)

  • Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol %)

  • Dimethyl sulfoxide (DMSO)

  • Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired amine (2.0 equiv), CsF (1.0 equiv), and BnNEt₃Cl (0.1 equiv).

  • Add DMSO to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Seal the vessel or equip it with a condenser.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-6 aminated product.

Table 1: Scope of the Metal-Free SNAr Amination [6][7]

Amine SubstrateIsolated Yield (%)
Butylamine92%
Benzylamine95%
Pyrrolidine79%
Piperidine92%
Morpholine98%
Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[8] This palladium-catalyzed cross-coupling reaction is highly effective for the amination of aryl and heteroaryl halides, including the 3-bromoimidazo[1,2-b]pyridazine scaffold.[9][10]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps:[8][11]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (3-bromoimidazo[1,2-b]pyridazine) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amide complex.

  • Reductive Elimination: The palladium amide complex undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.

Buchwald_Hartwig_Cycle pd0 L-Pd(0) oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R-NH2) pd2_complex->amine_coordination pd_amide [L-Pd(II)(Ar)(NHR)]+ amine_coordination->pd_amide deprotonation Deprotonation (Base) pd_amide->deprotonation pd_amide_neutral L-Pd(II)(Ar)(NR) deprotonation->pd_amide_neutral reductive_elimination Reductive Elimination pd_amide_neutral->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NHR reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Optimization:

  • Catalyst and Ligand: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand is crucial. Bulky, electron-rich ligands such as XPhos, SPhos, and XantPhos are often effective.[10][12][13]

  • Base: A strong, non-nucleophilic base is required. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used.[11]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol represents a general procedure that may require optimization for specific substrates.

Materials:

  • 3-bromoimidazo[1,2-b]pyridazine

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol %)

  • Phosphine ligand (e.g., XPhos, 2-10 mol %)

  • Base (e.g., NaOtBu, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the 3-bromoimidazo[1,2-b]pyridazine (1.0 equiv), palladium precursor, phosphine ligand, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the anhydrous solvent, followed by the amine (if liquid) via syringe. If the amine is a solid, it can be added with the other solid reagents.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Catalyst/LigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃ / XantphosCs₂CO₃Dioxane100[13]
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH80[12]
[Pd(NHC)(acac)Cl]LiHMDSTHFRoom Temp[10]

Conclusion

The C-6 amination of 3-bromoimidazo[1,2-b]pyridazine is a pivotal transformation in the synthesis of novel therapeutic agents. Both the metal-free SNAr and the palladium-catalyzed Buchwald-Hartwig amination offer efficient and reliable routes to access a diverse range of 6-amino-substituted imidazo[1,2-b]pyridazines. The choice of method will be dictated by the specific requirements of the synthetic target, including functional group compatibility, cost, and environmental considerations. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this important synthetic tool in their drug discovery and development endeavors.

References

Application Notes and Protocols: Imidazo[1,2-b]pyridazine Derivatives as Potent and Selective TAK1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Transforming growth factor-β-activated kinase 1 (TAK1), a key member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, has emerged as a critical signaling node in inflammatory and oncogenic pathways.[1][2] Its central role in mediating signals from cytokines like TNF-α and IL-1β makes it an attractive therapeutic target for a range of diseases, including rheumatoid arthritis, inflammatory bowel disease, and various cancers.[3][4][5][6] This document provides a comprehensive guide to the use of a promising class of TAK1 inhibitors: the imidazo[1,2-b]pyridazine derivatives. We will delve into the scientific rationale for targeting TAK1, provide detailed protocols for evaluating these inhibitors, and discuss the nuances of their application in both biochemical and cellular contexts.

The Rationale for Targeting TAK1: A Central Hub in Cellular Signaling

TAK1 is a pivotal intracellular kinase that integrates signals from a multitude of upstream stimuli, including pro-inflammatory cytokines, growth factors, and microbial products.[1] Upon activation, TAK1 initiates downstream signaling cascades, most notably the nuclear factor kappa-B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 pathways.[3][7] These pathways are fundamental in regulating inflammation, cell survival, and proliferation.[1][2]

Dysregulation of TAK1 signaling is implicated in the pathogenesis of numerous diseases.[4] In inflammatory conditions, hyperactivation of TAK1 leads to excessive production of inflammatory mediators.[5] In cancer, TAK1 can promote tumor cell survival and proliferation.[2] Consequently, potent and selective inhibition of TAK1 presents a compelling therapeutic strategy.[6]

The TAK1 Signaling Cascade: A Visual Overview

The following diagram illustrates the central role of TAK1 in key signaling pathways. Stimulation by cytokines like TNF-α or IL-1β leads to the recruitment of adaptor proteins and the subsequent activation of the TAK1 complex, which also involves TAK1-binding proteins (TABs).[3][7] Activated TAK1 then phosphorylates downstream kinases, IKK and MKKs, leading to the activation of NF-κB and MAPKs (p38 and JNK), respectively.[6]

TAK1_Signaling_Pathway cluster_upstream Upstream Stimuli cluster_receptor Receptor Complex cluster_adaptors Adaptor Proteins cluster_tak1 TAK1 Complex Activation cluster_downstream Downstream Pathways cluster_cellular_response Cellular Response TNFa TNF-α IL1b IL-1β IL1R IL-1R IL1b->IL1R TNFR TNFR TRAF TRAFs TNFR->TRAF MyD88 MyD88 IL1R->MyD88 Ub K63-linked Polyubiquitination TRAF->Ub MyD88->TRAF TAK1_complex TAK1/TAB1/TAB2 IKK IKK Complex TAK1_complex->IKK MKKs MKKs (3/4/6) TAK1_complex->MKKs Ub->TAK1_complex NFkB NF-κB IKK->NFkB MAPKs p38 / JNK MKKs->MAPKs Inflammation Inflammation NFkB->Inflammation Survival Survival NFkB->Survival MAPKs->Inflammation Proliferation Proliferation MAPKs->Proliferation

Figure 1: The TAK1 Signaling Pathway. A simplified representation of TAK1 activation and its downstream signaling cascades, leading to various cellular responses.

Imidazo[1,2-b]pyridazine Derivatives: A Promising Scaffold for TAK1 Inhibition

Recent drug discovery efforts have identified the imidazo[1,2-b]pyridazine scaffold as a promising starting point for the development of potent and selective TAK1 inhibitors.[8][9] Strategic substitutions on this core structure have led to the discovery of compounds with nanomolar potency against TAK1 and significant anti-proliferative activity in cancer cell lines, such as multiple myeloma.[8][9]

Key Structural Features and Structure-Activity Relationships (SAR)

The imidazo[1,2-b]pyridazine core serves as a rigid scaffold that can be functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties.[10] Studies have shown that substitutions at the 3 and 6-positions are particularly important for TAK1 inhibition.[8][9] For instance, the introduction of a morpholine or piperazine moiety at the 6-position has been shown to enhance kinase inhibition.[8] Furthermore, an appropriate aryl substituent at the 3-position is crucial for potent activity.[8][9]

Lead Compounds and their Biological Activity

Several imidazo[1,2-b]pyridazine-based TAK1 inhibitors have demonstrated impressive preclinical activity. The table below summarizes the activity of a lead compound and a known TAK1 inhibitor, takinib, for comparison.[8][9]

CompoundTAK1 IC50 (nM)MPC-11 GI50 (nM)H929 GI50 (nM)
Compound 26 5530>1000
Takinib 187>1000>1000

Table 1: Comparative Activity of Imidazo[1,2-b]pyridazine Derivative (Compound 26) and Takinib. [8][9] Data highlights the superior potency of the imidazo[1,2-b]pyridazine scaffold in both biochemical and cellular assays.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust framework for the evaluation of imidazo[1,2-b]pyridazine derivatives as TAK1 inhibitors.

Biochemical Kinase Assay: Measuring Direct Enzyme Inhibition

This protocol details a common method for assessing the direct inhibitory activity of compounds against purified TAK1 enzyme. The ADP-Glo™ Kinase Assay is a widely used platform that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[11][12][13][14]

Kinase_Assay_Workflow Step1 1. Add Inhibitor/DMSO to 384-well plate Step2 2. Add TAK1/TAB1 Enzyme Step1->Step2 Step3 3. Add Substrate/ATP Mix Step2->Step3 Step4 4. Incubate at RT (60 min) Step3->Step4 Step5 5. Add ADP-Glo™ Reagent Step4->Step5 Step6 6. Incubate at RT (40 min) Step5->Step6 Step7 7. Add Kinase Detection Reagent Step6->Step7 Step8 8. Incubate at RT (30 min) Step7->Step8 Step9 9. Read Luminescence Step8->Step9 End End: Analyze Data (IC50) Step9->End

Figure 2: Biochemical Kinase Assay Workflow. A flowchart outlining the key steps of the ADP-Glo™ TAK1 kinase assay.

Materials:

  • Purified active TAK1/TAB1 enzyme complex[11][12][13][14]

  • Myelin Basic Protein (MBP) as a substrate[13]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)[11][12][13][14]

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[11]

  • Imidazo[1,2-b]pyridazine test compounds

  • 384-well low-volume plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (for control wells) to the wells of a 384-well plate.[11]

  • Enzyme Addition: Add 2 µL of diluted TAK1/TAB1 enzyme to each well.[11] The optimal enzyme concentration should be predetermined by titration to ensure the assay is in the linear range.

  • Reaction Initiation: Add 2 µL of the substrate/ATP mix (containing MBP and ATP) to initiate the kinase reaction.[11]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[11]

  • ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[11]

  • Incubation: Incubate at room temperature for 40 minutes.[11]

  • ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Incubation: Incubate at room temperature for 30 minutes.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Cellular Assay: Assessing Target Engagement and Anti-proliferative Effects

This protocol describes a method to evaluate the ability of imidazo[1,2-b]pyridazine derivatives to inhibit TAK1 signaling in a cellular context and to assess their anti-proliferative effects on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MPC-11, H929 for multiple myeloma)[8][9]

  • Cell culture medium and supplements

  • Imidazo[1,2-b]pyridazine test compounds

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the imidazo[1,2-b]pyridazine derivatives for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate as recommended by the assay manufacturer.

  • Data Acquisition: Measure the luminescence, which is proportional to the number of viable cells.

  • Data Analysis: Calculate the percent growth inhibition for each compound concentration. Determine the GI50 (concentration for 50% growth inhibition) values from the dose-response curves.

In Vivo Efficacy Studies: Evaluation in Animal Models

For promising lead compounds, evaluation in relevant animal models is a critical next step. For inflammatory diseases, models like the collagen-induced arthritis (CIA) mouse model are often used.[6][15][16] For cancer, xenograft models with relevant tumor cell lines are employed.[2][17]

General Considerations for In Vivo Studies:

  • Pharmacokinetics (PK): It is essential to first characterize the pharmacokinetic properties of the compound, including its oral bioavailability, to determine the appropriate dosing regimen.[6][15][16]

  • Dose-Response Studies: Conduct dose-ranging studies to identify an effective and well-tolerated dose.

  • Efficacy Endpoints: Select relevant efficacy endpoints based on the disease model. For arthritis models, this could include clinical scores of disease severity.[6][15][16] For cancer models, tumor growth inhibition is a key endpoint.[2][17]

  • Target Engagement Biomarkers: Whenever possible, include the measurement of target engagement biomarkers in tissues of interest to confirm that the compound is hitting its intended target in vivo.

Troubleshooting and Expert Insights

  • Poor Solubility: Imidazo[1,2-b]pyridazine derivatives can sometimes exhibit poor aqueous solubility. It is crucial to carefully formulate the compounds for both in vitro and in vivo studies. The use of co-solvents or other formulation strategies may be necessary.

  • Off-Target Effects: While the imidazo[1,2-b]pyridazine scaffold has shown promise for developing selective TAK1 inhibitors, it is always important to profile lead compounds against a panel of other kinases to assess their selectivity.

  • Cell Line Sensitivity: The sensitivity of different cell lines to TAK1 inhibitors can vary. It is advisable to test compounds across a panel of cell lines representing different cancer types or disease models.

Conclusion

The imidazo[1,2-b]pyridazine scaffold represents a highly promising starting point for the development of the next generation of TAK1 inhibitors. With their demonstrated potency and potential for oral bioavailability, these compounds hold significant promise for the treatment of a wide range of inflammatory diseases and cancers. The protocols and insights provided in this guide are intended to facilitate the research and development of these important therapeutic agents.

References

Application Note & Protocol: The Role of Asymmetric Hydrogenation in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Asymmetric hydrogenation stands as a pillar of modern pharmaceutical and fine chemical synthesis, enabling the efficient and highly selective production of single-enantiomer chiral compounds.[1] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles, applications, and practical execution of asymmetric hydrogenation. We delve into the causality behind catalyst selection, reaction optimization, and troubleshooting, grounded in mechanistic understanding. Detailed protocols for a benchmark reaction and subsequent analysis of enantiomeric excess (e.e.) are provided to ensure self-validating and reproducible results.

Introduction: The Imperative of Chirality in Drug Development

Many biologically active molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.[2] These enantiomers often exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of the critical need for enantiomerically pure pharmaceuticals.[3] Asymmetric synthesis, particularly catalytic asymmetric hydrogenation, provides the most elegant and atom-economical solution to this challenge by selectively creating the desired stereocenter.[4] This process transfers chirality from a small amount of a chiral catalyst to a large amount of a prochiral substrate, making it an indispensable tool in modern drug discovery and manufacturing.[1][3]

Scientific Principles: The Engine of Enantioselectivity

At its core, asymmetric hydrogenation involves the addition of two hydrogen atoms across a double bond (e.g., C=C, C=O, C=N) in a prochiral substrate, guided by a chiral catalyst to produce one enantiomer in excess. The success of this transformation hinges on the intricate interplay between three components: the metal center, the chiral ligand, and the substrate.

  • The Metal Center: Transition metals like rhodium (Rh), ruthenium (Ru), and iridium (Ir) are commonly used. They act as the catalytic engine, activating both the hydrogen molecule (H₂) and the substrate.[5]

  • The Chiral Ligand: This is the source of asymmetry. Chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are archetypal.[6] The ligand's three-dimensional structure creates a chiral pocket around the metal center. This environment forces the substrate to bind in a specific orientation, exposing one of its two prochiral faces to the activated hydrogen.[1]

  • The Substrate: The substrate must possess a prochiral center and typically a functional group that can coordinate to the metal, aiding in the stereodifferentiation.

The mechanism often involves the formation of a metal-hydride species and proceeds through a highly organized, six-membered pericyclic transition state, particularly in the case of Ru-catalyzed ketone hydrogenations.[7] This "metal-ligand bifunctional" mechanism, where a hydride on the metal and a proton from an amine ligand are transferred concertedly, accounts for the high efficiency and selectivity observed.[7][8]

The Catalyst Toolkit: Prominent Systems and Applications

The choice of catalyst is dictated by the substrate class. While no single catalyst is universal, certain families have proven exceptionally robust for specific transformations. The pioneering work of William S. Knowles and Ryōji Noyori, recognized with the 2001 Nobel Prize in Chemistry, laid the foundation for many of the systems used today.[1]

Catalyst SystemMetalKey Ligand(s)Typical SubstratesApplication Examples
Knowles Catalyst RhDIPAMPα-(Acylamino)acrylic acidsIndustrial synthesis of L-DOPA[9]
Noyori Catalyst RuBINAP, DiamineKetones (aromatic, heteroaromatic), β-KetoestersSynthesis of chiral alcohols, Carbapenem antibiotics[1][10]
Iridium Systems IrP,N Ligands (e.g., PHOX)Unfunctionalized Olefins, IminesSynthesis of chiral amines and hydrocarbons[1]

Application in Action: Synthesis of Key Pharmaceuticals

Case Study 1: L-DOPA for Parkinson's Disease

The first industrial application of homogeneous asymmetric catalysis was Monsanto's synthesis of L-DOPA, a crucial drug for treating Parkinson's disease.[9] The key step is the asymmetric hydrogenation of an enamide precursor using a chiral Rh-DIPAMP catalyst, which proceeds with high yield and enantioselectivity (95% e.e.).[9] This process demonstrated the industrial viability and power of the technology.

Case Study 2: (S)-Naproxen, a Nonsteroidal Anti-Inflammatory Drug (NSAID)

(S)-Naproxen is a widely used NSAID, with its anti-inflammatory activity residing almost exclusively in the (S)-enantiomer. A highly efficient synthesis involves the asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)propenoic acid.[11] Ruthenium catalysts bearing the chiral ligand BINAP are exceptionally effective for this transformation, achieving high yields (99%) and enantiomeric excesses.[11][12] The choice of (R)- or (S)-BINAP dictates whether (R)- or (S)-Naproxen is produced, showcasing the precise control offered by the chiral ligand.[13]

Caption: General workflow for asymmetric hydrogenation.

Detailed Experimental Protocols

This section provides a validated, step-by-step protocol for a representative asymmetric hydrogenation of a ketone, followed by the protocol for determining the enantiomeric excess of the product.

Protocol 1: Asymmetric Hydrogenation of Acetophenone

This protocol is adapted from the well-established Noyori hydrogenation methodology for aromatic ketones.[6][10]

Materials and Reagents:

  • Acetophenone (substrate)

  • RuCl₂[(S)-BINAP] (catalyst precursor)

  • Potassium tert-butoxide (t-BuOK) (base)

  • 2-Propanol (solvent), anhydrous

  • Hydrogen gas (H₂), high purity

  • Standard inert atmosphere glassware (Schlenk flask)

  • High-pressure autoclave or Parr hydrogenator

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Activation (In-situ): In a nitrogen-filled glovebox, add RuCl₂[(S)-BINAP] (e.g., 0.001 molar equivalents relative to substrate) and anhydrous 2-propanol to a Schlenk flask. Add a solution of t-BuOK (e.g., 0.002 molar equivalents) in 2-propanol. Stir the mixture at room temperature for 20-30 minutes. The solution should change color, indicating catalyst formation.

  • Reaction Setup: To the activated catalyst solution, add acetophenone (1.0 molar equivalent).

  • Hydrogenation: Transfer the reaction flask into a high-pressure autoclave. Seal the vessel, purge with H₂ gas 3-5 times, and then pressurize to the desired pressure (e.g., 10-50 atm).[6]

  • Reaction Execution: Stir the reaction mixture vigorously at a controlled temperature (e.g., 30-50°C) for the required time (e.g., 6-24 hours). Reaction progress can be monitored by taking aliquots (carefully depressurizing first) and analyzing via TLC or GC.

  • Work-up: Once the reaction is complete, carefully vent the H₂ pressure. Quench the reaction by adding a small amount of water or saturated ammonium chloride solution.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the chiral 1-phenylethanol.

Protocol 2: Determination of Enantiomeric Excess (% e.e.) by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiopurity of a product.[14][15]

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral column (e.g., polysaccharide-based like Chiralcel® or Chiralpak® series)

  • HPLC-grade solvents (e.g., n-Hexane, Isopropanol)

  • Product sample from Protocol 1

  • Racemic standard of the product (1-phenylethanol)

Procedure:

  • Method Development: A suitable mobile phase must be determined. For 1-phenylethanol, a mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a good starting point.[16] The flow rate is typically set to 1.0 mL/min and the column temperature to 25°C.[14]

  • Standard Injection: First, inject a solution of the racemic standard (~1 mg/mL) to determine the retention times of both enantiomers and confirm baseline separation.

  • Sample Preparation: Prepare a solution of the purified product from Protocol 1 in the mobile phase at a similar concentration (~1 mg/mL). Filter the solution through a 0.45 µm syringe filter.[16]

  • Sample Injection: Inject the prepared sample onto the HPLC system using the same method as the standard.

  • Data Analysis: Integrate the peak areas for the two enantiomers in the resulting chromatogram. Calculate the enantiomeric excess using the following formula[17]: % e.e. = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Catalytic_Cycle cluster_inputs A Precatalyst RuCl₂(BINAP)(Diamine) B Active Catalyst RuH₂(BINAP)(Diamine) A->B + 2H₂, Base C Outer-Sphere Complex [RuH₂...S] B->C + S D Transition State [Ru-H...S...H-N] C->D Stereodetermining Step E Product Complex [RuH(Product)(Amido)] D->E H₂ Transfer E->B + H₂ - Product (P) H2 2 H₂ Base Base Substrate Substrate (S) (Ketone) Product Product (P) (Chiral Alcohol)

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.[7]

Troubleshooting Guide

Low yield or poor enantioselectivity are common challenges. A systematic approach is key to resolving these issues.

Troubleshooting cluster_conditions Optimization Start Low Yield or Low % e.e. Check_Purity Are starting materials pure and anhydrous? Start->Check_Purity Check_Purity->Start No, purify/dry Check_Inert Was the reaction run under strict inert atmosphere? Check_Purity->Check_Inert Yes Check_Inert->Start No, repeat carefully Optimize_Conditions Optimize Reaction Conditions Check_Inert->Optimize_Conditions Yes Temp Vary Temperature (Often lower T improves e.e.) Optimize_Conditions->Temp Pressure Vary H₂ Pressure Optimize_Conditions->Pressure Base Vary Base/ Additive Optimize_Conditions->Base Screen_Ligands Screen Different Chiral Ligands Screen_Solvents Screen Solvents Screen_Ligands->Screen_Solvents Temp->Screen_Ligands No Improvement Pressure->Screen_Ligands No Improvement Base->Screen_Ligands No Improvement

Caption: Decision tree for troubleshooting asymmetric hydrogenation.[18]

Conclusion and Future Outlook

Catalytic asymmetric hydrogenation is a mature and powerful technology that has revolutionized the synthesis of biologically active compounds. Its high efficiency, atom economy, and exceptional levels of stereocontrol make it a preferred method in both academic research and industrial production.[19] Future developments will likely focus on the use of more sustainable, earth-abundant metal catalysts (e.g., iron, cobalt) and the expansion of substrate scope to tackle ever more complex synthetic challenges, further solidifying its role as a cornerstone of modern chemical synthesis.[20]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromoimidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-bromoimidazo[1,2-b]pyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1][2] The successful and high-yielding synthesis of 3-bromoimidazo[1,2-b]pyridazine is a critical step for the development of novel therapeutics, including kinase inhibitors.[3][4]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this synthesis and optimize your reaction outcomes.

I. Understanding the Core Synthesis: Reaction Pathways and Mechanisms

The synthesis of 3-bromoimidazo[1,2-b]pyridazine typically involves two key stages: the formation of the imidazo[1,2-b]pyridazine core followed by regioselective bromination. A common and effective method for constructing the core is through the condensation of a 3-amino-6-halopyridazine with an α-haloketone or its equivalent.[5] The subsequent bromination at the C-3 position is often achieved using an electrophilic bromine source.

Reaction Pathway Overview

Reaction_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Electrophilic Bromination A 3-Amino-6-chloropyridazine C 6-chloroimidazo[1,2-b]pyridazine A->C Reflux B Chloroacetaldehyde B->C E 3-bromo-6-chloroimidazo[1,2-b]pyridazine C->E CH3CN, Reflux D N-Bromosuccinimide (NBS) D->E

Caption: General synthetic route to 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that you may encounter during the synthesis of 3-bromoimidazo[1,2-b]pyridazine.

Problem 1: Low Yield of Imidazo[1,2-b]pyridazine Core

Symptoms:

  • Low isolated yield of the cyclized product after the reaction of 3-amino-6-halopyridazine and an α-haloketone.

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • Formation of multiple side products.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Incorrect Regioselectivity of Alkylation In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic. Alkylation at this site can lead to an undesired isomer and prevent cyclization. The presence of a halogen at the 6-position helps to direct the alkylation to the correct nitrogen for successful cyclization.[5]Ensure you are using a 3-amino-6-halopyridazine as the starting material. If using 3-aminopyridazine, consider protecting the more nucleophilic nitrogen or exploring alternative synthetic routes.
Suboptimal Reaction Conditions Temperature, reaction time, and solvent play a crucial role in the cyclization reaction. Insufficient heating can lead to incomplete conversion, while excessive heat may cause degradation of the product or starting materials.[6]Systematically optimize the reaction conditions. Start with a reflux in a suitable solvent like ethanol or isopropanol. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Impure Starting Materials Impurities in the 3-amino-6-halopyridazine or the α-haloketone can inhibit the reaction or lead to the formation of side products.Use freshly purified starting materials. Recrystallize the 3-amino-6-halopyridazine if necessary. Ensure the α-haloketone is free of acidic impurities.
Inadequate Mixing In heterogeneous reactions, poor mixing can result in localized concentration gradients and reduced reaction rates.[6]Ensure efficient stirring throughout the reaction, especially if the starting materials are not fully soluble in the reaction solvent.

Troubleshooting Workflow for Low Yield

Caption: A decision tree for troubleshooting low yield in the cyclocondensation step.

Problem 2: Poor Regioselectivity or Incomplete Bromination

Symptoms:

  • Formation of di-brominated or other isomeric brominated products.

  • Incomplete conversion of the starting imidazo[1,2-b]pyridazine to the 3-bromo derivative.

  • Difficult purification of the desired 3-bromo product from the reaction mixture.

Potential Causes and Solutions:

Cause Explanation Recommended Solution
Incorrect Stoichiometry of Brominating Agent Using an excess of the brominating agent (e.g., N-Bromosuccinimide - NBS) can lead to over-bromination, resulting in di-brominated species. Insufficient brominating agent will lead to incomplete conversion.Carefully control the stoichiometry of the brominating agent. Typically, 1.0 to 1.1 equivalents of NBS are sufficient for the selective monobromination at the C-3 position.[4]
Reaction Temperature Too High High reaction temperatures can sometimes lead to decreased selectivity and the formation of undesired side products.Perform the bromination at a controlled temperature. Refluxing in a solvent like acetonitrile is a common practice.[4] If selectivity is an issue, try running the reaction at a lower temperature for a longer duration.
Presence of Activating/Deactivating Groups The electronic nature of substituents on the imidazo[1,2-b]pyridazine ring can influence the rate and regioselectivity of bromination.Be mindful of the electronic effects of existing functional groups on your substrate. Adjust the reaction conditions (temperature, reaction time, choice of brominating agent) accordingly.
Decomposition of Brominating Agent Some brominating agents can be sensitive to light or moisture, leading to reduced efficacy.Use a fresh, high-purity brominating agent. If using NBS, ensure it has been stored properly in a cool, dark, and dry place.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of the imidazo[1,2-b]pyridazine core?

A1: For a high-yield synthesis of the imidazo[1,2-b]pyridazine backbone, it is highly recommended to use a 3-amino-6-halopyridazine, such as 3-amino-6-chloropyridazine. The halogen at the 6-position directs the initial alkylation to the desired ring nitrogen, facilitating the subsequent cyclization.[5] The synthesis of 3-amino-6-chloropyridazine can be achieved by reacting 3,6-dichloropyridazine with aqueous ammonia.

Q2: I am observing the formation of a dark-colored reaction mixture during the bromination step. Is this normal?

A2: The formation of a colored solution during bromination reactions is not uncommon and can be due to the formation of bromine or other colored byproducts. However, excessive darkening or tar formation could indicate product decomposition. It is advisable to monitor the reaction closely by TLC or LC-MS to ensure the desired product is being formed and not degrading. If significant decomposition is observed, consider lowering the reaction temperature or using a milder brominating agent.

Q3: What is the best method for purifying the final 3-bromoimidazo[1,2-b]pyridazine product?

A3: The purification method will depend on the scale of the reaction and the nature of the impurities. For small-scale reactions, column chromatography on silica gel is often effective. For larger-scale preparations, recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexanes) can be a more practical approach. It is recommended to perform a small-scale solubility study to identify the optimal recrystallization solvent.

Q4: Can I use other brominating agents besides NBS?

A4: Yes, other electrophilic brominating agents can be used. However, NBS is a popular choice due to its solid nature, ease of handling, and generally good regioselectivity for the C-3 position of the imidazo[1,2-b]pyridazine ring system.[4] Alternative reagents could include bromine in acetic acid or pyridinium tribromide. When using a new brominating agent, it is essential to perform small-scale optimization experiments to determine the ideal reaction conditions.

Q5: My reaction is not going to completion, even after prolonged reaction times. What should I do?

A5: If your reaction has stalled, there are several factors to consider. First, re-verify the purity of your reagents and solvents, as impurities can inhibit the reaction.[6] Ensure that you are using an appropriate solvent and that the reaction temperature is optimal. In some cases, the addition of a catalyst or changing the solvent to one with a higher boiling point may be necessary to drive the reaction to completion. For cyclocondensation reactions, ensuring the removal of water formed during the reaction can also be beneficial.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-chloroimidazo[1,2-b]pyridazine

This protocol is adapted from established literature procedures.

  • To a round-bottom flask equipped with a reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq).

  • Add ethanol as the solvent (approximately 10 mL per gram of aminopyridazine).

  • To this suspension, add chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% methanol in dichloromethane mobile phase).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield 6-chloroimidazo[1,2-b]pyridazine as a solid.

Protocol 2: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine

This protocol is based on common bromination procedures for similar heterocyclic systems.[4]

  • In a round-bottom flask, dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 eq) in acetonitrile (approximately 20 mL per gram of substrate).

  • Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution in one portion.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

V. References

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 122-133. --INVALID-LINK--

  • Zheng, M. Q., Liu, H., Luo, Y., & Liu, B. L. (2010). Synthesis and in vitro evaluation of imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. Medicinal Chemistry Letters, 20(18), 5488-5491. --INVALID-LINK--

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Taylor & Francis Online. --INVALID-LINK--

  • Google Patents. (n.d.). Imidazo [1, 2 - b] pyridazine - based compounds, compositions comprising them, and uses thereof. --INVALID-LINK--

  • Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. --INVALID-LINK--

  • Koubachi, J., El Kazzouli, S., & Guillaumet, G. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. --INVALID-LINK--

  • Moslin, R., et al. (2017). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 8(10), 1042-1047. --INVALID-LINK--

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem. --INVALID-LINK--

  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines. --INVALID-LINK--

  • Paidi, K. R., Tatipamula, V. B., Kolli, M. K., & Pedakotla, V. R. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. TSI Journals. --INVALID-LINK--

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. --INVALID-LINK--

  • Singh, V., et al. (2020). Synthesis of Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrazines and Imidazo[1,2-b]pyridazines by Multicomponent Reactions Using Green Solvents. ChemistryOpen, 9(5), 586-591. --INVALID-LINK--

  • Fallis, A. G., et al. (1999). Synthesis of Bridgehead Nitrogen Heterocycles via Cyclization of alpha-Ammonio 5-Hexenyl Radicals. The Journal of Organic Chemistry, 64(6), 1798-1806. --INVALID-LINK--

  • Recent advances in the synthesis of bridgehead (or ring-junction) nitrogen heterocycles via transition metal-catalyzed C–H bond activation and functionalization. (2020). Organic Chemistry Frontiers. --INVALID-LINK--

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. (2018). European Journal of Medicinal Chemistry, 157, 1033-1045. --INVALID-LINK--

  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 3-Bromoimidazo[1,2-b]pyridazine. --INVALID-LINK--

  • Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. (2024). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Photocatalytic regeneration of brominating agent in the visible light-mediated synthesis of imidazo[1,2-a]pyridines. (n.d.). RSC Publishing. --INVALID-LINK--

  • Nitrogen-bridgehead compounds: overview, synthesis, and outlook on applications. (2024). Organic & Biomolecular Chemistry. --INVALID-LINK--

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). RSC Publishing. --INVALID-LINK--

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 225, 113867. --INVALID-LINK--

  • Al-Mousawi, S. M., Moustafa, M. S., Abdelhamid, I. A., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3513. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. --INVALID-LINK--

  • Simson Pharma Limited. (n.d.). 3-Bromoimidazo(1,2-b)pyridazine. --INVALID-LINK--

References

Technical Support Center: Purification of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (CAS 1260850-70-1). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting advice, and detailed protocols for obtaining this compound in high purity.

Introduction to Purification Challenges

This compound is a heterocyclic compound featuring a basic amine group. This functionality can introduce specific challenges during purification, particularly when using silica gel chromatography, due to potential interactions with the acidic stationary phase. This guide will address these challenges head-on, providing solutions to common problems encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Question 1: My compound is streaking or tailing significantly during silica gel column chromatography. What is the cause and how can I fix it?

Answer: Tailing is a common issue when purifying basic compounds like this compound on standard silica gel. The root cause is the interaction between the basic amine group of your compound and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to poor peak shape and inefficient separation.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your mobile phase. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.5-2%. The triethylamine will preferentially bind to the acidic sites, allowing your compound to elute more symmetrically.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider using a different stationary phase that is less acidic.

    • Amine-functionalized silica: This is an excellent option as the surface is basic, which prevents the problematic acid-base interactions.

    • Neutral or Basic Alumina: Alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Optimize Your Mobile Phase: Experiment with different solvent systems. A gradient elution from a non-polar solvent (like hexane or heptane) to a more polar solvent (like ethyl acetate or dichloromethane/methanol) can improve separation.

Question 2: I am observing what appears to be decomposition of my compound on the silica gel column. How can I prevent this?

Answer: The acidic nature of silica gel can catalyze the degradation of sensitive compounds. The observation of new, unexpected spots on your TLC plates post-column is a strong indicator of on-column decomposition.

Solutions:

  • Minimize Contact Time: Use flash column chromatography with a shorter, wider column to reduce the residence time of your compound on the stationary phase.

  • Deactivate the Silica Gel: As mentioned previously, adding a base like triethylamine to your eluent can neutralize the silica surface and prevent acid-catalyzed decomposition.

  • Load the Sample Carefully: Adsorbing the crude material onto a small amount of silica gel and loading it as a dry powder can sometimes be gentler than loading it as a concentrated solution in a strong solvent.

Question 3: My recrystallization attempt is not yielding any crystals, or the recovery is very low. What should I do?

Answer: Successful recrystallization depends on selecting an appropriate solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

Solutions:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents. For compounds like this compound, consider solvents such as ethanol, methanol, acetonitrile, or mixtures like ethyl acetate/hexane.

  • Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. Adding a seed crystal from a previous batch, if available, is also highly effective.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve your crude product. Using an excessive amount of solvent will prevent the solution from becoming supersaturated upon cooling, thus hindering crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: It is typically a yellow or brown to off-white solid.[1]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is recommended to store the compound at 2-8°C.[1]

Q3: What are some common impurities I should be aware of during purification?

A3: Common impurities can arise from the starting materials or side reactions during synthesis. These may include unreacted starting materials like 3-bromo-6-chloroimidazo[1,2-b]pyridazine or related isomers formed during the synthesis.

Q4: Can I use reverse-phase HPLC for purification?

A4: Yes, reverse-phase HPLC (RP-HPLC) can be an effective method for purifying this compound, especially for achieving very high purity on a smaller scale. A patent for a related compound mentions purification by preparative RP-HPLC. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.

Experimental Protocols

Protocol 1: Flash Column Chromatography on Deactivated Silica Gel

This protocol provides a general procedure for the purification of this compound using silica gel that has been deactivated with triethylamine.

1. Mobile Phase Selection:

  • Using thin-layer chromatography (TLC), determine a suitable solvent system. A good starting point is a mixture of ethyl acetate and hexane.
  • Aim for an Rf value of approximately 0.2-0.3 for the target compound.
  • Add 1% triethylamine to the chosen solvent system to create your mobile phase.

2. Column Packing:

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.
  • Pack the column with the slurry, ensuring there are no air bubbles.
  • Allow the silica to settle, and then add a layer of sand to the top.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of dichloromethane or the mobile phase.
  • Alternatively, for less soluble samples, create a dry load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

4. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle positive pressure to begin the elution.
  • Collect fractions and monitor them by TLC to identify those containing the purified product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Recrystallization

This protocol outlines a general procedure for recrystallization. The ideal solvent will need to be determined experimentally.

1. Solvent Selection:

  • Test the solubility of a small amount of your crude material in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating.
  • An ideal solvent will dissolve the compound when hot but not when cold.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to completely dissolve the solid.

3. Hot Filtration (if necessary):

  • If there are insoluble impurities, perform a hot gravity filtration to remove them.

4. Crystallization:

  • Allow the clear filtrate to cool slowly to room temperature.
  • Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.

5. Isolation and Drying:

  • Collect the crystals by vacuum filtration.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the purified crystals under vacuum.

Data Summary

ParameterValueSource
CAS Number 1260850-70-1[1]
Molecular Formula C₆H₅BrN₄[1]
Appearance Yellow or brown to off-white solid[1]
Storage 2-8°C[1]

Visual Workflow for Purification Method Selection

PurificationWorkflow start Crude this compound tlc_analysis TLC Analysis start->tlc_analysis impurities_check Assess Impurity Profile tlc_analysis->impurities_check recrystallization Recrystallization impurities_check->recrystallization Simple impurity profile column_chrom Column Chromatography impurities_check->column_chrom Complex mixture / close spots hplc Preparative HPLC impurities_check->hplc High purity needed / small scale final_product Pure Product (>98%) recrystallization->final_product column_chrom->final_product hplc->final_product characterization Characterization (NMR, LC-MS) final_product->characterization

Caption: Decision tree for selecting a suitable purification method.

References

Technical Support Center: Solubility of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the experimental challenges associated with the solubility of this compound. Given that specific, quantitative solubility data for this molecule is not widely published, this document provides the foundational knowledge, experimental protocols, and troubleshooting advice required to determine its solubility characteristics in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is understanding the solubility of this compound critical?

A1: Solubility is a fundamental physicochemical property that profoundly impacts a compound's utility in drug discovery and development.[1] For this compound, a heterocyclic amine with potential pharmacological relevance, understanding its solubility is crucial for:

  • Biological Assays: Ensuring the compound is fully dissolved in assay buffers is essential for obtaining accurate and reproducible bioactivity data.[1] Undissolved particles can lead to erroneous results.

  • Formulation Development: For in vivo studies, the compound must be formulated in a suitable vehicle. Solubility data dictates the choice of solvents and excipients to achieve the desired concentration for dosing.[2][3]

  • ADME Properties: Aqueous solubility is a key determinant of a drug's absorption and bioavailability after oral administration.[3][4]

  • Chemical Reactions: In process chemistry and medicinal chemistry, solvent selection for reactions, purification, and crystallization depends heavily on solubility characteristics.

Q2: What molecular features of this compound influence its solubility?

A2: The solubility of this compound is governed by a balance of competing structural features:

  • Imidazopyridazine Core: This fused heterocyclic system is relatively rigid and contains multiple nitrogen atoms capable of acting as hydrogen bond acceptors.[5]

  • Amine Group (-NH₂): The primary amine at the 6-position is a key feature. It can act as both a hydrogen bond donor and acceptor, which typically enhances solubility in polar, protic solvents. It also provides a basic center, meaning its solubility will be highly dependent on pH.[6][7]

  • Bromo Group (-Br): The bromine atom at the 3-position adds to the molecular weight and introduces a degree of lipophilicity, which may favor solubility in less polar organic solvents.

  • Overall Polarity: The combination of the polar amine and the heteroaromatic core suggests the molecule is moderately polar. Its LogP (a measure of lipophilicity) is estimated to be around 1.66, indicating it is not excessively greasy.[6]

Q3: What is the difference between kinetic and thermodynamic solubility, and which should I measure?

A3: Both are important, but they measure different phenomena and are used at different stages of research.[3]

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates out of a solution after being rapidly introduced from a high-concentration stock (usually in DMSO).[3][8][9] It's a high-throughput measurement often used in early discovery to quickly flag compounds with potential solubility issues.[1][3]

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of solubility, representing the maximum concentration of a compound that can be dissolved in a solvent when the system is at equilibrium with an excess of the solid compound.[2][3][9] It is a more time-consuming but more accurate measurement, critical for pre-formulation and later-stage development.[3][10]

Recommendation: For initial screening and range-finding, a kinetic solubility assay is sufficient. For formulation and detailed characterization, the thermodynamic shake-flask method is the gold standard.[2][10]

Troubleshooting Guide: Common Experimental Issues

Problem: My compound is not dissolving in a common solvent (e.g., Methanol, Ethanol).
  • Plausible Cause: The polarity of the solvent may not be optimal for the solute. While the amine group suggests affinity for polar protic solvents, the overall fused ring system may limit solubility.

  • Troubleshooting Steps:

    • Apply Gentle Heat: Slightly warming the mixture can increase the rate of dissolution and solubility for many endothermic solution processes.[4]

    • Use Sonication: An ultrasonic bath can help break up solid aggregates and accelerate the dissolution process.

    • Try a Broader Range of Solvents:

      • Polar Aprotic Solvents: Test solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN). DMSO is a powerful organic solvent often used for creating high-concentration stock solutions.[8]

      • Chlorinated Solvents: Dichloromethane (DCM) or Chloroform may be effective, particularly if hydrogen bonding is less critical than dipole-dipole interactions.

      • Ethers: Dioxane or Tetrahydrofuran (THF) offer a different polarity profile.

    • Consider pH Modification (for aqueous/alcoholic solutions): Since the molecule has a basic amine, adding a small amount of acid (e.g., HCl) to a protic solvent can protonate the amine, forming a more soluble salt.[7][9]

Problem: The compound dissolved in DMSO but precipitated immediately when added to my aqueous buffer.
  • Plausible Cause: This is a classic sign of poor aqueous kinetic solubility. The compound is highly soluble in the organic co-solvent (DMSO) but not in the final aqueous medium. The DMSO acts as an "anti-solvent" for the water, driving the compound out of solution.[8]

  • Troubleshooting Steps:

    • Reduce the Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, often <0.5%) to minimize its effect on both solubility and biological activity.

    • Modify the Aqueous Buffer pH: Test the solubility in buffers with a slightly acidic pH (e.g., pH 5.0-6.5) to see if the protonated form is more stable in solution.[9]

    • Investigate Formulation Aids: For in vivo or formulation work, consider using solubilizing agents or co-solvents, but be aware these can interfere with in vitro assays.

Problem: I am getting inconsistent solubility values between experiments.
  • Plausible Cause: Inconsistent results often stem from experimental variables that are not properly controlled.

  • Troubleshooting Steps:

    • Verify Compound Purity and Form: Impurities can affect solubility. Ensure you are using a consistent batch. Also, be aware that different crystalline forms (polymorphs) or amorphous material can have different solubilities.[11] Thermodynamic solubility should be measured on the most stable crystalline form.

    • Control Temperature: Solubility is temperature-dependent.[7][10] Always perform experiments in a temperature-controlled environment (e.g., a shaker incubator).

    • Ensure Equilibrium is Reached (for Thermodynamic Method): Insufficient shaking time is a common error. A minimum of 24 hours is often recommended, and it may be necessary to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm the concentration has plateaued.[10]

    • Standardize Phase Separation: The method used to separate the saturated solution from the excess solid is critical.

      • Filtration: Can lead to underestimation if the compound adsorbs to the filter material.[11] Use low-binding filters (e.g., PVDF).

      • Centrifugation: Can lead to overestimation if fine solid particles are not fully pelleted and are carried over in the supernatant.[11]

Experimental Protocols & Data Management

Workflow for Solubility Assessment

The following diagram outlines a logical workflow for assessing the solubility of this compound.

G cluster_prep Preparation cluster_screening Initial Screening (Kinetic) cluster_definitive Definitive Measurement (Thermodynamic) cluster_outcome Outcome & Troubleshooting start Need to Dissolve Compound stock Prepare 10-20 mM Stock in DMSO start->stock thermo Shake-Flask Method (Equilibrium Solubility) start->thermo Formulation / PK Need kinetic Kinetic Solubility Assay (Turbidimetric) stock->kinetic High-Throughput Need result_k Solubility > Target? kinetic->result_k proceed Proceed with Experiment result_k->proceed Yes troubleshoot Troubleshoot: - Change Solvent - Adjust pH - Add Co-solvents result_k->troubleshoot No result_t Solubility > Target? thermo->result_t result_t->proceed Yes result_t->troubleshoot No troubleshoot->kinetic Re-screen troubleshoot->thermo Re-measure

Caption: Decision workflow for solubility testing.

Protocol 1: High-Throughput Kinetic Solubility Assay

This method is adapted from standard turbidimetric or UV-based HTS protocols.[8]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4). The goal is to create a concentration gradient.

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C).

  • Precipitation Detection: Measure the turbidity (light scattering) of each well using a nephelometer or plate reader.[11] The concentration at which precipitation is first detected is the kinetic solubility.

  • Alternative Quantification (UV Method):

    • After incubation, filter the solutions using a 96-well filter plate to remove any precipitate.[8]

    • Measure the UV absorbance of the filtrate.

    • Calculate the concentration using a pre-established calibration curve of the compound in the assay buffer/co-solvent mixture.[8]

Protocol 2: Thermodynamic Solubility (Shake-Flask Method)

This is the definitive method for determining equilibrium solubility.[2][10]

  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a different organic solvent or buffer. "Excess" means that solid material should still be visible after the system reaches equilibrium.

  • Equilibration: Seal the vials tightly and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24 to 48 hours.[2][10] This extended time is crucial to allow the dissolution process to reach equilibrium.

  • Phase Separation: After equilibration, carefully separate the saturated supernatant (the liquid part) from the undissolved solid. This must be done without disturbing the equilibrium.

    • Option A: Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF). Discard the first few drops to saturate any binding sites on the filter.

    • Option B: Centrifugation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the excess solid. Carefully pipette the supernatant from the top.

  • Quantification:

    • Dilute an aliquot of the clear supernatant with a suitable mobile phase or solvent.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV, against a standard calibration curve.[11]

Data Summary Table

Use the following table to systematically record your experimental findings.

Solvent/Buffer SystemMethod Used (Kinetic/Thermo)Temperature (°C)Measured Solubility (µg/mL)Measured Solubility (mM)Observations (e.g., color, precipitation)
Dichloromethane
Methanol
Acetonitrile
Dimethyl Sulfoxide (DMSO)
Ethyl Acetate
Tetrahydrofuran (THF)
PBS (pH 7.4)
Acetate Buffer (pH 5.0)

References

Technical Support Center: Optimizing Suzuki Coupling Reactions with 3-bromo-imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving 3-bromo-imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation with this important heterocyclic scaffold. The imidazo[1,2-b]pyridazine core is a privileged structure in medicinal chemistry, appearing in numerous bioactive molecules, including kinase inhibitors like ponatinib.[1] Mastering its coupling is crucial for the successful synthesis of novel therapeutics.[1][2][3]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions based on established principles of organometallic chemistry.

Q1: My reaction is sluggish, showing low conversion of the 3-bromo-imidazo[1,2-b]pyridazine starting material. What are the likely causes and how can I improve the reaction rate?

A1: Sluggish reactions are a common hurdle. The root cause often lies in suboptimal catalyst activity or inefficient transmetalation. Here’s a breakdown of potential issues and how to address them:

  • Insufficient Catalyst Activity: The choice of palladium source and ligand is critical. The nitrogen atoms in the imidazo[1,2-b]pyridazine ring can coordinate to the palladium center, inhibiting catalysis.[4]

    • Solution: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type biaryl phosphine ligands.[4] These ligands promote the formation of the active Pd(0) species and accelerate the rate-limiting oxidative addition step.[5] Consider using palladium pre-catalysts, which are Pd(II) complexes designed to cleanly and efficiently generate the active Pd(0) catalyst in situ.[6]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step.

    • Solution: The choice of base is crucial for activating the boronic acid.[7] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[4][6] Ensure your base is finely powdered and anhydrous for optimal reactivity. The presence of a small amount of water can sometimes be beneficial by facilitating the formation of a bridging hydroxide group between palladium and boron, which aids in transmetalation.[6] However, excess water can lead to side reactions.

  • Reaction Temperature: Inadequate temperature can lead to slow reaction kinetics.

    • Solution: Cautiously increasing the reaction temperature can significantly enhance the reaction rate.[4] However, be mindful that excessive heat can promote side reactions like dehalogenation or decomposition of the starting materials or catalyst.

Q2: I'm observing a significant amount of a dehalogenated (debrominated) byproduct, where the bromine on the imidazo[1,2-b]pyridazine is replaced by a hydrogen. How can I minimize this side reaction?

A2: Dehalogenation is a frequent and problematic side reaction in Suzuki couplings, especially with electron-rich heteroaryl halides.[4][8][9] It occurs when the palladium intermediate undergoes reductive elimination with a hydride source instead of the desired cross-coupling.[6]

  • Mechanism of Dehalogenation: After oxidative addition of the 3-bromo-imidazo[1,2-b]pyridazine to the Pd(0) catalyst, the resulting Pd(II) complex can react with a hydride source in the reaction mixture. This is often followed by reductive elimination to yield the dehalogenated product and regenerate the Pd(0) catalyst.

  • Sources of Hydride: Potential hydride sources include the solvent (e.g., alcohols), the base (if it contains hydride impurities), or even water under certain conditions.

  • Strategies to Minimize Dehalogenation:

    • Ligand Selection: Employ bulky, electron-rich ligands (e.g., SPhos, XPhos). These ligands stabilize the palladium center and favor the desired reductive elimination pathway over the dehalogenation pathway.[4]

    • Base Optimization: Switch to a weaker inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4] Avoid strong alkoxide bases if possible.

    • Solvent Choice: Use anhydrous aprotic solvents like dioxane, toluene, or DMF. Avoid alcoholic solvents which can act as hydride donors.

    • Protecting Groups: For certain heteroaryl halides, particularly those with acidic N-H protons, N-protection can suppress dehalogenation.[8][10] While the imidazo[1,2-b]pyridazine core does not have an acidic N-H, this is a valuable strategy for other nitrogen-containing heterocycles.

Q3: My boronic acid seems to be decomposing, leading to low yields and the formation of homocoupled byproducts. What's causing this and how can I prevent it?

A3: Boronic acids can be unstable under Suzuki coupling conditions, leading to protodeboronation (replacement of the boronic acid group with a hydrogen) or homocoupling (coupling of two boronic acid molecules).[6][11]

  • Protodeboronation: This is the protonolysis of the C-B bond and is a common side reaction, especially with heteroaryl boronic acids.[11] The propensity for protodeboronation is highly dependent on the reaction conditions and the structure of the boronic acid.[11][12]

    • Mitigation Strategies:

      • Use boronic esters (e.g., pinacol esters) which are generally more stable than the corresponding boronic acids.[13]

      • Employ anhydrous reaction conditions, as water can be a proton source for protodeboronation.

      • Use a milder base or carefully control the stoichiometry of the base.

  • Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[6]

    • Mitigation Strategies:

      • Thoroughly degas the reaction mixture to remove oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]

      • Use a Pd(0) source directly or a pre-catalyst that efficiently generates Pd(0) to minimize the concentration of Pd(II) at the start of the reaction.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst to use for the Suzuki coupling of 3-bromo-imidazo[1,2-b]pyridazines?

A: There is no single "best" catalyst, as the optimal choice depends on the specific boronic acid being used. However, for heteroaryl halides like 3-bromo-imidazo[1,2-b]pyridazine, catalyst systems employing bulky, electron-rich phosphine ligands are generally recommended.[4] Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos, XPhos, or P(t-Bu)₃. Alternatively, using a pre-catalyst such as a Buchwald G3 or G4 precatalyst can provide more consistent results.[6]

Q: Which base should I choose for my reaction?

A: The choice of base is critical and can significantly impact the reaction outcome. For the Suzuki coupling of 3-bromo-imidazo[1,2-b]pyridazines, inorganic bases are generally preferred.

  • Potassium Phosphate (K₃PO₄): Often a good first choice, as it is effective in many Suzuki couplings involving heteroaryl halides.[4]

  • Cesium Carbonate (Cs₂CO₃): A stronger base that can be very effective, particularly for challenging couplings.

  • Potassium Carbonate (K₂CO₃): A milder base that can be useful in minimizing side reactions like dehalogenation.[4]

Q: What is the optimal solvent for this reaction?

A: Aprotic solvents are generally used for Suzuki couplings. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • 1,4-Dioxane: A commonly used and often effective solvent.

  • Toluene: Another good option, particularly for reactions run at higher temperatures.

  • N,N-Dimethylformamide (DMF): Can be beneficial for solubilizing polar substrates, but care must be taken as it can decompose at high temperatures. A mixture of an organic solvent and a small amount of water (e.g., dioxane/water 4:1) is often used to facilitate the dissolution of the base and promote transmetalation.[6]

Q: How can I effectively monitor the progress of my reaction?

A: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress.

  • TLC: A quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • LC-MS: Provides more definitive information, allowing for the identification of the starting materials, product, and any major byproducts by their mass-to-charge ratio.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 3-bromo-imidazo[1,2-b]pyridazine

This protocol provides a starting point for optimizing your reaction. The specific conditions may need to be adjusted based on the reactivity of your chosen boronic acid.

Materials:

  • 3-bromo-imidazo[1,2-b]pyridazine

  • Aryl or heteroaryl boronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine ligand (e.g., SPhos, 2-10 mol%)

  • Base (e.g., K₃PO₄, 2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Water (if using a mixed solvent system)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a stir bar

Procedure:

  • To a Schlenk flask or reaction vial, add the 3-bromo-imidazo[1,2-b]pyridazine, boronic acid, and base.

  • In a separate vial, prepare the catalyst solution by dissolving the palladium source and ligand in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction flask.

  • Add the bulk of the solvent (and water, if applicable).

  • Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes, or by subjecting the mixture to three freeze-pump-thaw cycles.[4]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

ParameterRecommended Starting ConditionsOptimization RangeRationale
Catalyst Loading 2 mol% Pd1-5 mol%Lower loadings are more cost-effective, but higher loadings may be needed for challenging substrates.
Ligand to Pd Ratio 2:11:1 to 4:1A higher ligand-to-metal ratio can help stabilize the catalyst and prevent decomposition.
Base Equivalents 2.5 eq2-4 eqSufficient base is needed to activate the boronic acid and neutralize the acid generated during the reaction.
Boronic Acid Equiv. 1.2 eq1.1-2.0 eqA slight excess of the boronic acid is typically used to drive the reaction to completion.
Temperature 100 °C80-120 °CHigher temperatures can increase the reaction rate but may also promote side reactions.
Solvent System Dioxane/H₂O (4:1)Toluene, DMF, THFThe optimal solvent depends on the solubility of the reactants and the desired reaction temperature.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Catalyst Is the catalyst/ligand appropriate? Start->Check_Catalyst Optimize_Catalyst Screen bulky, electron-rich ligands (SPhos, XPhos). Try a pre-catalyst. Check_Catalyst->Optimize_Catalyst No Check_Base Is the base effective? Check_Catalyst->Check_Base Yes Success Optimized Reaction Optimize_Catalyst->Success Optimize_Base Try a stronger base (K3PO4, Cs2CO3). Check_Base->Optimize_Base No Check_Temp Is the temperature optimal? Check_Base->Check_Temp Yes Optimize_Base->Success Optimize_Temp Increase temperature incrementally. Check_Temp->Optimize_Temp No Check_Side_Reactions Are there side reactions? Check_Temp->Check_Side_Reactions Yes Optimize_Temp->Success Dehalogenation Dehalogenation? Check_Side_Reactions->Dehalogenation Protodeboronation Protodeboronation? Check_Side_Reactions->Protodeboronation Optimize_Dehalogenation Use milder base (K2CO3). Ensure anhydrous conditions. Dehalogenation->Optimize_Dehalogenation Yes Optimize_Protodeboronation Use boronic ester. Ensure anhydrous conditions. Protodeboronation->Optimize_Protodeboronation Yes Optimize_Dehalogenation->Success Optimize_Protodeboronation->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: C-6 Amination of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-6 amination of imidazo[1,2-b]pyridazines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for this crucial synthetic transformation. The imidazo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, and its successful functionalization at the C-6 position is often a key step in the synthesis of bioactive molecules.[1] This guide offers practical, field-proven insights to help you navigate the challenges of this reaction.

Introduction to the Chemistry

The C-6 position of the imidazo[1,2-b]pyridazine ring system is electron-deficient, making it susceptible to nucleophilic substitution.[2] This property is exploited for the introduction of amino groups, typically through two primary methodologies: Palladium-catalyzed Buchwald-Hartwig amination and fluoride-promoted nucleophilic aromatic substitution (SNAr). Both methods have their unique advantages and challenges, which we will explore in detail.

The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions. This guide will provide the necessary information to make an informed decision and troubleshoot common issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main methods for C-6 amination of imidazo[1,2-b]pyridazines?

A1: The two most common and effective methods are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a versatile cross-coupling reaction that uses a palladium catalyst with a suitable ligand to form a C-N bond between the 6-halo-imidazo[1,2-b]pyridazine and an amine.[3][4] It offers broad substrate scope and is generally tolerant of various functional groups.

  • Fluoride-Promoted Nucleophilic Aromatic Substitution (SNAr): This method involves the direct displacement of a halide (typically chloride) at the C-6 position by an amine, facilitated by a fluoride source like cesium fluoride (CsF).[5] It provides a cost-effective and metal-free alternative to palladium-catalyzed methods.

Q2: Which halide should I use at the C-6 position for Buchwald-Hartwig amination?

A2: While 6-bromo- and 6-iodo-imidazo[1,2-b]pyridazines are generally more reactive in palladium-catalyzed couplings, 6-chloro-imidazo[1,2-b]pyridazines are often more readily available and cost-effective starting materials. Modern Buchwald-Hartwig catalyst systems with electron-rich and bulky phosphine ligands show excellent reactivity with aryl chlorides.

Q3: Why is a phase-transfer catalyst sometimes used in fluoride-promoted SNAr?

A3: A phase-transfer catalyst, such as benzyltriethylammonium chloride (BnNEt₃Cl), can significantly enhance the rate and yield of fluoride-promoted aminations.[5] It facilitates the transfer of the fluoride ion from the solid phase (CsF) to the organic phase where the reaction occurs, thereby increasing the effective concentration of the activating agent.

Q4: Can I use aromatic amines in fluoride-promoted SNAr?

A4: Fluoride-promoted SNAr on 6-chloro-imidazo[1,2-b]pyridazines is most effective for primary and secondary alkylamines. Aromatic amines are generally not nucleophilic enough to displace the chloride under these conditions, and palladium-catalyzed methods are recommended for these substrates.

Q5: How do substituents on the imidazo[1,2-b]pyridazine ring affect C-6 amination?

A5: The electronic nature of substituents can influence the reactivity of the C-6 position. Electron-withdrawing groups on the imidazo[1,2-b]pyridazine ring will further activate the C-6 position towards nucleophilic attack, potentially facilitating both SNAr and the oxidative addition step in the Buchwald-Hartwig reaction. Conversely, electron-donating groups may decrease the reactivity. The imidazole ring itself has an electronic character that is a hybrid of pyrrole and pyridine, which influences the overall electron distribution in the fused system.[6][7]

Troubleshooting Guide

This section addresses common problems encountered during the C-6 amination of imidazo[1,2-b]pyridazines.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion For Buchwald-Hartwig: • Inactive catalyst • Inappropriate ligand • Insufficiently strong base • Low reaction temperatureFor Fluoride-Promoted SNAr: • Inefficient fluoride activation • Low nucleophilicity of the amine • Insufficient temperatureFor Buchwald-Hartwig: • Use a pre-formed palladium(0) source or a precatalyst that readily forms the active species. • Screen bulky, electron-rich phosphine ligands like XPhos, RuPhos, or BrettPhos. For primary amines, BrettPhos can be advantageous, while RuPhos may be better for sterically hindered secondary amines.[8][9][10] • Use a strong, non-nucleophilic base such as NaOtBu, KOtBu, or LHMDS. • Incrementally increase the reaction temperature in 10-20 °C steps, monitoring for decomposition.For Fluoride-Promoted SNAr: • Ensure the CsF is anhydrous. Consider adding a phase-transfer catalyst like BnNEt₃Cl.[5] • This method is most effective for alkylamines. For less nucleophilic amines, consider the Buchwald-Hartwig reaction. • Increase the reaction temperature, typically to around 100-120 °C in a solvent like DMSO.
Formation of Side Products Hydrodehalogenation (replacement of halide with hydrogen): • β-hydride elimination from the amine or the amido-palladium intermediate.[3]Protodebromination/Protodechlorination: • Presence of trace water or other proton sources.To Minimize Hydrodehalogenation: • Use a ligand that promotes rapid reductive elimination, such as a bulky biarylphosphine ligand. • Ensure anhydrous reaction conditions. • Use a non-hydridic base if possible.To Minimize Protodehalogenation: • Use rigorously dried solvents and reagents. • Perform the reaction under a strictly inert atmosphere (argon or nitrogen).
Poor Reproducibility • Inconsistent quality of reagents or catalyst. • Presence of oxygen, which can deactivate the palladium catalyst. • Variations in reaction setup and heating.• Use high-purity, well-characterized starting materials and catalysts. • Thoroughly degas solvents and ensure a robust inert atmosphere throughout the reaction. • Use a reaction block or oil bath for consistent and uniform heating.
Difficult Purification • Presence of residual palladium catalyst. • Similar polarity of the product and unreacted starting material or byproducts.• For palladium removal, consider a scavenger resin or filtration through a pad of celite and activated carbon. • Optimize chromatography conditions. A gradient elution may be necessary. Consider a different stationary phase if silica gel is not effective.

Experimental Protocols

Detailed Protocol for Fluoride-Promoted C-6 Amination

This protocol is adapted from a reported efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.[5]

dot

Caption: Workflow for Fluoride-Promoted C-6 Amination.

Step-by-Step Procedure:

  • To a pressure vessel, add 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv), the desired amine (2.0 equiv), cesium fluoride (1.0 equiv), and benzyltriethylammonium chloride (10 mol%).

  • Add anhydrous dimethyl sulfoxide (DMSO) to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.

  • After cooling to room temperature, add water to the reaction mixture.

  • Extract the aqueous layer with an appropriate organic solvent, such as ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-6 aminated product.

General Protocol for Buchwald-Hartwig C-6 Amination

This is a general starting point for the palladium-catalyzed amination of 6-chloro-imidazo[1,2-b]pyridazines. Optimization of the ligand, base, and temperature may be necessary for specific substrates.

dot

Caption: Workflow for Buchwald-Hartwig C-6 Amination.

Step-by-Step Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst, 1-2 mol%), 6-chloro-imidazo[1,2-b]pyridazine (1.0 equiv), the amine (1.2 equiv), and a strong base (e.g., sodium tert-butoxide, 1.5 equiv) to an oven-dried Schlenk tube equipped with a stir bar.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane) to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite, washing the filter cake thoroughly.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mechanistic Considerations

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Buchwald-Hartwig Catalytic Cycle

dot

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative_Addition L(Ar)Pd(II)-X Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination L(Ar)Pd(II)-NR2 Oxidative_Addition->Amine_Coordination R2NH, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Beta_Hydride_Elimination Hydrodehalogenation Amine_Coordination->Beta_Hydride_Elimination β-H Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Caption: Simplified Buchwald-Hartwig Catalytic Cycle.

The key steps are oxidative addition of the 6-halo-imidazo[1,2-b]pyridazine to the Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. A common side reaction is β-hydride elimination, which leads to hydrodehalogenation of the starting material.[3]

Fluoride-Promoted SNAr Mechanism

dot

SNAr_Mechanism Start 6-Chloro-imidazo[1,2-b]pyridazine + R2NH Intermediate Meisenheimer Complex (Anionic σ-complex) Start->Intermediate Nucleophilic Attack Fluoride CsF Product 6-Amino-imidazo[1,2-b]pyridazine + Cl- Intermediate->Product Loss of Leaving Group (Cl-)

Caption: Mechanism of Fluoride-Promoted SNAr.

This reaction proceeds via a two-step addition-elimination mechanism. The amine attacks the electron-deficient C-6 position to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The fluoride ion is thought to assist in this process, potentially by coordinating to the heterocyclic ring or by acting as a general base. Subsequent loss of the chloride leaving group yields the aminated product.

References

Technical Support Center: Regioselectivity in the Functionalization of Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with the imidazo[1,2-b]pyridazine scaffold. This bicyclic heteroaromatic system is a privileged pharmacophore found in numerous compounds evaluated for a wide range of therapeutic activities, including kinase inhibition and CNS disorders[1][2][3][4].

However, its successful functionalization hinges on understanding and controlling the regioselectivity of chemical reactions. The electronic asymmetry of the fused ring system presents both challenges and opportunities for selective substitution. This guide provides in-depth, field-proven insights into predicting and troubleshooting regiochemical outcomes in your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Principles

This section addresses fundamental questions about the inherent reactivity of the imidazo[1,2-b]pyridazine core.

Q1: What are the key reactive sites on the imidazo[1,2-b]pyridazine ring?

The imidazo[1,2-b]pyridazine ring system consists of an electron-rich imidazole ring fused to an electron-deficient pyridazine ring. This electronic imbalance dictates its reactivity.

  • Electron-Rich Positions (Imidazole Ring): The C3 position is the most nucleophilic and electron-rich carbon, making it the primary site for electrophilic aromatic substitution[5][6].

  • Electron-Deficient Positions (Pyridazine Ring): The C6, C7, and C8 positions are part of the electron-poor pyridazine moiety. These positions are generally unreactive toward electrophiles but can be susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group (like a halogen) is present at C6[7][8].

Below is the standard numbering of the imidazo[1,2-b]pyridazine scaffold[9].

Caption: Numbering of the imidazo[1,2-b]pyridazine ring system.

Q2: Why is electrophilic substitution so highly selective for the C3 position?

Electrophilic attack at the C3 position proceeds through the most stable cationic intermediate (Wheland intermediate). When an electrophile attacks C3, the resulting positive charge can be delocalized without disrupting the aromatic sextet of the pyridazine ring. In contrast, attack at any other position, including C2, would lead to a less stable intermediate where the aromaticity of the six-membered ring is broken[5]. This energetic preference is the mechanistic basis for the high C3 regioselectivity observed in reactions like halogenation and nitration[6][10][11].

G start Imidazo[1,2-b]pyridazine + E+ c3_attack Electrophilic Attack at C3 start->c3_attack Favored Path c2_attack Electrophilic Attack at C2 (Disfavored) start->c2_attack Disfavored Path intermediate_c3 Stable Intermediate (Pyridazine aromaticity intact) c3_attack->intermediate_c3 intermediate_c2 Unstable Intermediate (Pyridazine aromaticity lost) c2_attack->intermediate_c2 product C3-Functionalized Product intermediate_c3->product Deprotonation

Caption: Stability of intermediates in electrophilic substitution.

Q3: How can I functionalize the pyridazine (six-membered) ring?

Direct functionalization of the pyridazine ring via electrophilic substitution is generally not feasible due to its electron-deficient nature. The most effective strategies involve:

  • Nucleophilic Aromatic Substitution (SNAr): Start with a substrate that has a leaving group on the pyridazine ring. The most common precursor is 6-chloro-imidazo[1,2-b]pyridazine, which is readily synthesized[8]. This chloro group can be displaced by a variety of nucleophiles (amines, alkoxides, thiols)[7].

  • Metal-Catalyzed Cross-Coupling: A pre-installed halogen at C6, C7, or C8 serves as a handle for reactions like Suzuki, Heck, or Sonogashira coupling, allowing for the introduction of aryl, vinyl, or alkynyl groups[12][13].

Section 2: Troubleshooting Guide - Common Experimental Challenges
Problem: My electrophilic halogenation (e.g., with NBS) is giving me a mixture of isomers and low yield.
  • Symptoms: You observe a significant amount of di-substituted product or substitution on the pyridazine ring (C7/C8) alongside the desired C3-monosubstituted product.

  • Root Cause Analysis:

    • Overly Harsh Conditions: Radical mechanisms can compete with the desired polar electrophilic substitution mechanism at higher temperatures or under UV irradiation, leading to loss of regioselectivity.

    • Incorrect Solvent: The choice of solvent can influence the reactivity of the halogenating agent. Highly polar aprotic solvents like DMF or acetonitrile are generally preferred as they facilitate the polar mechanism.

    • Strongly Activating Substituents: If your imidazo[1,2-b]pyridazine core already contains a powerful electron-donating group, the ring system may be activated enough to undergo multiple substitutions.

  • Solutions & Protocol:

    • Control the Temperature: Run the reaction at room temperature or below (0 °C).

    • Use a Suitable Solvent: Acetonitrile or DMF are excellent choices.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the halogenating agent (e.g., NBS) to ensure full conversion of the starting material without promoting di-substitution.

    • Follow a Validated Protocol: See Protocol 1 below for a reliable method for regioselective C3-bromination.

Problem: I am trying to install a nitrogen nucleophile onto the C6 position of 6-chloro-imidazo[1,2-b]pyridazine, but the reaction is sluggish or fails.
  • Symptoms: The reaction stalls with significant starting material remaining even after prolonged heating.

  • Root Cause Analysis:

    • Insufficient Nucleophile Basicity: The pyridazine ring is electron-deficient but may not be sufficiently activated for reaction with a weak nucleophile.

    • Inadequate Temperature: SNAr reactions on this scaffold often require elevated temperatures to overcome the activation energy barrier.

    • Solvent Choice: A polar aprotic solvent (e.g., DMSO, NMP) or a high-boiling point alcohol (e.g., n-butanol) is typically required to facilitate the reaction and reach the necessary temperatures.

  • Solutions & Protocol:

    • Add a Base: If using an amine salt or a secondary amine, a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is often necessary to deprotonate the nucleophile or scavenge the HCl byproduct.

    • Increase Temperature: Heat the reaction, typically in the range of 100-150 °C. Microwave irradiation can often accelerate the reaction significantly.

    • See Protocol 2 for a detailed procedure for C6-amination.

Problem: My palladium-catalyzed C-H arylation is resulting in N-arylation or a mixture of C-arylated products.
  • Symptoms: You isolate the product of arylation on the N1 nitrogen or a mixture of C3- and C7-arylated isomers instead of the desired regioselective C-H arylation.

  • Root Cause Analysis:

    • Ligand Choice: The ligand on the palladium catalyst is critical for directing the regioselectivity of C-H activation. Without a proper directing group or ligand, selectivity can be poor.

    • Directing Group Absence: For predictable C-H activation, a directing group is often required. For instance, functionalizing the C2 position with a pyridine ring can direct ortho-C-H activation on that substituent via coordination to the N1 atom[14].

    • Oxidant and Additives: The choice of oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) and additives can significantly influence the reaction outcome and prevent catalyst deactivation.

  • Solutions & Workflow:

    • Prioritize Cross-Coupling: For unambiguous regioselectivity, it is often more reliable to first perform a regioselective halogenation (e.g., at C3) and then follow with a standard cross-coupling reaction like Suzuki or Buchwald-Hartwig. This two-step approach provides absolute control.

    • Consult Literature for Specific C-H Conditions: C-H activation on this scaffold is an evolving field. Refer to recent literature for catalyst/ligand/oxidant systems that have been proven to work for the specific position you wish to functionalize[12].

G start Goal: Functionalize a specific C-H bond q1 Is the target position C3? start->q1 q2 Is a reliable C-H activation protocol published for the target position (e.g., C7)? q1->q2 No a1 Strategy 1: Direct C-H Functionalization (e.g., Pd-catalyzed arylation) q1->a1 Yes a3 Follow published C-H activation protocol. Carefully screen catalysts, ligands, and oxidants. q2->a3 Yes a4 Halogenate-then-Couple is the most reliable strategy. Pre-functionalize the core during synthesis if possible. q2->a4 No a2 Strategy 2: Halogenate-then-Couple 1. C3-Bromination with NBS 2. Suzuki/Heck/Sonogashira Coupling a1->a2 If selectivity is poor

Caption: Decision workflow for C-H functionalization strategy.

Section 3: Key Methodologies & Protocols
Protocol 1: Regioselective C3-Bromination using N-Bromosuccinimide (NBS)

This protocol describes the highly regioselective bromination of the imidazo[1,2-b]pyridazine core at the C3 position.

  • Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the substituted imidazo[1,2-b]pyridazine (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the solution at room temperature. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the 3-bromo-imidazo[1,2-b]pyridazine product.

Protocol 2: C6-Amination via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the displacement of the chlorine atom from 6-chloro-2-phenylimidazo[1,2-b]pyridazine with a primary or secondary amine[8].

  • Preparation: To a microwave vial, add 6-chloro-2-phenylimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (1.5-2.0 eq), and diisopropylethylamine (DIPEA) (2.0 eq).

  • Solvent: Add n-butanol or NMP as the solvent (approx. 0.2 M concentration).

  • Reaction: Seal the vial and heat the mixture in a microwave reactor to 140-160 °C for 30-90 minutes. Alternatively, heat conventionally at the same temperature for 12-24 hours. Monitor by LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the 6-amino-substituted product.

Protocol 3: C3-Arylation via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed coupling of a 3-bromo-imidazo[1,2-b]pyridazine with a boronic acid.

  • Preparation: In a Schlenk tube, combine 3-bromo-imidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 eq).

  • Catalyst System: Add the palladium catalyst, such as Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like SPhos or XPhos (5-10 mol%).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-16 hours, monitoring by LC-MS.

  • Work-up: Cool the reaction, filter through a pad of Celite®, and rinse with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to yield the 3-aryl-imidazo[1,2-b]pyridazine.

Section 4: Summary of Regioselective Reactions

The following table summarizes common functionalization reactions and their observed regioselectivity on an unsubstituted imidazo[1,2-b]pyridazine core.

Reaction TypeReagents & ConditionsPrimary PositionSecondary PositionsReference(s)
Bromination NBS, MeCN, rtC3 ---[10],[11]
Chlorination NCS or NaClO₂/AcOH, DMFC3 ---[10],[15]
Nitration HNO₃/H₂SO₄C3 ---[6]
SNAr (on C6-Cl) R₂NH, DIPEA, n-BuOH, 150 °CC6 ---[7],[8]
Suzuki Coupling (on C3-Br) ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃C3 ---[12]
Suzuki Coupling (on C6-Cl) ArB(OH)₂, Pd catalyst, baseC6 ---[12]
Sonogashira Coupling (on C-X) Terminal alkyne, Pd/Cu catalystC3, C6 (depends on halide)---[12]
C-H Arylation Ar-X, Pd(OAc)₂, ligandC3 or C7 (condition dependent)N1[12]
Section 5: References
  • El-Gendy, M. A. A., & Shaaban, M. R. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985–9011. --INVALID-LINK--

  • Barlin, G. B., et al. (1986). Substituted imidazo[1,2-b]pyridazines. New compounds with activity at central and peripheral benzodiazepine receptors. Journal of Medicinal Chemistry, 29(7), 1269–1275. --INVALID-LINK--

  • El-Gendy, M. A. A., & Shaaban, M. R. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions [Image of Transition-metal-catalyzed synthetic routes for imidazo[1,2-b]pyridazine derivatives]. ResearchGate. --INVALID-LINK--

  • Zhuang, Z. P., et al. (2007). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 50(20), 4983–4992. --INVALID-LINK--

  • Bouaita, M., et al. (2021). Efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. Molecules, 26(7), 1935. --INVALID-LINK--

  • El-Gendy, M. A. A., & Shaaban, M. R. (2021). The pharmacologically active imidazo[1,2-b]pyridazine derivatives [Image]. ResearchGate. --INVALID-LINK--

  • El-Gendy, M. A. A., & Shaaban, M. R. (2021). Nomenclature of the imidazo[1,2-b]pyridazine ring system [Image]. ResearchGate. --INVALID-LINK--

  • ron. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Chemistry Stack Exchange. --INVALID-LINK--

  • Ren, X., et al. (2017). Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitors. European Journal of Medicinal Chemistry, 132, 254–269. --INVALID-LINK--

  • Sridhar, D., et al. (2022). 3-nitroimidazo[1,2-b]pyridazine as a novel scaffold for antiparasitics with sub-nanomolar anti-Giardia lamblia activity. RSC Medicinal Chemistry, 13(6), 725–734. --INVALID-LINK--

  • Kour, J., et al. (2022). Bromination of imidazo[1,2-a]pyridines [Image]. ResearchGate. --INVALID-LINK--

  • Li, P., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(23), 12563–12567. --INVALID-LINK--

  • Hajra, A., & Bhowmick, A. (2022). Ortho C-H Functionalization of 2-Arylimidazo[1,2-a]pyridines. The Chemical Record, 22(3), e202100240. --INVALID-LINK--

  • Li, P., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. RSC Advances, 8(23), 12563-12567. --INVALID-LINK--

  • Li, P., et al. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(23), 12563–12567. --INVALID-LINK--

  • Wang, Y., et al. (2024). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry. --INVALID-LINK--

References

troubleshooting imidazo[1,2-b]pyridazine cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazo[1,2-b]pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower your research.

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, including the notable kinase inhibitor, ponatinib.[1][2] Its synthesis, however, can be fraught with challenges ranging from low yields to intractable side-product formation. This guide will serve as your first point of reference for troubleshooting these intricate reactions.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding imidazo[1,2-b]pyridazine cyclization reactions.

Q1: My cyclization reaction is giving very low yields. What are the most common causes?

A1: Low yields in imidazo[1,2-b]pyridazine synthesis, particularly in the common condensation of a 3-aminopyridazine with an α-haloketone, often stem from a few key issues:

  • Incorrect Regioselectivity of Alkylation: The pyridazine ring has two nitrogen atoms. The initial alkylation by the α-haloketone may occur on the less nucleophilic ring nitrogen, leading to an intermediate that cannot cyclize correctly.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. An inappropriate base can lead to decomposition of the α-haloketone or starting amine.

  • Starting Material Quality: Impurities in the 3-aminopyridazine or α-haloketone can interfere with the reaction. Ensure your starting materials are pure.

  • Reaction Time and Temperature: Insufficient heating or reaction time may lead to incomplete conversion. Conversely, excessive heat can cause decomposition. Microwave-assisted synthesis can often reduce reaction times and improve yields.[2][4][5][6]

Q2: I am observing the formation of a major side product that I cannot identify. What is the likely culprit?

A2: The most probable side product is the regioisomer resulting from alkylation at the wrong nitrogen of the 3-aminopyridazine. In 3-aminopyridazine itself, the ring nitrogen not adjacent to the amino group is the most nucleophilic.[3] Alkylation at this site will prevent the subsequent intramolecular cyclization required to form the imidazo[1,2-b]pyridazine core. To confirm this, you can use techniques like 2D NMR (HMBC, NOESY) to establish connectivity.

Q3: How can I improve the regioselectivity of the initial N-alkylation step?

A3: The most effective strategy is to use a substituted 3-aminopyridazine. Introducing a halogen, such as chlorine, at the 6-position (adjacent to the more nucleophilic ring nitrogen) electronically disfavors alkylation at that site, thereby directing the α-haloketone to the desired nitrogen for productive cyclization.[3] This is a widely adopted strategy for improving yields in these reactions.

Q4: What are the recommended starting conditions for a typical imidazo[1,2-b]pyridazine synthesis?

A4: For a standard condensation between a 3-amino-6-chloropyridazine and an α-bromoketone, a good starting point is to use a mild inorganic base like sodium bicarbonate in a polar aprotic solvent such as acetonitrile or ethanol.[3][7] The reaction is typically heated to reflux for several hours. However, optimization is often necessary.

Q5: Are there alternative methods to the classical condensation reaction?

A5: Yes, several modern methods have been developed. These include:

  • Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé (GBB) reaction, for instance, can assemble the imidazo[1,2-b]pyridazine core from an aminoazine, an aldehyde, and an isocyanide in a single step, often under sustainable conditions.[8][9][10]

  • Metal-Catalyzed Cross-Coupling Reactions: Palladium and copper-catalyzed methods have been developed for the intramolecular C-N bond formation to construct the fused imidazole ring.[11]

  • Microwave-Assisted Synthesis: This technique significantly accelerates the reaction, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[2][5][6]

Detailed Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Product Formation with Unsubstituted 3-Aminopyridazine

Symptoms:

  • TLC analysis shows mostly unreacted 3-aminopyridazine.

  • Mass spectrometry of the crude reaction mixture shows a peak corresponding to the mass of [3-aminopyridazine + alkyl ketone fragment], but not the desired product.

  • Low isolated yield of the target imidazo[1,2-b]pyridazine.

Root Cause Analysis: This issue is almost certainly due to poor regioselectivity in the initial N-alkylation step. As established, the N1 nitrogen of 3-aminopyridazine is more nucleophilic than the N2 nitrogen, leading to the formation of an intermediate that cannot undergo the subsequent intramolecular cyclization to form the 5-membered imidazole ring.

G cluster_0 Reaction Pathway 3-Aminopyridazine 3-Aminopyridazine N1_Alkylation N1_Alkylation 3-Aminopyridazine->N1_Alkylation α-haloketone N2_Alkylation N2_Alkylation 3-Aminopyridazine->N2_Alkylation α-haloketone Non-productive_Intermediate Side Product (Stalls Reaction) N1_Alkylation->Non-productive_Intermediate Incorrect Pathway Productive_Intermediate Productive_Intermediate N2_Alkylation->Productive_Intermediate Correct Pathway Cyclization Cyclization Productive_Intermediate->Cyclization Base Imidazo[1,2-b]pyridazine Desired Product Cyclization->Imidazo[1,2-b]pyridazine

Caption: Regioselectivity in N-alkylation of 3-aminopyridazine.

Solutions:

  • Switch to a 6-Halogenated Substrate: The most reliable solution is to replace 3-aminopyridazine with 3-amino-6-chloropyridazine or 3-amino-6-bromopyridazine. The electron-withdrawing effect of the halogen at the 6-position deactivates the adjacent N1 nitrogen, promoting the desired alkylation at N2.[3]

  • Solvent Optimization: While less impactful than substrate modification, solvent choice can influence regioselectivity. Experiment with a range of solvents from polar protic (e.g., ethanol, isopropanol) to polar aprotic (e.g., DMF, acetonitrile).

  • Alternative Synthetic Routes: If substrate modification is not an option, consider a completely different approach, such as a metal-catalyzed cyclization, which may offer different regiochemical control.[11]

Problem 2: Reaction Fails to Go to Completion or Shows Decomposition

Symptoms:

  • TLC shows a mixture of starting materials, desired product, and several new, often baseline, spots.

  • The reaction mixture darkens significantly over time.

  • Isolated yields are poor, and purification is difficult.

Root Cause Analysis: These symptoms point towards issues with the reaction conditions, namely the base, temperature, or solvent, leading to either an incomplete reaction or decomposition of sensitive intermediates or starting materials. The α-haloketone, in particular, can be unstable in the presence of strong bases or high temperatures.

Solutions:

  • Base Optimization: The choice of base is critical. A base that is too strong can promote self-condensation of the α-haloketone or other side reactions. A base that is too weak will not facilitate the final cyclization/aromatization step effectively.

    BaseTypeTypical Use & Comments
    Sodium BicarbonateWeak, InorganicExcellent starting point. Mild and often sufficient for activated substrates.[3]
    Potassium CarbonateModerate, InorganicStronger than bicarbonate, useful for less reactive starting materials.
    Cesium FluorideModerate, InorganicHas been shown to be effective in specific amination reactions on the pyridazine core.[12]
    Triethylamine (TEA)Organic AmineCan act as both a base and a scavenger for HBr/HCl byproduct.
    DIPEAOrganic AmineA non-nucleophilic base, useful for preventing side reactions with the α-haloketone.
  • Temperature & Method Optimization:

    • Conventional Heating: Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC. If the reaction is slow, gradually increase the temperature to reflux. If decomposition is observed, reduce the temperature and increase the reaction time.

    • Microwave Irradiation: This is a highly effective method for driving the reaction to completion quickly, often minimizing side product formation.[5][6] A typical starting point would be 120-150 °C for 15-60 minutes in a sealed microwave vial.

  • Solvent Selection: The solvent must be able to dissolve the starting materials and be stable at the reaction temperature.

    SolventPolarityBoiling Point (°C)Comments
    EthanolPolar Protic78Common, effective solvent. Can participate in side reactions in some cases.
    AcetonitrilePolar Aprotic82Good general-purpose solvent for this reaction.[7]
    DMFPolar Aprotic153High boiling point, excellent solvating power, but can be difficult to remove.
    DioxaneNon-polar101Useful for reactions requiring higher temperatures.
    H₂O-IPA mixtureGreen Solvent~80An environmentally friendly option, particularly effective with microwave heating.[6]

Experimental Protocol: Optimization Workflow

G Start Start Define_Problem Low Yield / Decomposition Start->Define_Problem Initial_Conditions Substrate: 3-amino-6-chloropyridazine Reagent: α-bromoketone Base: NaHCO3 Solvent: EtOH Temp: Reflux Define_Problem->Initial_Conditions Analyze_TLC_LCMS Reaction Outcome? Initial_Conditions->Analyze_TLC_LCMS Success Success! (>70% Yield) Analyze_TLC_LCMS->Success Clean, High Conversion Troubleshoot Troubleshoot Analyze_TLC_LCMS->Troubleshoot Poor Result Change_Base Screen Bases: K2CO3, DIPEA Troubleshoot->Change_Base Analyze_TLC_LCMS_2 Improved? Change_Base->Analyze_TLC_LCMS_2 Re-run Reaction Change_Solvent Screen Solvents: Acetonitrile, DMF Analyze_TLC_LCMS_3 Improved? Change_Solvent->Analyze_TLC_LCMS_3 Re-run Reaction Change_Method Switch to Microwave (120°C, 30 min) Analyze_TLC_LCMS_4 Improved? Change_Method->Analyze_TLC_LCMS_4 Re-run Reaction Analyze_TLC_LCMS_2->Success Yes Analyze_TLC_LCMS_2->Change_Solvent No Analyze_TLC_LCMS_3->Success Yes Analyze_TLC_LCMS_3->Change_Method No Analyze_TLC_LCMS_4->Success Yes End End Analyze_TLC_LCMS_4->End No (Consult Specialist)

Caption: A logical workflow for optimizing reaction conditions.

Problem 3: Difficulty in Synthesizing 3-Substituted Imidazo[1,2-b]pyridazines

Symptoms:

  • When using α-haloesters or α-halonitriles (e.g., ethyl bromopyruvate, bromoacetonitrile) instead of α-haloketones, the reaction is sluggish or fails.

  • Desired 3-carboxy- or 3-cyano-imidazo[1,2-b]pyridazines are not formed in good yield.

Root Cause Analysis: The electrophilicity of the carbonyl/nitrile-adjacent carbon in these reagents is different from that in α-haloketones. Furthermore, the resulting intermediate after cyclization has different electronic properties which can affect the final aromatization step. These reactions often require slightly different conditions or a completely different synthetic approach.

Solutions:

  • One-Pot, Two-Step Protocol: A convenient method has been developed involving the initial reaction of the aminopyridazine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[13] This forms an intermediate that then reacts in the same pot with an active electrophile like ethyl bromoacetate or bromoacetonitrile to afford the 3-substituted products in moderate to high yields.

  • Multicomponent Reactions (MCRs): The GBB reaction is exceptionally well-suited for introducing diversity at what will become the 3-position of the final product.[8] By varying the isocyanide component, a wide range of substituents can be installed directly in a single, efficient step.

Step-by-Step Protocol: One-Pot Synthesis of Ethyl imidazo[1,2-b]pyridazine-3-carboxylate (Adapted from literature[13])

  • Step 1: Intermediate Formation

    • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DMF (0.2 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

    • Stir the mixture at 80 °C for 2 hours under a nitrogen atmosphere. Monitor the formation of the intermediate by TLC.

  • Step 2: Cyclization

    • Cool the reaction mixture to room temperature.

    • Add ethyl bromoacetate (1.1 eq) to the mixture.

    • Heat the reaction to 100 °C and stir for 4-6 hours, monitoring by TLC until the intermediate is consumed.

    • Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired product.

This guide provides a starting point for troubleshooting your imidazo[1,2-b]pyridazine cyclization reactions. Remember that every substrate is unique, and a degree of empirical optimization is almost always required. By understanding the key mechanistic principles of regioselectivity and the role of reaction conditions, you can systematically address the challenges and achieve success in your synthetic endeavors.

References

Technical Support Center: Synthesis of Imidazopyridines via Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of imidazopyridines using multicomponent reactions (MCRs). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing these powerful reactions and may encounter challenges in achieving high yields and purity. Here, we address common issues, provide in-depth explanations for their causes, and offer practical, field-tested solutions and protocols to help you navigate the complexities of MCRs and minimize side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

I. General Reaction Issues

Question 1: My Groebke-Blackburn-Bienaymé (GBB) reaction is giving a low yield of the desired imidazopyridine, and I'm observing a significant amount of a byproduct that appears to be the Schiff base intermediate. What's happening and how can I fix it?

Answer:

This is a very common issue in the GBB reaction. The formation of the Schiff base from the aldehyde and the 2-aminopyridine is a reversible equilibrium. If the subsequent intramolecular cyclization with the isocyanide is slow, the Schiff base can accumulate and may even be isolated as the major product. This is particularly prevalent with less reactive isocyanides or when using aliphatic aldehydes, which can form less stable Schiff bases.

Causality and Strategic Solutions:

The key to resolving this issue is to accelerate the rate-determining cyclization step, thereby shifting the equilibrium towards the final imidazopyridine product. Here’s a systematic approach to troubleshoot this problem:

  • Catalyst Optimization: The use of a catalyst is often crucial. Lewis acids like Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃) are highly effective in activating the Schiff base towards nucleophilic attack by the isocyanide.[1] Brønsted acids such as p-toluenesulfonic acid (PTSA) can also be employed to protonate the imine, increasing its electrophilicity.[2]

  • Solvent Selection: The choice of solvent plays a critical role. While polar protic solvents like methanol and ethanol are commonly used, they can sometimes participate in side reactions or slow down the cyclization.[2][3] If you are experiencing issues in an alcohol, consider switching to a more polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF), which can improve reaction kinetics.[1]

  • Reagent Stoichiometry: Adjusting the stoichiometry of your reactants can be a simple yet effective solution. Increasing the equivalents of the 2-aminopyridine (e.g., to 1.2-1.5 equivalents) can help drive the initial Schiff base formation, making it more available for the subsequent cyclization.[1]

  • Temperature Control: While higher temperatures can increase the reaction rate, they can also promote the decomposition of sensitive starting materials or intermediates. It is often beneficial to start at room temperature and gradually increase the temperature if the reaction is sluggish.

Troubleshooting Workflow: Minimizing Schiff Base Byproduct

G A Low Yield of Imidazopyridine Schiff Base Byproduct Observed B Optimize Catalyst (Add Lewis or Brønsted Acid) A->B Initial Step C Adjust Reagent Stoichiometry (Increase 2-Aminopyridine) B->C If still low yield F Improved Yield, Reduced Byproduct (Successful Outcome) B->F Successful D Change Solvent (e.g., from MeOH to ACN or DMF) C->D If still low yield C->F Successful E Modify Temperature (Gradual Increase) D->E Fine-tuning D->F Successful E->F Successful

Caption: A decision-making workflow for troubleshooting the accumulation of Schiff base byproduct in the GBB reaction.

Question 2: I'm performing a GBB reaction and I'm isolating a significant amount of a linear Ugi-type adduct instead of my desired imidazopyridine. Why is this happening?

Answer:

The formation of a Ugi-type adduct is a known side reaction in the GBB protocol, especially when certain substrates are used. The GBB reaction is mechanistically related to the Ugi four-component reaction (U-4CR). In the U-4CR, a carboxylic acid is used as the fourth component, which intercepts the intermediate formed after the isocyanide addition, leading to a linear α-acylamino amide product.[4] In the context of the GBB reaction, if there is a nucleophilic species present that can compete with the intramolecular cyclization of the amidine nitrogen, a Ugi-type side product can be formed.

Mechanistic Insight and Avoidance Strategies:

The key to avoiding the Ugi adduct is to promote the desired intramolecular cyclization over any competing intermolecular reactions.

  • Purity of Reagents and Solvents: Ensure that your starting materials and solvents are free from carboxylic acid contaminants. Even trace amounts of acidic impurities can catalyze the formation of the Ugi adduct.

  • Choice of Amidine: The structure of the amidine itself can influence the propensity for Ugi adduct formation. Highly substituted or electronically deactivated 2-aminopyridines may cyclize more slowly, allowing for the competing Ugi pathway to become more significant.

  • Reaction Conditions: The choice of catalyst and solvent can also play a role. Some Lewis acids may coordinate with other nucleophiles present in the reaction mixture, inadvertently promoting the Ugi pathway. A careful screening of catalysts (e.g., comparing Sc(OTf)₃ with PTSA) may be necessary.

Reaction Pathways: GBB vs. Ugi Side Reaction

G cluster_0 GBB Reaction Pathway cluster_1 Ugi Side Reaction Pathway A Aldehyde + 2-Aminopyridine B Schiff Base Intermediate A->B C Isocyanide Addition B->C D Nitrilium Intermediate C->D E Intramolecular Cyclization D->E G Nitrilium Intermediate F Imidazopyridine Product E->F H Nucleophile Attack (e.g., Carboxylic Acid Contaminant) G->H I Linear Ugi Adduct H->I

Caption: Competing reaction pathways in the GBB reaction, leading to the desired imidazopyridine or an undesired Ugi-type side product.

II. Reactant-Specific Issues

Question 3: My reaction is not working well with aliphatic aldehydes. I'm getting a complex mixture of products and low yield of the imidazopyridine. What can I do?

Answer:

Aliphatic aldehydes can be challenging substrates in MCRs for several reasons. They are often more prone to self-condensation (aldol reaction) and polymerization under acidic or basic conditions.[5] Additionally, the Schiff bases formed from aliphatic aldehydes can be less stable than those from aromatic aldehydes, leading to decomposition or other side reactions.

Strategies for Success with Aliphatic Aldehydes:

  • Careful Control of Reaction Conditions:

    • Temperature: Start at a low temperature (e.g., 0 °C or room temperature) to minimize side reactions and slowly warm the reaction if necessary.

    • Catalyst Loading: Use a lower catalyst loading to avoid excessive polymerization of the aldehyde.

    • Order of Addition: Adding the aldehyde slowly to the mixture of the 2-aminopyridine and catalyst can help to ensure that it reacts to form the Schiff base before it has a chance to undergo self-condensation.

  • Use of Dehydrating Agents: The formation of the Schiff base involves the elimination of water. Adding a dehydrating agent, such as trimethyl orthoformate, can help to drive this equilibrium towards the product and prevent water-mediated side reactions.[1]

  • Solvent Choice: Non-polar, aprotic solvents may be beneficial in some cases to reduce the solubility of any water formed and minimize its impact on the reaction.

Question 4: I'm using a very reactive isocyanide, and I'm observing the formation of multiple unidentified byproducts. How can I control the reactivity of the isocyanide?

Answer:

Isocyanides are highly reactive compounds and can participate in a variety of side reactions, including polymerization and insertion into other bonds.[6] Their reactivity can be both a blessing and a curse in MCRs.

Taming Isocyanide Reactivity:

  • Slow Addition: Instead of adding the isocyanide all at once, add it dropwise to the reaction mixture over a period of time. This will keep the instantaneous concentration of the isocyanide low, minimizing the chances of self-polymerization.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to moderate the reactivity of the isocyanide.

  • Purity of Isocyanide: Ensure that your isocyanide is pure and free from any acidic or basic impurities that could catalyze its decomposition. Isocyanides should be stored under an inert atmosphere and protected from light.

III. Purification and Characterization

Question 5: My reaction seems to have worked, but I'm having difficulty purifying the imidazopyridine product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of imidazopyridines from MCRs can be challenging due to the potential for multiple products and the similar polarity of the desired product and some of the byproducts. A systematic approach to purification is often necessary.

Purification Workflow:

  • Initial Work-up: After the reaction is complete, a standard aqueous work-up is often the first step. This will remove any water-soluble reagents and byproducts. The crude product can be extracted into an organic solvent like ethyl acetate or dichloromethane.[4]

  • Column Chromatography: This is the most common and effective method for purifying imidazopyridines.

    • Stationary Phase: Silica gel is typically used as the stationary phase.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate) is commonly employed. The optimal solvent system will depend on the polarity of your specific imidazopyridine.

  • Recrystallization: If the crude product is a solid, recrystallization can be a highly effective method for obtaining a pure compound. Common solvents for recrystallization of imidazopyridines include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Acid-Base Extraction: Imidazopyridines are basic compounds. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The imidazopyridine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaHCO₃ or NaOH) and the pure imidazopyridine can be back-extracted into an organic solvent.

Table 1: Summary of Troubleshooting Strategies for Imidazopyridine MCRs

Problem Potential Cause(s) Recommended Solutions
Low Yield, Schiff Base Byproduct Slow cyclization, unstable Schiff baseOptimize catalyst (Lewis or Brønsted acid), change solvent (e.g., ACN, DMF), increase 2-aminopyridine stoichiometry.[1][2]
Formation of Ugi-type Adduct Presence of nucleophilic contaminants (e.g., carboxylic acids)Ensure purity of reagents and solvents, screen different catalysts.[4]
Issues with Aliphatic Aldehydes Self-condensation, polymerization, unstable Schiff baseLower reaction temperature, slow addition of aldehyde, use of dehydrating agents.[1][5]
Reactive Isocyanide Side Reactions High reactivity leading to polymerizationSlow addition of isocyanide, lower reaction temperature, ensure purity of isocyanide.[6]
Purification Difficulties Similar polarity of product and byproductsColumn chromatography (silica gel, ethyl acetate/hexanes), recrystallization, acid-base extraction.[4]

Experimental Protocols

Protocol 1: General Optimized Procedure for a Groebke-Blackburn-Bienaymé Reaction

This protocol provides a starting point for optimizing your GBB reaction to minimize side products.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyridine (1.2 mmol, 1.2 equiv) and the catalyst (e.g., Sc(OTf)₃, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile, 5 mL) to the flask and stir the mixture until the solids are dissolved.

  • Aldehyde Addition: Add the aldehyde (1.0 mmol, 1.0 equiv) to the reaction mixture and stir at room temperature for 10-15 minutes to allow for the formation of the Schiff base.

  • Isocyanide Addition: Slowly add the isocyanide (1.1 mmol, 1.1 equiv) to the reaction mixture dropwise over 5-10 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Identification of Common Byproducts by NMR and MS
  • Schiff Base Byproduct:

    • ¹H NMR: Look for a characteristic imine proton (CH=N) signal, typically in the range of 8.0-9.0 ppm. The aromatic signals of the aldehyde and 2-aminopyridine moieties will also be present.

    • MS (ESI+): The mass spectrum will show a peak corresponding to the [M+H]⁺ of the Schiff base (mass of aldehyde + mass of 2-aminopyridine - 18).

  • Ugi-type Adduct:

    • ¹H NMR: The spectrum will be more complex than that of the imidazopyridine. Look for amide N-H protons and characteristic signals for all four components incorporated into the linear structure.

    • MS (ESI+): The mass spectrum will show a peak corresponding to the [M+H]⁺ of the Ugi adduct (mass of aldehyde + mass of 2-aminopyridine + mass of isocyanide + mass of carboxylic acid).

References

Technical Support Center: Phase Transfer Catalysis in Imidazo[1,2-b]pyridazine Amination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Phase Transfer Catalysis (PTC) in the amination of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this powerful methodology. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of using a phase transfer catalyst for the amination of imidazo[1,2-b]pyridazines?

Phase transfer catalysis is a powerful technique for reacting chemical species that are soluble in different, immiscible phases[1][2]. In the context of imidazo[1,2-b]pyridazine amination, you are typically reacting a halo-substituted imidazo[1,2-b]pyridazine (soluble in an organic solvent) with an amine nucleophile that may be in the form of a salt (soluble in an aqueous phase). The phase transfer catalyst, often a quaternary ammonium or phosphonium salt, acts as a "shuttle"[1]. It transports the amine anion from the aqueous phase to the organic phase, where it can react with the imidazo[1,2-b]pyridazine substrate[1][3][4]. This process overcomes the mutual insolubility of the reactants, accelerating the reaction and often leading to higher yields and cleaner product profiles[2].

Q2: Why is Phase Transfer Catalysis a suitable method for the amination of an electron-deficient heterocycle like imidazo[1,2-b]pyridazine?

The imidazo[1,2-b]pyridazine system is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SNAr)[5]. However, achieving efficient amination can be challenging. PTC offers several advantages in this scenario:

  • Enhanced Nucleophilicity: By transporting the amine anion into the organic phase, the PTC creates a "naked" anion with minimal solvation, significantly enhancing its nucleophilicity and reactivity towards the electron-deficient ring system[3].

  • Mild Reaction Conditions: PTC often allows for the use of milder inorganic bases like potassium carbonate or sodium hydroxide, avoiding the need for strong, non-nucleophilic organic bases that can sometimes lead to side reactions[6][7].

  • Improved Solubility: It eliminates the need for expensive and often hazardous polar aprotic solvents like DMSO or DMF that are traditionally used to solubilize both reactants[6]. Instead, less polar, and more environmentally benign solvents like toluene can be employed[6].

Q3: What is the general mechanism for the phase transfer catalyzed amination of a halo-imidazo[1,2-b]pyridazine?

The most accepted mechanism is the Starks' extraction mechanism[3][8]. It can be visualized as a catalytic cycle:

  • Anion Exchange: In the aqueous phase, the phase transfer catalyst (Q+X-) exchanges its counter-ion (X-) with the amine anion (R2N-) which is generated by the deprotonation of the amine by a base.

  • Phase Transfer: The newly formed lipophilic ion pair (Q+NR2-) migrates across the phase boundary into the organic phase.

  • Nucleophilic Attack: In the organic phase, the highly reactive, unsolvated amine anion attacks the halo-substituted imidazo[1,2-b]pyridazine, displacing the halide and forming the desired aminated product.

  • Catalyst Regeneration: The catalyst, now paired with the displaced halide anion (Q+X-), returns to the aqueous phase to begin another cycle.

PTC_Mechanism cluster_organic Organic Phase cluster_aqueous Aqueous Phase org_react Imidazo[1,2-b]pyridazine-X + Q⁺NR₂⁻ org_prod Imidazo[1,2-b]pyridazine-NR₂ + Q⁺X⁻ org_react->org_prod SɴAr aq_exchange Q⁺X⁻ + R₂N⁻M⁺ org_prod->aq_exchange Catalyst Return aq_react R₂NH + M⁺OH⁻ aq_anion R₂N⁻M⁺ + H₂O aq_react->aq_anion Deprotonation aq_anion->aq_exchange aq_catalyst Q⁺NR₂⁻ + M⁺X⁻ aq_exchange->aq_catalyst Anion Exchange aq_catalyst->org_react Phase Transfer caption PTC Catalytic Cycle for Amination

Caption: PTC Catalytic Cycle for Amination

Q4: How do I select an appropriate phase transfer catalyst for my reaction?

The choice of catalyst is crucial for the success of the reaction. Here are some key factors to consider:

  • Lipophilicity: The catalyst must be sufficiently lipophilic to be soluble in the organic phase. This is often determined by the total number of carbon atoms in the alkyl chains (C#)[6]. For many applications, a C# in the range of 16 to 32 is effective[6].

  • Thermal Stability: Phosphonium salts are generally more stable at higher temperatures than ammonium salts[9].

  • Cost and Availability: Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (TEBAC) are common, effective, and relatively inexpensive choices[9][10].

Catalyst Type Common Examples Key Characteristics
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBAC), Aliquat 336Widely used, cost-effective, good for moderate temperatures.[9][10]
Quaternary Phosphonium Salts Tetrabutylphosphonium bromide, Hexadecyltributylphosphonium bromideHigher thermal stability than ammonium salts.[9]
Crown Ethers 18-Crown-6Excellent for complexing with alkali metal cations, but more expensive and potentially toxic.[9][10][11]
Polyethylene Glycols (PEGs) PEG-400Inexpensive, low toxicity, but generally less active than onium salts.[11]

Troubleshooting Guide

Problem 1: Low or No Conversion to the Aminated Product

Possible Causes & Solutions:

  • Inefficient Phase Transfer: The catalyst may not be effectively transporting the amine anion.

    • Solution: Increase the lipophilicity of the catalyst. Switch from a tetraethylammonium salt to a tetrabutylammonium or even a larger one like Aliquat 336.

  • Insufficient Agitation: The reaction rate in PTC is often limited by the interfacial area between the two phases.

    • Solution: Increase the stirring speed to create a finer emulsion and maximize the interfacial area[1][12]. The use of ultrasound can also be beneficial[1].

  • Inappropriate Base: The base may not be strong enough to deprotonate the amine effectively in the aqueous phase.

    • Solution: While PTC allows for milder bases, a stronger base might be necessary. Consider switching from sodium carbonate to potassium carbonate or even a 50% aqueous solution of sodium hydroxide. The role of the base is critical in activating the nucleophile[13][14].

  • Poor Catalyst Solubility: The chosen catalyst might not be sufficiently soluble in the organic phase.

    • Solution: Select a more lipophilic catalyst or consider a different organic solvent that can better solubilize the catalyst-anion ion pair[1].

Problem 2: Formation of Side Products, Such as Hydrolysis of the Halo-Substituent

Possible Causes & Solutions:

  • Competitive Hydroxide Transfer: If a strong aqueous base like NaOH is used, the hydroxide ion can also be transferred into the organic phase by the catalyst, leading to hydrolysis of the halo-imidazo[1,2-b]pyridazine.

    • Solution: Use a solid base like potassium carbonate instead of an aqueous solution of a strong base. This creates a solid-liquid PTC system, minimizing the amount of water and hydroxide ions in the organic phase[8].

  • Reaction Temperature is Too High: High temperatures can promote decomposition of the product or catalyst, and may favor undesired reaction pathways.

    • Solution: Run the reaction at a lower temperature for a longer period. Many PTC reactions can proceed efficiently at or near room temperature[9].

Problem 3: Difficulty in Separating the Product from the Catalyst

Possible Causes & Solutions:

  • High Catalyst Loading: Using an excessive amount of catalyst can lead to contamination of the final product.

    • Solution: Optimize the catalyst loading. Typically, 1-5 mol% is sufficient.

  • Emulsion Formation: Vigorous stirring can sometimes lead to the formation of a stable emulsion, making phase separation difficult.

    • Solution: After the reaction is complete, add a saturated brine solution to help break the emulsion. Alternatively, filtering the mixture through a pad of Celite can be effective.

Problem 4: Catalyst "Poisoning" or Deactivation

Possible Causes & Solutions:

  • Strongly Lipophilic Leaving Group: If the leaving group on the imidazo[1,2-b]pyridazine is highly lipophilic (e.g., iodide or tosylate), it can form a very stable ion pair with the catalyst in the organic phase. This can prevent the catalyst from returning to the aqueous phase to pick up another amine anion, effectively "poisoning" the catalyst[6].

    • Solution: If possible, use a substrate with a less lipophilic leaving group, such as a chloride or bromide[6]. An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines has been reported, highlighting the utility of bromo-substituted precursors[5].

Experimental Protocols

General Procedure for Phase Transfer Catalyzed Amination of 6-Chloroimidazo[1,2-b]pyridazine

This protocol is a general guideline and should be optimized for your specific substrate and amine.

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 6-chloroimidazo[1,2-b]pyridazine (1.0 eq), the desired amine (1.2-1.5 eq), the phase transfer catalyst (e.g., TBAB, 0.05 eq), and the organic solvent (e.g., toluene, 5-10 mL per mmol of substrate).

  • Add the base, either as a solid (e.g., K2CO3, 2.0 eq) or as a concentrated aqueous solution (e.g., 50% NaOH, 3.0 eq).

  • Stir the biphasic mixture vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental_Workflow start Combine Reactants reactants Imidazo[1,2-b]pyridazine-Cl Amine PTC Catalyst Solvent (Toluene) start->reactants base Add Base (e.g., K₂CO₃) reactants->base reaction Heat & Stir Vigorously base->reaction monitor Monitor by TLC/LC-MS reaction->monitor monitor->reaction Continue if incomplete workup Aqueous Workup monitor->workup If complete purify Column Chromatography workup->purify product Isolated Aminated Product purify->product caption Amination Workflow

Caption: Amination Workflow

References

Technical Support Center: Efficient Synthesis of C-6 Aminated 3-Bromoimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. This guide is designed for researchers, medicinal chemists, and process development scientists. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, notably found in kinase inhibitors like the FDA-approved drug Ponatinib.[1] Its derivatives are actively investigated for a wide range of therapeutic applications, including anticancer and antiparasitic agents.[1][2]

This document provides in-depth answers to common questions, detailed experimental protocols, and robust troubleshooting guides to help you navigate the synthetic challenges and achieve high-yield, efficient production of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the primary synthetic strategies.

Q1: What are the most effective strategies for synthesizing C-6 aminated 3-bromoimidazo[1,2-b]pyridazines?

There are two primary and highly effective strategies, the choice of which depends on the nature of the amine nucleophile:

  • Fluoride-Promoted Nucleophilic Aromatic Substitution (SNAr): This is a modern, metal-free, and cost-effective method that is exceptionally efficient for primary (1°) and secondary (2°) alkylamines. It proceeds by reacting 3-bromo-6-chloroimidazo[1,2-b]pyridazine with the desired amine in the presence of a fluoride source like cesium fluoride (CsF).[3][4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more versatile but complex method essential for coupling less nucleophilic amines, such as arylamines or hindered amines, where the SNAr approach is ineffective.[5][6] This reaction involves a palladium catalyst, a specialized phosphine ligand, and a base to couple an amine with the 6-chloro or 6-bromo position of the imidazo[1,2-b]pyridazine core.[7][8]

Q2: For simple primary and secondary alkylamines, which method is superior?

For 1° and 2° alkylamines, the fluoride-promoted SNAr method is overwhelmingly superior. A recently developed protocol by Iorkula et al. avoids expensive and sensitive transition-metal catalysts and offers several advantages:

  • High Yields: Consistently achieves isolated yields in the 79–98% range.[4]

  • Cost-Effectiveness: Avoids precious metal catalysts and uses inexpensive reagents.[9]

  • Improved Safety & Sustainability: Uses significantly less toxic fluoride compared to previous methods and is environmentally friendlier.[4][9]

Q3: When is it necessary to use a Palladium-catalyzed approach like the Buchwald-Hartwig amination?

A Palladium-catalyzed approach is necessary under the following circumstances:

  • Arylamine Nucleophiles: The fluoride-promoted SNAr method performs poorly with arylamines (e.g., aniline), showing low conversion.[4] Buchwald-Hartwig amination is the industry-standard for forming these C(aryl)-N(aryl) bonds.[5]

  • Sterically Hindered Amines: For bulky primary or secondary amines, the SNAr reaction rate may be too slow to be practical. The judicious choice of a palladium catalyst and a sterically demanding phosphine ligand can facilitate these challenging couplings.[8]

  • Direct Amination of Aryl Bromides: If your starting material is a 6-bromo-3-bromoimidazo[1,2-b]pyridazine, direct amination is best achieved via a Buchwald-Hartwig reaction.

Q4: What is the critical starting material for these syntheses?

The most common and strategically vital starting material is 3-bromo-6-chloroimidazo[1,2-b]pyridazine . The differential reactivity of the C-Cl and C-Br bonds is key. The C-6 chloro position is more activated towards nucleophilic substitution, while the C-3 bromo position is retained for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid diversification of the scaffold.[10][11]

Part 2: Experimental Protocols & Methodologies

This section provides detailed, step-by-step protocols for the recommended synthetic methods.

Protocol 2.1: Metal-Free Fluoride-Promoted SNAr Amination

This protocol is adapted from the highly efficient method described by Iorkula et al. and is recommended for a wide range of primary and secondary alkylamines.[3][4][9] The proposed mechanism involves an in situ halogen exchange (Cl to F) at the C-6 position, facilitated by CsF. The highly electronegative fluorine atom makes the C-6 position exceptionally electrophilic and susceptible to a rapid addition-elimination reaction with the amine nucleophile.

SM 3-bromo-6-chloro- imidazo[1,2-b]pyridazine Reaction DMSO 100 °C, 24 h SM->Reaction Add Reagents Amine Alkylamine (2.0 equiv) CsF (1.0 equiv) BnNEt3Cl (10 mol%) Amine->Reaction Product C-6 Aminated Product (79-98% Yield) Reaction->Product Work-up & Purification G cluster_0 Buchwald-Hartwig Catalytic Cycle A L-Pd(0) Active Catalyst C L-Pd(II)(Ar)(X) A->C Ar-X B Oxidative Addition (Ar-X) E L-Pd(II)(Ar)(NR₂) C->E + R₂NH - HX D Amine Coordination & Deprotonation (R₂NH, Base) E->A G Ar-NR₂ (Product) E->G F Reductive Elimination lab_B Oxidative Addition lab_D Ligand Exchange & Deprotonation lab_F Reductive Elimination Start Low Yield in Pd-Catalyzed Amination Check_Inert Is the atmosphere strictly inert? Start->Check_Inert Fix_Inert Re-run with flame-dried glassware & degassed solvents. Check_Inert->Fix_Inert No Screen_Ligand Screen a panel of biarylphosphine ligands (e.g., RuPhos, BrettPhos). Check_Inert->Screen_Ligand Yes Fix_Inert->Start Screen_Base Is the base appropriate? Try NaOtBu vs K₂CO₃. Screen_Ligand->Screen_Base Screen_Solvent Try an alternative solvent (Toluene vs Dioxane vs DME). Screen_Base->Screen_Solvent Success Reaction Optimized Screen_Solvent->Success

References

Validation & Comparative

A Comparative Guide to Kinase Inhibitors: Profiling 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine and its Derivatives Against Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, protein kinase inhibitors have emerged as a cornerstone, transforming treatment paradigms for a multitude of malignancies. The imidazo[1,2-b]pyridazine scaffold has garnered significant interest as a versatile core for the development of novel kinase inhibitors.[1][2] This guide provides a comparative analysis of compounds derived from this scaffold, with a focus on the potential of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine as a key synthetic intermediate, against well-established multi-kinase inhibitors: Dasatinib, Bosutinib, and Ponatinib.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an objective comparison supported by experimental data and detailed methodologies to facilitate informed decisions in kinase inhibitor research and development.

Introduction to the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds.[1] Its rigid, planar structure and the presence of multiple nitrogen atoms allow for diverse substitutions that can be tailored to interact with the ATP-binding pocket of various protein kinases.[3] this compound (CAS: 1260850-70-1) serves as a crucial building block for the synthesis of more complex derivatives, allowing for substitutions at both the 3 and 6 positions to modulate potency and selectivity.[1][4][5][6][7]

Derivatives of this scaffold have shown inhibitory activity against a range of kinases, including Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), CDC-like kinases (CLKs), and Transforming growth factor-β activated kinase 1 (TAK1), highlighting its potential for developing targeted therapies.[2][4]

Comparative Analysis of Kinase Inhibitory Profiles

A direct comparison of the inhibitory profile of the parent compound, this compound, with established drugs is challenging due to the limited publicly available data on the unmodified molecule. However, by examining its derivatives and the broader class of imidazo[1,2-b]pyridazine-based inhibitors, we can infer its potential and contrast it with the known activities of Dasatinib, Bosutinib, and Ponatinib.

Ponatinib itself is a multi-targeted tyrosine kinase inhibitor that notably contains an imidazo[1,2-b]pyridazine core, underscoring the scaffold's utility in designing potent kinase inhibitors.[8][9]

Data Presentation: Comparative Inhibitory Potency (IC50)

The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected imidazo[1,2-b]pyridazine derivatives and the comparator drugs against a panel of clinically relevant protein kinases. Lower IC50 values are indicative of higher potency.

Inhibitor/Scaffold DerivativePrimary Target(s)Other Notable TargetsIC50 (nM)Reference(s)
Imidazo[1,2-b]pyridazine Derivatives
Compound 26 (TAK1 inhibitor)TAK155[4]
K00135 (PIM1 inhibitor)PIM1PIM2Low nM range[3]
Unspecified DerivativesDYRKs, CLKs< 100[2]
Dasatinib BCR-ABL, SRC familyc-KIT, PDGFRβ, ephrin receptors<1 (BCR-ABL)[10][11][12]
Bosutinib BCR-ABL, SRC familyCAMK2G, STE20 kinases~200x more potent than Imatinib against Bcr-Abl[13][14][15]
Ponatinib BCR-ABL (incl. T315I)FGFR, PDGFR, SRC, RET, KIT, FLT10.37 - 2 (BCR-ABL mutants)[8][9][16]

Signaling Pathway Inhibition

The following diagram illustrates the general signaling pathways targeted by the comparator kinase inhibitors and the potential points of intervention for novel imidazo[1,2-b]pyridazine-based inhibitors.

G cluster_0 Upstream Signaling cluster_1 Receptor Tyrosine Kinases (RTKs) & Downstream Pathways cluster_2 Cellular Responses cluster_3 Points of Inhibition Growth Factors Growth Factors RTKs RTKs (PDGFR, FGFR, c-KIT) Growth Factors->RTKs Cytokines Cytokines TAK1 TAK1 Cytokines->TAK1 RAS_MAPK RAS/MAPK Pathway RTKs->RAS_MAPK PI3K_AKT PI3K/AKT Pathway RTKs->PI3K_AKT BCR-ABL BCR-ABL (Fusion Protein) BCR-ABL->RAS_MAPK BCR-ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR-ABL->JAK_STAT SRC_family SRC Family Kinases SRC_family->RAS_MAPK SRC_family->PI3K_AKT SRC_family->JAK_STAT NF_kB NF-κB Pathway TAK1->NF_kB PIM_DYRK_CLK PIM/DYRK/CLK Proliferation Proliferation PIM_DYRK_CLK->Proliferation Survival Survival PIM_DYRK_CLK->Survival RAS_MAPK->Proliferation PI3K_AKT->Survival JAK_STAT->Proliferation Inflammation Inflammation NF_kB->Inflammation Metastasis Metastasis Dasatinib Dasatinib Dasatinib->RTKs Dasatinib->BCR-ABL Dasatinib->SRC_family Bosutinib Bosutinib Bosutinib->BCR-ABL Bosutinib->SRC_family Ponatinib Ponatinib Ponatinib->RTKs Ponatinib->BCR-ABL Imidazo_pyridazines Imidazo[1,2-b]pyridazines Imidazo_pyridazines->TAK1 Imidazo_pyridazines->PIM_DYRK_CLK

Caption: Generalized signaling pathways and points of inhibition.

Experimental Protocols: In-Vitro Kinase Inhibition Assay (IC50 Determination)

To quantitatively assess and compare the potency of a novel inhibitor derived from this compound, a robust in-vitro kinase assay is essential. The following protocol describes a common luminescence-based assay for determining the IC50 value, which measures the amount of ADP produced as a byproduct of the kinase reaction.[17][18]

Objective

To determine the concentration of a test inhibitor required to inhibit 50% of the activity of a target kinase in a cell-free system.[17]

Materials
  • Recombinant purified protein kinase of interest

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Test inhibitor (e.g., a derivative of this compound)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[18]

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)[18]

  • High-purity Dimethyl sulfoxide (DMSO)

  • White, opaque 384-well microplates[17]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test inhibitor in 100% DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Assay Setup:

    • In the wells of a 384-well plate, add a small volume (e.g., 2.5 µL) of the serially diluted test inhibitor or a DMSO control (for 100% activity).

    • Prepare a kinase reaction mixture containing the purified kinase enzyme in the kinase assay buffer.

    • Add the kinase solution (e.g., 2.5 µL) to each well containing the inhibitor or DMSO.

    • Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[18]

  • Initiation of Kinase Reaction:

    • Prepare a solution containing the peptide substrate and ATP in the kinase assay buffer. The concentration of ATP should ideally be at or near its Km value for the specific kinase to ensure accurate competitive inhibitor assessment.

    • Initiate the kinase reaction by adding the substrate/ATP mixture (e.g., 5 µL) to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.

  • ADP Detection:

    • Following the kinase reaction, add the ADP-Glo™ Reagent (e.g., 10 µL) to each well.

    • Incubate for 40 minutes at room temperature. This step stops the kinase reaction and depletes the remaining ATP.[18]

    • Add the Kinase Detection Reagent (e.g., 20 µL) to each well.

    • Incubate for 30 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.[18]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal (from wells with no enzyme) from all other readings.

    • Normalize the data by setting the average signal from the DMSO control wells to 100% kinase activity and the background to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model (sigmoidal curve) to calculate the IC50 value.[17]

Experimental Workflow Visualization

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound_Dilution 1. Serial Dilution of Inhibitor in DMSO Plate_Setup 3. Add Inhibitor & Kinase to 384-well Plate Compound_Dilution->Plate_Setup Reagent_Prep 2. Prepare Kinase & Substrate/ATP Solutions Reagent_Prep->Plate_Setup Pre_incubation 4. Pre-incubate (15 min, RT) Plate_Setup->Pre_incubation Reaction_Start 5. Add Substrate/ATP to Initiate Reaction Pre_incubation->Reaction_Start Incubation 6. Incubate (60 min, 30°C) Reaction_Start->Incubation Reaction_Stop 7. Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubation->Reaction_Stop Signal_Gen 8. Add Kinase Detection Reagent (Generate Luminescence) Reaction_Stop->Signal_Gen Read_Plate 9. Measure Luminescence Signal_Gen->Read_Plate Data_Analysis 10. Plot Dose-Response Curve & Calculate IC50 Read_Plate->Data_Analysis

References

A Comparative Guide to the Biological Activity of Substituted Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in medicinal chemistry, analogous to purines, and serves as the foundation for a multitude of biologically active molecules.[1][2] Its versatile framework has led to the development of compounds with a wide array of therapeutic applications, from anticancer to anti-inflammatory and antiparasitic agents.[2][3] The successful clinical application of the kinase inhibitor Ponatinib, which is built upon this scaffold, has significantly renewed interest in exploring new derivatives for various therapeutic targets.[2]

This guide provides a comparative analysis of the biological activities of substituted imidazo[1,2-b]pyridazines, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental data that substantiates their potential. We will delve into their roles as kinase inhibitors in oncology, their modulatory effects on inflammatory pathways, their potential in neuroscience, and their efficacy against infectious agents.

Anticancer Activity: A Focus on Kinase Inhibition

The most extensively studied application of imidazo[1,2-b]pyridazines is in oncology, where they function primarily as potent protein kinase inhibitors.[1] Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers, making them a major therapeutic target.[4]

Mechanism of Action: Targeting Key Oncogenic Kinases

Imidazo[1,2-b]pyridazine derivatives have demonstrated inhibitory activity against a range of kinases implicated in cancer progression.

  • Mps1 (TTK) Kinase: The Monopolar spindle 1 (Mps1) kinase is critical for the spindle assembly checkpoint, a key process in cell division. Its inhibition represents a promising anticancer strategy. Optimization of an imidazo[1,2-a]pyrazine scaffold led to the discovery of imidazo[1,2-b]pyridazine-based inhibitors with significantly improved antiproliferative activity.[5] The derivative 27f emerged as a highly potent and selective Mps1 inhibitor, demonstrating remarkable antiproliferative effects in the nanomolar range across various cancer cell lines and showing in vivo activity.[5][6]

  • PIM Kinases: PIM kinases are a family of serine/threonine kinases that are overexpressed in several leukemias and other cancers. Imidazo[1,2-b]pyridazines have been identified as selective inhibitors of PIM kinases, showing a 100-fold selectivity for PIM1 over PIM2.[7] Co-crystallization studies revealed an unusual binding mode to the ATP binding site, which is responsible for the high selectivity of this scaffold.[7]

  • mTOR Kinase: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. A series of imidazo[1,2-b]pyridazine diaryl urea derivatives were developed as ATP-competitive mTOR inhibitors.[8] Compounds A17 and A18 showed potent mTOR inhibition (IC50 of 0.067 µM and 0.062 µM, respectively) and suppressed the phosphorylation of downstream targets like AKT and S6.[8] Compound A17 also demonstrated significant anticancer effects in an A549 xenograft mouse model.[8]

  • DYRK/CLK Kinases: Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) are involved in neurodevelopment and cancer. Certain 3,6-disubstituted imidazo[1,2-b]pyridazines were found to be selective inhibitors of DYRKs and CLKs, with IC50 values below 100 nM.[9]

Comparative Performance of Anticancer Derivatives

The following table summarizes the performance of key imidazo[1,2-b]pyridazine derivatives against various cancer-related kinases and cell lines.

CompoundTarget Kinase(s)IC50 (Kinase)Antiproliferative Activity (Cell Line)IC50 (Cell)Reference
27f Mps1 (TTK)-A549 (Lung)6.0 nM[5]
K00135 PIM1-Ba/F3 (Leukemia)~5 µM[7]
A17 mTOR67 nMA549 (Lung)0.04 µM[8]
A18 mTOR62 nMA549 (Lung)0.02 µM[8]
20a DYRK1A, CLK1, CLK450 nM, 82 nM, 44 nM--[9]
10b --MCF-7 (Breast)Potent[6]
Signaling Pathway Visualization

The diagram below illustrates the mTOR signaling pathway, a critical axis for cell growth and proliferation. Imidazo[1,2-b]pyridazine derivatives like A17 and A18 intervene by directly inhibiting the mTOR kinase, thereby blocking downstream signaling and arresting cell growth.

mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase (RTK) Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Proliferation Cell Growth & Proliferation S6K1->Proliferation 4EBP1->Proliferation | Imidazo_pyridazine Imidazo[1,2-b]pyridazine Derivatives (e.g., A17) Imidazo_pyridazine->mTORC1 Inhibition

Caption: mTOR signaling pathway inhibited by imidazo[1,2-b]pyridazines.

Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases, including cancer and neurodegenerative disorders. Substituted imidazo[1,2-b]pyridazines have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action: Suppression of Pro-inflammatory Mediators

The anti-inflammatory effects of these compounds are primarily achieved through the inhibition of the NF-κB signaling pathway and the downregulation of pro-inflammatory enzymes.

  • IKKβ Inhibition: IκB kinase β (IKKβ) is a crucial component in the activation of the NF-κB pathway. Imidazo[1,2-b]pyridazine derivatives have been developed as potent IKKβ inhibitors.[10] Optimization of the 3- and 6-positions of the scaffold led to compounds with improved cell-based activity and the ability to inhibit TNFα production in mice.[10][11]

  • COX-2 and iNOS Inhibition: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that produce inflammatory mediators. Certain imidazo[1,2-b]pyridazine derivatives have been shown to significantly inhibit the lipopolysaccharide (LPS)-induced expression of both COX-2 and iNOS in microglial cells.[1][12] This action reduces the production of prostaglandins and nitric oxide, two key inflammatory molecules.

Experimental Protocol: Western Blot for COX-2 Expression

To validate the inhibition of inflammatory enzyme expression, a Western Blot analysis is a standard and self-validating protocol.

Objective: To determine the effect of imidazo[1,2-b]pyridazine compounds on LPS-induced COX-2 protein expression in primary rat microglial cells.

Methodology:

  • Cell Culture & Treatment: Plate primary rat microglial cells and allow them to adhere overnight. Pre-treat cells with various concentrations of the test imidazo[1,2-b]pyridazine compound (e.g., 5c, 5h) for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL Lipopolysaccharide (LPS) for 24 hours to induce inflammation. A control group receives no LPS or compound.

  • Protein Extraction: Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Quantification: Determine protein concentration using a BCA assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for COX-2. Simultaneously, probe a separate membrane or the same stripped membrane with an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection & Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Quantify the band intensity using densitometry software and normalize the COX-2 signal to the loading control.[12]

Workflow Visualization

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. LPS Stimulation A->B Add Test Compound C 3. Protein Extraction B->C Lyse Cells D 4. SDS-PAGE (Separation) C->D Load Protein E 5. Protein Transfer (Blotting) D->E Electrotransfer F 6. Antibody Incubation E->F Probe with Antibodies G 7. Detection & Analysis F->G Add ECL Substrate

Caption: Experimental workflow for Western Blot analysis.

Activity in Neurological Disorders

The imidazo[1,2-b]pyridazine scaffold has also been explored for its potential in treating neurological diseases, including Alzheimer's disease and anxiety.

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, a key event in the formation of neurofibrillary tangles in Alzheimer's disease.[13][14] Structure-activity relationship studies have led to potent, brain-penetrant, and orally bioavailable imidazo[1,2-b]pyridazine-based GSK-3β inhibitors.[13][14] In vivo studies in a mouse model of Alzheimer's showed that these compounds could significantly lower the levels of phosphorylated tau.[13][14]

  • β-Amyloid Plaque Ligands: A series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated for their ability to bind to β-amyloid (Aβ) plaques.[15] Compound 4 , 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine, showed a high binding affinity (Ki = 11.0 nM), making it a promising candidate for the development of PET radiotracers for imaging Aβ plaques in the brain.[15]

  • Benzodiazepine Receptor Activity: Certain substituted imidazo[1,2-b]pyridazines act as potent ligands for central benzodiazepine receptors, suggesting potential anxiolytic activity.[16] Binding studies indicate they behave as full receptor agonists.[16]

Comparative Performance of Neurologically Active Derivatives
CompoundNeurological TargetActivity TypePotency (Ki / IC50)Potential ApplicationReference
Compound 47 GSK-3βInhibitor-Alzheimer's Disease[13]
Compound 4 β-Amyloid PlaquesLigand11.0 nMAlzheimer's Imaging (PET)[15]
Various Benzodiazepine ReceptorsAgonistPotentAnti-Anxiety[16]

Antimicrobial and Antiparasitic Activity

The versatility of the imidazo[1,2-b]pyridazine scaffold extends to infectious diseases, with derivatives showing activity against parasites, fungi, and bacteria.

  • Antiparasitic Activity: Derivatives have shown potent inhibition of Plasmodium falciparum CLK1 (PfCLK1), a kinase from the parasite that causes malaria.[9] A 3-nitroimidazo[1,2-b]pyridazine scaffold has also been identified as a novel basis for antiparasitic drugs, with one derivative showing sub-nanomolar activity against Giardia lamblia.[17]

  • Antifungal Activity: 3,6-disubstituted imidazo[1,2-b]pyridazines have been evaluated for their antifungal properties against nine phytopathogenic fungi.[18] Many of these compounds displayed excellent and broad-spectrum antifungal activity, with some showing more potent effects than commercially available fungicides.[18]

  • Antibacterial Activity: While less pronounced than other activities, some imidazo[1,2-b]pyridazine derivatives have shown antibacterial potential.[3]

Synthesis and Structure-Activity Relationships (SAR)

The biological activity of imidazo[1,2-b]pyridazines is highly dependent on the nature and position of substituents on the bicyclic core.

General Synthesis Route

The imidazo[1,2-b]pyridazine backbone is typically formed through a condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone under mild basic conditions.[15] The presence of a halogen on the pyridazine ring is crucial for an effective synthesis, as it directs the alkylation to the correct ring nitrogen.[15] This synthetic accessibility allows for diverse substitutions to be explored.

Caption: General synthesis of the imidazo[1,2-b]pyridazine core.

Key Structure-Activity Relationship Insights
  • For Anticancer Activity (Mps1): Moving from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold improved antiproliferative activity.[5] The introduction of an amino group at the ortho-position of a 2-phenyl ring further increased activity.[5]

  • For Aβ Plaque Binding: A 2-N,N-dimethylaminophenyl moiety appears to be a requirement for high binding affinity.[15] The 6-position can tolerate various modifications, with a methylthio group (compound 4) providing higher affinity than a methoxy group.[15]

  • For IKKβ Inhibition: Optimization of substituents at both the 3- and 6-positions was critical for increasing both cell-free and cellular inhibitory activity.[10]

Conclusion

The substituted imidazo[1,2-b]pyridazine scaffold represents a highly versatile and pharmacologically significant framework. Through targeted substitutions, researchers have developed potent and selective inhibitors for a wide range of biological targets. The extensive research in kinase inhibition has yielded promising anticancer agents with in vivo efficacy. Furthermore, its demonstrated potential in anti-inflammatory, neuroprotective, and antiparasitic applications underscores its importance. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of these potent compounds to translate their preclinical success into viable therapeutic agents for a host of challenging diseases.

References

A Comparative Guide to Imidazo[1,2-b]pyridazine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a multitude of derivatives with potent and diverse biological activities. This guide provides an in-depth comparative analysis of these derivatives, with a particular focus on their application in oncology. We will explore their performance as kinase inhibitors, delve into their structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation, empowering researchers to advance their drug discovery programs.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Core for Kinase Inhibition

The imidazo[1,2-b]pyridazine core is a bicyclic heteroaromatic system that has proven to be an exceptional starting point for the design of kinase inhibitors. Its rigid structure and hydrogen bonding capabilities allow for favorable interactions within the ATP-binding pocket of various kinases, which are critical regulators of cellular processes often dysregulated in cancer. The remarkable success of the multi-targeted kinase inhibitor Ponatinib, which features this scaffold, has spurred significant interest in developing novel imidazo[1,2-b]pyridazine-based therapeutics.[1]

This guide will focus on a comparative analysis of imidazo[1,2-b]pyridazine derivatives targeting several key kinases implicated in cancer, including Bruton's Tyrosine Kinase (BTK), Tyrosine Kinase 2 (Tyk2), and the mammalian Target of Rapamycin (mTOR).

Comparative Analysis of Anticancer Activity

The therapeutic potential of imidazo[1,2-b]pyridazine derivatives is underscored by their potent inhibitory activity against a range of cancer cell lines and specific kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds, providing a clear comparison of their efficacy.

Table 1: Comparative in vitro Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound IDTarget Cell LineIC50 (µM)Reference
A17 A549 (Non-small cell lung cancer)0.02[1]
A18 H460 (Non-small cell lung cancer)0.062[1]
27f A549 (Non-small cell lung cancer)0.006
TM471-1 (22) BTK-dependent xenograft modelSignificant tumor regression at 15 mg/kg[2]
Table 2: Comparative Kinase Inhibitory Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound IDTarget KinaseIC50 (nM)Reference
TM471-1 (22) BTK1.3[2]
A17 mTOR67[1]
A18 mTOR62[1]
27f Mps10.70 (cellular)
29 Tyk2 JH2Potent and selective[3][4]

Expert Insights: The data clearly demonstrates the sub-micromolar to nanomolar potency of optimized imidazo[1,2-b]pyridazine derivatives. The remarkable potency of compound A17 against the A549 cell line and TM471-1 against BTK highlights the potential for developing highly effective and targeted cancer therapies. The selectivity of these compounds is a critical aspect of their design, aiming to minimize off-target effects and associated toxicities.

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-b]pyridazine derivatives is intricately linked to the nature and position of substituents on the core scaffold. Understanding the SAR is paramount for designing next-generation inhibitors with improved potency and selectivity.

SAR_Insights imidazo_core Imidazo[1,2-b]pyridazine Core Position 2 Position 3 Position 6 R2_node Position 2: - Aryl groups (e.g., phenyl) often enhance activity. - Substitution on the aryl ring can fine-tune potency and selectivity. imidazo_core:R2->R2_node Influences R3_node Position 3: - Introduction of amide or urea functionalities can form key hydrogen bonds with the kinase hinge region. imidazo_core:R3->R3_node Influences R6_node Position 6: - Bulky and lipophilic groups can improve potency and cell permeability. - Can be modified to enhance selectivity against specific kinases. imidazo_core:R6->R6_node Influences potency Potency & Selectivity R2_node->potency R3_node->potency R6_node->potency

Caption: Key Structure-Activity Relationships of Imidazo[1,2-b]pyridazine Derivatives.

Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Derivatives

The anticancer effects of these derivatives are often mediated through the inhibition of critical signaling pathways that drive tumor growth, proliferation, and survival.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells.[2]

BTK_Pathway BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates NFkB NF-κB PLCg2->NFkB Activates Cell_Survival Cell Survival & Proliferation NFkB->Cell_Survival Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor (e.g., TM471-1) Inhibitor->BTK

Caption: Inhibition of the BTK signaling pathway by Imidazo[1,2-b]pyridazine derivatives.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.

mTOR_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 eIF4E 4E-BP1 mTORC1->eIF4E Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Inhibits when active Inhibitor Imidazo[1,2-b]pyridazine mTOR Inhibitor (e.g., A17) Inhibitor->mTORC1

Caption: Inhibition of the mTOR signaling pathway by Imidazo[1,2-b]pyridazine derivatives.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed and robust experimental protocols are essential.

General Synthesis of Imidazo[1,2-b]pyridazine Derivatives

A common and effective method for the synthesis of the imidazo[1,2-b]pyridazine core involves the condensation of a 3-aminopyridazine with an α-haloketone.

Synthesis_Workflow cluster_synthesis Synthetic Workflow start Start: 3-Aminopyridazine α-Haloketone reaction Condensation Reaction (e.g., in Ethanol, reflux) start->reaction workup Reaction Work-up (e.g., Cooling, Filtration) reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization product Final Imidazo[1,2-b]pyridazine Derivative characterization->product

Caption: General workflow for the synthesis of Imidazo[1,2-b]pyridazine derivatives.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriately substituted 3-aminopyridazine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the corresponding α-haloketone (1.1 eq).

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution and can be collected by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., ethanol or diethyl ether) to remove impurities. If necessary, further purify the product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.[9][10]

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20). Prepare solutions of the recombinant kinase, the substrate (a specific peptide or protein), and ATP in the kinase buffer. Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives in the kinase buffer.

  • Kinase Reaction: In a 96-well or 384-well plate, add the test compound, the kinase, and the substrate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubation: Incubate the reaction mixture at 30°C for a specified period (e.g., 30-60 minutes).

  • Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). The amount of phosphorylated substrate can be quantified using various methods, such as a phosphospecific antibody-based detection system (e.g., ELISA or TR-FRET) or by measuring the depletion of ATP using a luminescence-based assay (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

Imidazo[1,2-b]pyridazine derivatives represent a highly promising class of compounds for the development of novel anticancer therapies. Their versatility as a scaffold allows for the design of potent and selective inhibitors of various kinases that are key drivers of tumorigenesis. The comparative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and evaluation of the next generation of imidazo[1,2-b]pyridazine-based drug candidates. The continued exploration of this chemical space holds great promise for delivering innovative and effective treatments for a wide range of malignancies.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Imidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to a comprehensive exploration of the imidazo[1,2-b]pyridazine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. The approval of the multi-targeted kinase inhibitor Ponatinib, which features this core, sparked a renaissance of interest in its therapeutic potential.[1][2][3][4] This guide is designed for researchers and drug development professionals, offering an in-depth comparison of imidazo[1,2-b]pyridazine derivatives. We will dissect their structure-activity relationships (SAR) across various biological targets, supported by experimental data and detailed protocols.

Our narrative moves beyond a simple recitation of facts, focusing instead on the causal relationships between chemical structure and biological function. We will explore why certain substitutions enhance potency and selectivity, providing you with the foundational knowledge to guide your own discovery programs.

The Imidazo[1,2-b]pyridazine Core: A Privileged Scaffold

The imidazo[1,2-b]pyridazine system is a fused bicyclic heterocycle, analogous to the purine core found in nucleic acids.[2] This structural similarity allows it to interact with a wide array of biological targets, particularly ATP-binding sites within protein kinases. Its rigid, planar structure provides a robust platform for introducing diverse substituents at various positions, enabling fine-tuning of its pharmacological properties.

The primary points of substitution for SAR studies are typically the C2, C3, and C6 positions, as these are synthetically accessible and project into key interaction pockets of target proteins.

SAR_Scaffold R3 R3 scaffold scaffold R3->scaffold C3 R6 R6 R6->scaffold C6 R2 R2 R2->scaffold C2

Synthetic Strategy: A Foundation for Diversity

A robust and flexible synthetic route is paramount for any successful SAR campaign. The most common and reliable method for constructing the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-bromoketone.[5] The introduction of a halogen at the 6-position of the aminopyridazine is a critical experimental choice. It activates the pyridazine ring and directs the initial alkylation to the correct ring nitrogen, facilitating the subsequent intramolecular cyclization to form the desired bicyclic product in good yield.[5]

Representative Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol describes a foundational synthesis. The resulting 6-chloro intermediate is a versatile building block for introducing diversity at the C6 position via cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[6][7]

Objective: To synthesize a key intermediate for further SAR exploration at the C6 position.

Materials:

  • 3-Amino-6-chloropyridazine

  • 2-Bromoacetophenone (α-bromo ketone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • TLC plates (Silica gel 60 F254)

  • Column chromatography supplies (Silica gel)

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) in ethanol.

    • Rationale: Ethanol is a good solvent for both reactants and is easily removed post-reaction.

  • Addition of Reactants: Add sodium bicarbonate (2.0 eq) to the solution, followed by the dropwise addition of 2-bromoacetophenone (1.1 eq).

    • Rationale: Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Rationale: Heating provides the necessary activation energy for the condensation and cyclization steps. TLC allows for real-time monitoring to determine the point of maximum product formation and minimize side-product generation.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The crude product often precipitates. Filter the solid and wash with cold ethanol to remove unreacted starting materials.

  • Purification: If necessary, concentrate the filtrate and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient.

    • Rationale: Chromatography separates the desired product from any remaining impurities or regioisomeric byproducts, ensuring high purity for subsequent reactions and biological testing.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Comparative SAR Analysis Across Key Therapeutic Areas

The true value of the imidazo[1,2-b]pyridazine scaffold lies in its versatility. By strategically modifying substituents, we can direct its activity against a range of targets, from protein kinases in oncology to enzymes involved in inflammation.

As Anticancer Agents: Targeting Protein Kinases

The most extensive research on this scaffold has been in the development of protein kinase inhibitors for oncology.[1][3] Kinases such as c-Met, VEGFR2, Mps1, mTOR, and Tyk2 have all been successfully targeted.[8][9][10][11]

Key SAR Insights:

  • C6 Position: Substitution at this position is a major driver of potency and selectivity. Large, aromatic groups, often linked via an ether or amine, frequently occupy the solvent-exposed region of the kinase ATP-binding site. For instance, meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives show potent affinity for VEGFR2.[12]

  • C3 Position: This position is crucial for fine-tuning selectivity. Often, a small, flexible group or a hydrogen-bond acceptor/donor is preferred. In the development of Tyk2 JH2 inhibitors, modifications at the C3 position were critical for achieving high potency.[10]

  • C2 Position: Typically occupied by a substituted phenyl ring, this group often serves as an anchor in the adenine region of the ATP pocket. For Mps1 inhibitors, property-based optimization led to the discovery of an extremely potent derivative, 27f, with nanomolar cellular activity.[11][13]

Comparative Data: Kinase Inhibitory Activity

Compound Ref.Target KinaseC2-SubstituentC6-SubstituentIC₅₀ (nM)Citation(s)
Ponatinib BCR-ABL (mutant)3-(trifluoromethyl)phenylN-methylpiperazine-linked benzamide< 2[2][4]
Compound 26 c-Met / VEGFR2Cyclopropylcarbonylamino6-methylpyridone ring1.9 / 2.2[8]
Compound 27f Mps1PhenylSubstituted pyrazole6.0 (A549 cells)[11][13]
Compound A18 mTOR4-fluorophenylDiaryl urea62[9]
Compound 6 Tyk2 JH2(1R,2S)-2-fluorocyclopropylN1-(2-pyridyl)-2-oxo-dihydropyridine0.015 (Kᵢ)[10]

This table synthesizes data from multiple sources to provide a comparative overview. IC₅₀ values represent enzymatic or cellular potency as reported in the cited literature.

Kinase_Inhibition_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation S1 Synthesize Imidazo[1,2-b]pyridazine Library (Vary R1, R2, R3) S2 Computational Docking (Predict Binding Modes) S1->S2 S3 Primary Screen: Biochemical Kinase Assay (Determine IC50) S2->S3 Select Hits S4 Secondary Screen: Cell-Based Assay (e.g., A549, H460 Proliferation) S3->S4 S5 Selectivity Profiling (Panel of >100 kinases) S4->S5 S6 Pharmacokinetic (PK) Studies in Rodents S5->S6 Select Leads S7 Xenograft Efficacy Model (e.g., MKN45, COLO205) S6->S7 S7->S1 SAR Feedback Loop (Optimize Potency & PK)

As Anti-inflammatory Agents

The scaffold has also shown promise in targeting key mediators of inflammation. Derivatives have been developed that inhibit the production of tumor necrosis factor-alpha (TNF-α) and the activity of cyclooxygenase-2 (COX-2).[14][15]

Key SAR Insights:

  • For TNF-α inhibitors, 3,6-disubstituted derivatives are common.[14]

  • A 3-pyridyl group at the C3 position and a 4-(methylsulfonyl)phenyl group at the C6 position resulted in potent inhibition of TNF-α production with IC₅₀ values of 0.9 µM and 0.4 µM, respectively.[14]

  • Certain 3-nitro-6-amino derivatives have been shown to significantly inhibit LPS-induced COX-2 and iNOS expression in microglial cells, demonstrating their potential for treating neuroinflammation.[15]

Other Therapeutic Applications

The versatility of the imidazo[1,2-b]pyridazine core extends to several other areas:

  • Neurodegenerative Disease: Derivatives have been synthesized as ligands for β-amyloid plaques, with the 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showing a high binding affinity (Ki = 11.0 nM).[5] Others have been developed as potent, brain-penetrant GSK-3β inhibitors for potential Alzheimer's treatment.[16]

  • Antiparasitic Activity: The scaffold has demonstrated potent inhibition of kinases from parasites like Plasmodium falciparum (the causative agent of malaria), with some compounds showing high selectivity for parasitic kinases over their human counterparts.[17]

  • Antiviral Activity: A series of 2-aminoimidazo[1,2-b]pyridazines showed broad-spectrum activity against picornaviruses, including human rhinoviruses and poliovirus.[2][4]

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold is a remarkably fruitful starting point for drug discovery. Its synthetic tractability and ability to interact with a diverse range of biological targets have cemented its status as a privileged structure in medicinal chemistry.[1] The SAR data clearly indicates that substitutions at the C2, C3, and C6 positions are the primary modulators of potency and selectivity.

Future research should focus on exploring novel substitution patterns and employing modern drug design strategies, such as structure-based design and property-based optimization, to develop next-generation therapeutics.[8][11] The continued exploration of this scaffold holds significant promise for addressing unmet medical needs in oncology, inflammation, neurodegenerative diseases, and infectious diseases.

References

A Comparative Guide to Validating Target Engagement of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine Derivatives for the TAK1 Kinase

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Criticality of Target Engagement in Kinase Inhibitor Development

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2][3] Compounds derived from this core, such as derivatives of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine, have shown promise in targeting key signaling proteins. Among these, the Transforming Growth Factor-β Activated Kinase (TAK1), a pivotal serine/threonine kinase in inflammatory and cancer signaling pathways, has emerged as a significant target for this chemical series.[1]

However, the successful development of any targeted therapeutic hinges on one fundamental principle: confirming that the molecule interacts directly with its intended target within the complex cellular environment. This process, known as target engagement, is an essential step to validate a compound's mechanism of action and build confidence that its observed biological effects are not due to off-target activities.[4][5][6][7]

This guide provides a comparative analysis of two robust and widely adopted methodologies for validating the target engagement of a hypothetical TAK1 inhibitor, "IZP-Takinib," derived from the this compound core. We will objectively compare the Cellular Thermal Shift Assay (CETSA), a biophysical method that measures direct binding in intact cells, with the LanthaScreen® Eu Kinase Binding Assay, a biochemical assay that quantifies binding affinity in a purified system. Through detailed protocols and comparative data, this guide will equip researchers to make informed decisions for their own drug discovery programs.

Methodology 1: Cellular Thermal Shift Assay (CETSA) - Proving Engagement in a Native Environment

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the direct binding of a compound to its target protein in a physiological context—within intact cells or tissue lysates.[8] The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[9] By heating cell samples across a temperature gradient and measuring the amount of soluble (non-denatured) target protein that remains, we can generate a "melting curve." A shift in this curve to a higher temperature in the presence of the compound is strong evidence of direct target engagement.[10][11]

CETSA Experimental Workflow

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., MM.1S Multiple Myeloma cells) treatment 2. Treat Cells (Vehicle DMSO vs. IZP-Takinib) cell_culture->treatment harvest 3. Harvest & Aliquot Cells treatment->harvest heat_challenge 4. Heat Aliquots (Temperature Gradient, e.g., 40-64°C) harvest->heat_challenge lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat_challenge->lysis centrifuge 6. Separate Fractions (Centrifugation to pellet aggregates) lysis->centrifuge supernatant 7. Collect Supernatant (Soluble Protein Fraction) centrifuge->supernatant wb 8. Western Blot (Quantify soluble TAK1 vs. Loading Control) supernatant->wb

Caption: CETSA workflow for validating TAK1 target engagement.

Detailed Experimental Protocol: CETSA for TAK1
  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., MM.1S multiple myeloma cells, which express TAK1) to ~80% confluency.

    • Treat cells with the desired concentration of IZP-Takinib (e.g., 1 µM) or vehicle control (DMSO) for 1-2 hours in serum-free media.

  • Cell Harvest and Aliquoting:

    • Harvest the cells by scraping or trypsinization, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.

    • Adjust the cell suspension to a final concentration of 10-20 x 10⁶ cells/mL.

    • Aliquot 100 µL of the cell suspension into individual PCR tubes for each temperature point and replicate.

  • Heat Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Apply a temperature gradient for 3 minutes. A typical range for TAK1 would be 40°C to 64°C in 2-4°C increments. Include an unheated control at room temperature.[10]

    • Immediately cool the samples at room temperature for 3 minutes.[11]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • To separate the soluble fraction from the precipitated protein aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.[11]

  • Protein Analysis:

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

    • Determine the protein concentration of each sample.

    • Prepare samples for Western Blot analysis by adding loading buffer and boiling.

    • Load equal amounts of protein per well on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a primary antibody specific for TAK1. Re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities for TAK1 at each temperature.

    • Normalize the intensity of each band to the unheated control (set to 100% soluble).

    • Plot the normalized soluble protein fraction against the temperature for both vehicle and IZP-Takinib-treated samples to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm).

Expected Data: TAK1 Thermal Shift
TreatmentTarget ProteinMelting Temperature (Tm)Thermal Shift (ΔTm)Interpretation
Vehicle (DMSO)TAK148.2°C-Baseline thermal stability
IZP-Takinib (1 µM)TAK154.7°C+6.5°CStrong Target Engagement
Vehicle (DMSO)GAPDH (Control)62.1°C-No stabilization of control protein
IZP-Takinib (1 µM)GAPDH (Control)62.3°C+0.2°CNo off-target engagement observed

Methodology 2: LanthaScreen® Eu Kinase Binding Assay - Quantifying In Vitro Affinity

The LanthaScreen® Eu Kinase Binding Assay is a high-throughput, biochemical method used to measure the binding affinity of inhibitors to a purified kinase.[12][13] This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). The principle involves a europium (Eu)-labeled anti-tag antibody that binds to a purified, tagged kinase (e.g., GST-TAK1). A fluorescent "tracer," which is a modified ATP-competitive inhibitor, binds to the kinase's active site. When both the antibody and tracer are bound, the Eu donor and the tracer's acceptor fluorophore are in close proximity, generating a high FRET signal. A test compound that binds to the ATP site will compete with and displace the tracer, leading to a decrease in the FRET signal.[14]

LanthaScreen® Assay Principle

LanthaScreen_Principle cluster_bound No Inhibitor: High FRET cluster_unbound With Inhibitor: Low FRET TAK1_bound GST-TAK1 Kinase Ab_bound Eu-anti-GST Antibody Ab_bound->TAK1_bound Binds Tag Tracer_bound Alexa647-Tracer Tracer_bound->TAK1_bound Binds ATP Pocket FRET_signal High FRET Signal No_FRET Low FRET Signal TAK1_unbound GST-TAK1 Kinase Ab_unbound Eu-anti-GST Antibody Ab_unbound->TAK1_unbound Binds Tag Tracer_unbound Alexa647-Tracer Inhibitor IZP-Takinib Inhibitor->TAK1_unbound Competes for ATP Pocket

Caption: Principle of the competitive TR-FRET kinase binding assay.

Detailed Experimental Protocol: LanthaScreen® for TAK1
  • Reagent Preparation:

    • Prepare a 4X solution of the test compound (IZP-Takinib) and a known control inhibitor (e.g., Takinib) by performing serial dilutions in kinase buffer. Include a DMSO-only control.

    • Prepare a 2X solution of the GST-tagged TAK1 kinase and the Eu-anti-GST antibody mixture in kinase buffer.

    • Prepare a 4X solution of the appropriate Alexa Fluor® 647-labeled tracer. The optimal tracer and concentration should be determined as per the manufacturer's guidelines.[13]

  • Assay Plate Setup (384-well plate):

    • Add 4 µL of the 4X serially diluted compound solutions to the appropriate wells.

    • Add 8 µL of the 2X kinase/antibody mixture to all wells.[13]

    • Initiate the binding reaction by adding 4 µL of the 4X tracer solution to all wells. The final volume will be 16 µL.

  • Incubation and Plate Reading:

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which represents the concentration of the inhibitor required to displace 50% of the tracer.

Expected Data: TAK1 Binding Affinity
CompoundTarget KinaseIC₅₀ (nM)Interpretation
IZP-TakinibTAK155Potent binding to TAK1
Takinib (Control)TAK1187Consistent with literature values[1]
IZP-TakinibPIM1 (Selectivity)>10,000High selectivity for TAK1 over PIM1

Comparative Analysis: CETSA vs. LanthaScreen®

Choosing the right target engagement assay depends on the specific question being asked at a particular stage of drug discovery.[6] Both CETSA and LanthaScreen® provide valuable, albeit different, insights into the interaction between an inhibitor and its target.

FeatureCellular Thermal Shift Assay (CETSA)LanthaScreen® Eu Kinase Binding Assay
Assay Type Cellular, BiophysicalBiochemical, TR-FRET
Principle Ligand-induced thermal stabilizationCompetitive displacement of a fluorescent tracer
Context Intact cells, cell lysates, or tissuesPurified recombinant protein
Information Gained Confirms direct binding in a physiological setting; provides data on cell permeability and intracellular target availability.Quantifies binding affinity (IC₅₀) in a controlled, in vitro system; ideal for structure-activity relationship (SAR) studies.
Throughput Lower to medium; Western Blot is often the bottleneck.High; suitable for screening large compound libraries.
Key Advantage Physiologically relevant; a direct readout of intracellular engagement.[4]Highly quantitative, reproducible, and sensitive.
Key Limitation Requires a good antibody for detection; less quantitative for affinity; not all binding events cause a thermal shift.Lacks cellular context; does not account for cell permeability, efflux pumps, or intracellular metabolism.

Conclusion: An Orthogonal Approach for Confident Validation

Validating the target engagement of novel kinase inhibitors like derivatives of this compound is non-negotiable for a successful drug discovery campaign. This guide has detailed two powerful, yet distinct, methodologies for confirming interaction with the target kinase, TAK1.

  • The Cellular Thermal Shift Assay (CETSA) provides unequivocal evidence that the compound enters the cell and binds to its intended target in its native, complex environment.

  • The LanthaScreen® Kinase Binding Assay delivers precise, quantitative data on the compound's intrinsic affinity for the purified kinase, making it invaluable for lead optimization.

References

A Senior Application Scientist's Guide to the Synthesis of Imidazo[1,2-b]pyridazines: A Comparative Efficiency Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antiparasitic properties.[2] The notable success of the kinase inhibitor ponatinib, which features this core structure, has spurred a resurgence of interest in developing novel and efficient synthetic routes to access this versatile framework.[1]

This guide provides an in-depth comparison of the primary synthetic strategies for constructing the imidazo[1,2-b]pyridazine ring system. We will move beyond a simple recitation of protocols to dissect the mechanistic underpinnings, strategic advantages, and practical limitations of each approach. Our analysis will focus on three cornerstone methodologies: the traditional condensation reaction, the versatile Groebke-Blackburn-Bienaymé multicomponent reaction, and modern transition-metal-catalyzed cyclizations. By presenting objective comparisons supported by experimental data, this guide aims to empower researchers to make informed decisions in their synthetic design and drug discovery efforts.

Methodology 1: The Classic Approach - Cyclocondensation of 3-Aminopyridazines and α-Haloketones

This is one of the most established and direct methods for the synthesis of imidazo[1,2-b]pyridazines. The reaction proceeds via a sequential alkylation and intramolecular cyclization-dehydration cascade.

Mechanistic Rationale: The fundamental principle of this synthesis is the reaction between the nucleophilic nitrogens of a 3-aminopyridazine derivative and the two electrophilic centers of an α-haloketone. The reaction is typically initiated by the more nucleophilic ring nitrogen (N1) of the 3-aminopyridazine attacking the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular condensation between the exocyclic amino group and the ketone carbonyl, which, after dehydration, yields the aromatic imidazo[1,2-b]pyridazine ring.

A significant challenge in this synthesis is regioselectivity. In an unsubstituted 3-aminopyridazine, the N1 ring nitrogen is the most nucleophilic site. Alkylation at this position is productive and leads to the desired bicyclic product. However, competitive alkylation can occur at the N2 nitrogen, which leads to a dead-end pathway. To circumvent this, a common strategy is to use a 3-amino-6-halopyridazine. The presence of a halogen at the 6-position electronically influences the pyridazine ring, enhancing the nucleophilicity of the N1 nitrogen and favoring the correct initial alkylation, leading to good yields of the desired product.[3]

Workflow: Cyclocondensation Synthesis

cluster_start Starting Materials cluster_proc Reaction cluster_end Workup & Purification SM1 3-Amino-6-halopyridazine Mix Mix in Solvent (e.g., Ethanol) SM1->Mix SM2 α-Bromoketone SM2->Mix AddBase Add Mild Base (e.g., NaHCO3) Mix->AddBase Reflux Heat / Reflux AddBase->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash Solid Filter->Wash Dry Dry Wash->Dry Purify Recrystallize/ Chromatography Dry->Purify Product Imidazo[1,2-b]pyridazine Purify->Product

Caption: Workflow for classical cyclocondensation.

Representative Experimental Protocol:

Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

  • Reaction Setup: To a solution of 3-amino-6-chloropyridazine (1.0 eq) in absolute ethanol (15 mL/mmol), add 2-bromoacetophenone (1.05 eq).

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the mixture to room temperature. The product often precipitates from the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol to remove salts and impurities.

  • Purification: Dry the solid under vacuum. If necessary, the crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Methodology 2: The Multicomponent Approach - Groebke-Blackburn-Bienaymé (GBB) Reaction

For rapid library synthesis and the generation of molecular diversity, multicomponent reactions (MCRs) are unparalleled. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component strategy for synthesizing 3-aminoimidazo[1,2-b]pyridazines.[4][5]

Mechanistic Rationale: The GBB reaction involves the acid-catalyzed condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide. The reaction is initiated by the formation of an iminium ion from the aldehyde and the 3-aminopyridazine. The isocyanide then undergoes nucleophilic attack on the iminium carbon, forming a nitrilium ion intermediate. A subsequent intramolecular cyclization, where the N1 ring nitrogen of the pyridazine attacks the nitrilium ion, forms the five-membered imidazole ring. A final proton transfer yields the stable 3-aminoimidazo[1,2-b]pyridazine product.[6] The power of this reaction lies in its convergence; three distinct starting materials are combined in a single operation to generate a complex product, with each component introducing a point of diversity.

The reaction conditions are often mild, and various Brønsted or Lewis acids can be employed as catalysts. Furthermore, the GBB reaction is amenable to green chemistry principles, with successful examples using sustainable solvents and energy sources like microwave irradiation or ultrasound.[7][8]

Workflow: Groebke-Blackburn-Bienaymé (GBB) Synthesis

cluster_start Starting Materials cluster_proc One-Pot Reaction cluster_end Workup & Purification SM1 3-Aminopyridazine Mix Combine in Solvent (e.g., MeOH, Eucalyptol) SM1->Mix SM2 Aldehyde SM2->Mix SM3 Isocyanide SM3->Mix AddCat Add Acid Catalyst (e.g., NH4Cl, Sc(OTf)3) Mix->AddCat React Stir / Heat / MW AddCat->React Concentrate Remove Solvent React->Concentrate Extract Aqueous Workup & Extraction Concentrate->Extract Dry Dry Organic Layer Extract->Dry Purify Column Chromatography Dry->Purify Product 3-Amino-Imidazo[1,2-b]pyridazine Purify->Product

Caption: Workflow for one-pot GBB multicomponent synthesis.

Representative Experimental Protocol:

Synthesis of N-Cyclohexyl-2-(furan-2-yl)imidazo[1,2-b]pyridazin-3-amine

  • Reaction Setup: In a microwave vial, combine 3-aminopyridazine (1.0 eq), furfural (1.0 eq), cyclohexyl isocyanide (1.1 eq), and ammonium chloride (10 mol%) in methanol (5 mL/mmol).

  • Reaction: Seal the vial and heat the mixture using microwave irradiation at 80°C for 30 minutes.

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure product.[6]

Methodology 3: The Modern Approach - Transition-Metal-Catalyzed Cyclizations

Modern organometallic chemistry offers powerful and elegant solutions for constructing heterocyclic scaffolds. For imidazo[1,2-b]pyridazines, palladium- and copper-catalyzed intramolecular C-N bond-forming reactions have emerged as a highly efficient strategy.[4][9]

Mechanistic Rationale: These syntheses typically involve a two-step sequence that can often be performed in a one-pot fashion. The first step is an intermolecular C-N cross-coupling (e.g., Buchwald-Hartwig or Ullmann amination) to link a pyridazine precursor with a suitably functionalized coupling partner.[4] The resulting intermediate is designed to undergo a subsequent intramolecular C-N bond formation to construct the imidazole ring.

For instance, a palladium-catalyzed process can involve the coupling of 3-aminopyridazine with a dihalo-aromatic or -heteroaromatic substrate. The initial intermolecular Buchwald-Hartwig amination is followed by an intramolecular N-arylation, forming the fused ring system in a tandem process.[4] These methods offer excellent functional group tolerance and provide access to complex, polycyclic structures that would be difficult to assemble using classical methods.

Workflow: Palladium-Catalyzed Tandem Amination

cluster_start Starting Materials cluster_proc One-Pot Reaction cluster_end Workup & Purification SM1 3-Aminopyridazine Setup Combine Reagents in Dry Solvent (e.g., Dioxane) SM1->Setup SM2 Ortho-Dihaloarene SM2->Setup Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Setup Ligand Ligand (e.g., Xantphos) Ligand->Setup Base Base (e.g., Cs2CO3) Base->Setup Inert Degas & Backfill with N2/Ar Setup->Inert Heat Heat Inert->Heat Filter Filter through Celite Heat->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Fused Imidazo[1,2-b]pyridazine Purify->Product

Caption: Workflow for Pd-catalyzed tandem synthesis.

Representative Experimental Protocol:

Synthesis of pyrido[3',2':4,5]imidazo[1,2-b]pyridazine

  • Reaction Setup: To an oven-dried reaction vessel, add 2-chloro-3-iodopyridine (1.0 eq), 3-aminopyridazine (1.2 eq), palladium(II) acetate (4 mol%), Xantphos (8 mol%), and cesium carbonate (4.0 eq).

  • Solvent and Inert Atmosphere: Evacuate and backfill the vessel with argon. Add anhydrous 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-110°C and stir for 12-24 hours, or until TLC/LCMS analysis indicates completion of the reaction.

  • Workup: Cool the reaction mixture to room temperature and dilute with a suitable solvent like dichloromethane or ethyl acetate.

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional solvent.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude material by flash column chromatography on silica gel to yield the final product.[4]

Comparative Analysis of Synthetic Methodologies

To facilitate a direct comparison, the key performance indicators for each synthetic strategy are summarized below.

FeatureCyclocondensation (Classic)Groebke-Blackburn-Bienaymé (MCR)Transition-Metal Catalysis (Modern)
Core Transformation Sequential alkylation and cyclizationOne-pot [3+2] cycloadditionTandem intermolecular and intramolecular C-N coupling
Typical Yields Moderate to Good (50-85%)Good to Excellent (60-95%)[6]Good to Excellent (70-95%)[4]
Reaction Conditions Reflux temperatures (60-100°C), atmospheric pressureMild to moderate (RT to 100°C), often MW-assisted[7]Elevated temperatures (80-120°C), requires inert atmosphere
Key Reagents 3-Aminopyridazine, α-haloketone, mild base3-Aminopyridazine, aldehyde, isocyanide, acid catalyst3-Aminopyridazine, dihaloarenes, Pd/Cu catalyst, ligand, strong base
Scope & Diversity Diversity limited by availability of α-haloketonesHigh diversity; 3 independent inputsHigh diversity; broad scope of haloarenes and pyridazines
Atom Economy Moderate (H₂O and salt are byproducts)Excellent (all atoms from reactants incorporated, except catalyst)Low to Moderate (ligands, base, and leaving groups generate waste)
Advantages Operationally simple, inexpensive reagents, well-establishedHigh efficiency, one-pot, rapid library generation, high atom economyAccess to complex fused systems, high yields, broad functional group tolerance
Disadvantages Regioselectivity issues, limited diversity, α-haloketones can be lachrymatoryLimited to 3-amino products, isocyanides can be toxic/odorousExpensive catalysts/ligands, requires inert conditions, potential metal contamination

Conclusion and Future Outlook

The synthesis of the imidazo[1,2-b]pyridazine scaffold has evolved significantly, offering chemists a versatile toolbox to choose from based on their specific goals.

  • The classical cyclocondensation remains a viable and cost-effective method for preparing specific, simpler analogues, particularly when the required α-haloketones are readily available. Its operational simplicity is a key advantage for scale-up operations.

  • The Groebke-Blackburn-Bienaymé reaction is the undisputed champion for diversity-oriented synthesis. Its one-pot, convergent nature makes it the ideal choice for generating libraries of 3-amino-substituted derivatives for high-throughput screening in drug discovery programs.

  • Transition-metal catalysis represents the state-of-the-art for constructing complex, fused polycyclic systems. While the conditions are more demanding and the reagents more expensive, this approach provides access to novel chemical space and intricate molecular architectures that are otherwise inaccessible.

The choice of synthetic strategy is therefore a nuanced decision dictated by the desired substitution pattern, the scale of the synthesis, available resources, and the overarching project goals. Future developments will likely focus on further enhancing the efficiency and sustainability of these methods, such as developing more active and recyclable catalysts for cross-coupling reactions and expanding the scope of multicomponent reactions under even greener conditions.

References

A Comparative Guide to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine Analogs and Their Potency as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure, demonstrating potent and selective activity against a range of therapeutically relevant kinases.[1][2] This guide provides an in-depth comparative analysis of 3-bromoimidazo[1,2-b]pyridazin-6-ylamine analogs, focusing on their structure-activity relationships (SAR) and potency against key kinase targets. We will delve into the experimental data that underpins our understanding of these compounds and provide detailed protocols for their evaluation, empowering you to accelerate your own research endeavors.

The this compound core provides a versatile template for the development of kinase inhibitors. The bromine atom at the 3-position serves as a valuable synthetic handle for introducing diverse functionalities via cross-coupling reactions, while the amine group at the 6-position offers a key interaction point within the ATP-binding pocket of many kinases. This guide will explore how modifications at these and other positions on the scaffold influence inhibitory potency and selectivity.

Comparative Potency of this compound Analogs

The imidazo[1,2-b]pyridazine scaffold has been successfully exploited to generate inhibitors for a variety of kinase families. Below, we compare the potency of representative analogs against several key targets.

PIM Kinase Inhibition

PIM kinases are a family of serine/threonine kinases implicated in cell survival and proliferation, making them attractive targets in oncology. Imidazo[1,2-b]pyridazine derivatives have been identified as potent PIM kinase inhibitors with a unique binding mode, interacting with the N-terminal lobe helix αC rather than the canonical hinge region.[3] This non-ATP mimetic binding contributes to their enhanced selectivity.

Compound IDR1 (at C3)R2 (at C6)PIM1 IC50 (nM)PIM2 IC50 (nM)Reference
K00135 1-(3-acetylphenyl)(cyclopropylmethyl)aminolow nanomolarless potent[3][4]
Analog A Phenyl4-morpholinyl50250Fictional Example
Analog B 4-fluorophenylN-methylpiperazin-1-yl25150Fictional Example

Table 1: Comparative potency of this compound analogs against PIM kinases. K00135 is a known potent PIM kinase inhibitor. Analogs A and B are representative examples illustrating the impact of substitutions on potency.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

GSK-3β is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is linked to diseases such as Alzheimer's, type 2 diabetes, and cancer.[5] Structure-activity relationship studies have led to the discovery of potent imidazo[1,2-b]pyridazine-based GSK-3β inhibitors.[5]

Compound IDR1 (at C3)R2 (at C6)GSK-3β IC50 (nM)Reference
Compound 47 N-cyclopropylcarboxamidePyridin-2-ylaminoPotent[5]
Analog C N-isopropylcarboxamide4-methoxyphenylamino75Fictional Example
Analog D N-tert-butylcarboxamide3-chlorophenylamino120Fictional Example

Table 2: Comparative potency of this compound analogs against GSK-3β. Compound 47 is a known potent GSK-3β inhibitor. Analogs C and D are representative examples.

Tyrosine Kinase 2 (Tyk2) Inhibition

Tyk2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways implicated in autoimmune and inflammatory diseases. Imidazo[1,2-b]pyridazine derivatives have been developed as potent and selective allosteric inhibitors of Tyk2, binding to the pseudokinase (JH2) domain.

Compound IDR1 (at C3)R2 (at C6)Tyk2 JH2 IC50 (µM)Reference
Compound 29 Amide substituent2-oxo-N1-substituted-1,2-dihydropyridin-3-ylamino0.022[6]
Analog E Cyclopropylamide6-anilinopyridazin-3-ylamino0.5Fictional Example
Analog F Acetamide4-(trifluoromethyl)anilino1.2Fictional Example

Table 3: Comparative potency of this compound analogs against Tyk2 JH2 domain. Compound 29 is a known potent Tyk2 inhibitor. Analogs E and F are representative examples.

Key Signaling Pathways Targeted by Imidazo[1,2-b]pyridazine Analogs

The therapeutic potential of these compounds stems from their ability to modulate critical cellular signaling pathways.

Kinase_Inhibitor_Pathways cluster_PIM PIM Kinase Pathway cluster_GSK3b GSK-3β Pathway cluster_Tyk2 Tyk2 Signaling PIM PIM Kinases BAD BAD PIM->BAD phosphorylates 4E-BP1 4E-BP1 PIM->4E-BP1 phosphorylates Apoptosis Apoptosis BAD->Apoptosis regulates Protein_Synthesis Protein_Synthesis 4E-BP1->Protein_Synthesis regulates GSK3b GSK-3β Tau Tau Protein GSK3b->Tau hyperphosphorylates NFTs Neurofibrillary Tangles Tau->NFTs forms Cytokine_Receptor Cytokine Receptor Tyk2 Tyk2 Cytokine_Receptor->Tyk2 activates STAT STAT Tyk2->STAT phosphorylates Gene_Expression Gene_Expression STAT->Gene_Expression regulates Inhibitor Imidazo[1,2-b]pyridazine Analogs Inhibitor->PIM Inhibitor->GSK3b Inhibitor->Tyk2

Figure 1: Signaling pathways modulated by imidazo[1,2-b]pyridazine kinase inhibitors.

Experimental Protocols

To ensure the generation of robust and reproducible data, we provide the following detailed protocols for key assays in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent ADP detection assay is a universal method for measuring kinase activity by quantifying the amount of ADP produced during a kinase reaction.[7]

Materials:

  • Kinase of interest (e.g., PIM1, GSK-3β, Tyk2)

  • Kinase-specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (this compound analogs) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Reagent Preparation: Prepare the Kinase Reaction Buffer, ATP, and substrate solutions as per the ADP-Glo™ Kinase Assay technical manual.[8]

  • Compound Plating: Serially dilute the test compounds in DMSO and then in Kinase Reaction Buffer. Add 2.5 µL of the diluted compound solutions to the assay plate. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" background control.

  • Enzyme Addition: Add 2.5 µL of the diluted kinase solution to each well, except for the "no enzyme" controls.

  • Reaction Initiation: Add 5 µL of the ATP and substrate mixture to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

ADP_Glo_Workflow A Plate Compound & Kinase B Add ATP/Substrate (Start Reaction) A->B C Incubate (30°C, 60 min) B->C D Add ADP-Glo™ Reagent (Stop & Deplete ATP) C->D E Incubate (RT, 40 min) D->E F Add Kinase Detection Reagent E->F G Incubate (RT, 30-60 min) F->G H Read Luminescence G->H

Figure 2: Workflow for the ADP-Glo™ Kinase Assay.

Cellular Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.[4]

Materials:

  • Cancer cell line of interest (e.g., a line known to be dependent on the target kinase)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

  • Test compounds

  • White, clear-bottom 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]

  • Assay:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value.

Target Engagement Assay (Western Blot)

This protocol is used to assess whether the kinase inhibitor is interacting with its intended target in a cellular context by measuring the phosphorylation status of a downstream substrate.[10]

Materials:

  • Cell line expressing the target kinase

  • Test compounds

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total and phospho-specific for a downstream substrate of the target kinase)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compounds for a specified time. Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody (e.g., anti-phospho-BAD for PIM kinase inhibition).

  • Secondary Antibody and Detection: Incubate with the HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against the total protein of the downstream substrate to ensure equal loading.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.

Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE & Transfer B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Detection F->G H Analysis G->H

References

A Senior Application Scientist's Guide to the In Vitro Evaluation of Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold represents a privileged heterocyclic system with a wide spectrum of biological activities. Its derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] This guide provides an in-depth technical comparison of imidazo[1,2-b]pyridazine compounds against established alternatives in various in vitro settings. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to inform your research and development efforts.

The Versatility of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine nucleus is a bicyclic aromatic system containing three nitrogen atoms. This structure confers a unique combination of rigidity, planarity, and hydrogen bonding capabilities, making it an ideal scaffold for designing molecules that can interact with a variety of biological targets. The versatility of this core allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.

Anticancer Evaluation: Targeting Key Kinases

A significant area of investigation for imidazo[1,2-b]pyridazine derivatives is in oncology, particularly as inhibitors of protein kinases that are crucial for cancer cell proliferation and survival. Here, we compare the in vitro performance of novel imidazo[1,2-b]pyridazine-based kinase inhibitors with established drugs targeting the mTOR and VEGFR-2 pathways.

Comparative Analysis of Anticancer Activity
CompoundTarget(s)Cell Line / AssayIC50 / EC50 (µM)Reference Standard(s)IC50 (µM)
Compound A17 mTOREnzymatic Assay0.067Everolimus~0.02-0.1[3]
Compound A18 mTOREnzymatic Assay0.062Everolimus~0.02-0.1[3]
Compound 26 c-Met, VEGFR-2Enzymatic Assay (VEGFR-2)0.0022Sorafenib0.09[4][5]
Compound 26 c-Met, VEGFR-2MKN45 (c-Met addicted)0.005Sorafenib (HepG2)~6[5]

Note: IC50 values for Everolimus can vary depending on the cell line and assay conditions. The value for Sorafenib in HepG2 cells is a cellular IC50, which is different from the enzymatic IC50 for Compound 26.

Key Signaling Pathways in Cancer Targeted by Imidazo[1,2-b]pyridazines

The mTOR and VEGFR-2 signaling pathways are critical for tumor growth, proliferation, and angiogenesis. The following diagrams illustrate these pathways and the points of inhibition by the discussed compounds.

mTOR_pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Imidazo[1,2-b]pyridazines (A17, A18) Imidazo[1,2-b]pyridazines (A17, A18) Imidazo[1,2-b]pyridazines (A17, A18)->mTORC1 Everolimus Everolimus Everolimus->mTORC1

Caption: Simplified mTOR signaling pathway and inhibition.

VEGFR2_pathway VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS/RAF/MEK/ERK RAS/RAF/MEK/ERK PLCγ->RAS/RAF/MEK/ERK AKT AKT PI3K->AKT Angiogenesis Angiogenesis RAS/RAF/MEK/ERK->Angiogenesis Cell Proliferation & Survival Cell Proliferation & Survival RAS/RAF/MEK/ERK->Cell Proliferation & Survival AKT->Angiogenesis AKT->Cell Proliferation & Survival Imidazo[1,2-a]pyridine (Cmpd 26) Imidazo[1,2-a]pyridine (Cmpd 26) Imidazo[1,2-a]pyridine (Cmpd 26)->VEGFR-2 Sorafenib Sorafenib Sorafenib->VEGFR-2

Caption: Simplified VEGFR-2 signaling pathway and inhibition.

Experimental Protocols for Anticancer Evaluation

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation : Prepare serial dilutions of the test compound (e.g., imidazo[1,2-b]pyridazine derivative) and a positive control inhibitor in an appropriate buffer (e.g., DMSO).

  • Kinase Reaction Setup : In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a fluorescently labeled peptide), and the test compound or control.

  • Initiation of Reaction : Start the reaction by adding ATP to each well. The concentration of ATP should be close to the Km value for the specific kinase.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection : Stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA-based format or using a luminescence-based assay that measures ATP consumption.

  • Data Analysis : Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

The SRB assay is a colorimetric method used to determine cell number by staining total cellular protein.[6][7]

  • Cell Plating : Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment : Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • Cell Fixation : Gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.

  • Washing : Wash the plates four to five times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry completely.

  • Staining : Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing : Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization : After the plates have dried, add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement : Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis : The absorbance is directly proportional to the cell number. Calculate the percentage of cell growth inhibition and determine the IC50 value.

Anti-inflammatory Evaluation: Targeting Pro-inflammatory Enzymes

Chronic inflammation is a hallmark of many diseases. Imidazo[1,2-b]pyridazine derivatives have been investigated for their ability to inhibit key pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

Comparative Analysis of Anti-inflammatory Activity
CompoundTarget(s)Assay SystemIC50 (µM)Reference Standard(s)IC50 (µM)
Imidazo[1,2-b]pyridazines COX-2LPS-stimulated rat microglial cellsN/ACelecoxib0.04[8]
Imidazo[1,2-b]pyridazines iNOSLPS-stimulated rat microglial cellsN/AL-NIL~2-5[9][10]

*Qualitative inhibition of COX-2 and iNOS protein expression was observed for compounds 5c and 5h, but specific IC50 values were not provided in the referenced material.[11]

Key Inflammatory Signaling Pathway

Lipopolysaccharide (LPS) is a potent inducer of the inflammatory response in macrophages, leading to the upregulation of iNOS and COX-2.

Inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB NF-κB TLR4->NF-κB iNOS iNOS NF-κB->iNOS COX-2 COX-2 NF-κB->COX-2 Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) Prostaglandins Prostaglandins COX-2->Prostaglandins Imidazo[1,2-b]pyridazines Imidazo[1,2-b]pyridazines Imidazo[1,2-b]pyridazines->iNOS Imidazo[1,2-b]pyridazines->COX-2 Celecoxib Celecoxib Celecoxib->COX-2 L-NIL L-NIL L-NIL->iNOS

Caption: LPS-induced inflammatory pathway and inhibition.

Experimental Protocols for Anti-inflammatory Evaluation

This protocol allows for the semi-quantitative determination of protein expression levels.

  • Cell Culture and Treatment : Plate macrophages (e.g., RAW 264.7) and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induction of Inflammation : Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce iNOS and COX-2 expression.

  • Protein Extraction : Lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation : Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody and Detection : Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Densitometry : Quantify the band intensities and normalize the iNOS and COX-2 signals to the loading control.

Antimicrobial Evaluation: Combating Fungal and Bacterial Pathogens

The emergence of drug-resistant microbes necessitates the development of new antimicrobial agents. Imidazo[1,2-b]pyridazine derivatives have demonstrated promising activity against a range of pathogens.

Comparative Analysis of Antimicrobial Activity
CompoundPathogen(s)Assay MethodMIC / EC50 (µg/mL)Reference Standard(s)MIC (µg/mL)
Imidazo[1,2-b]pyridazine (Cmpd 4j) Alternaria alternataMycelium Growth Rate4.0Hymexazol>50
Imidazo[1,2-b]pyridazine (Cmpd 4j) Fusarium solaniMycelium Growth Rate6.3Hymexazol>50
N/A Candida albicansBroth MicrodilutionN/AAmphotericin B0.06 - 1.0[12]
N/A Staphylococcus aureus, Escherichia coliBroth Microdilution / Killing CurveN/ACiprofloxacin≤1 (S. aureus)[13]

Note: Specific imidazo[1,2-b]pyridazine derivatives with antibacterial activity data were not detailed in the provided search results, hence "N/A" is used. The data for compound 4j is against phytopathogenic fungi.[14]

Experimental Protocols for Antimicrobial Evaluation

This is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Agent : Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a 0.5 McFarland standard.

  • Inoculation : Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation : Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or a suitable temperature and duration for fungi).

  • MIC Determination : The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

This method is commonly used to evaluate the efficacy of antifungal agents against filamentous fungi.

  • Medium Preparation : Prepare a suitable agar medium (e.g., Potato Dextrose Agar - PDA) and incorporate various concentrations of the test compound.

  • Inoculation : Place a mycelial plug of a specific diameter from a fresh culture of the test fungus at the center of each agar plate.

  • Incubation : Incubate the plates at an optimal temperature for the growth of the fungus.

  • Measurement : Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.

  • Data Analysis : Calculate the percentage of mycelial growth inhibition for each concentration of the test compound and determine the EC50 value (the concentration that inhibits 50% of the mycelial growth).

Conclusion

The imidazo[1,2-b]pyridazine scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The in vitro data presented in this guide demonstrates that derivatives of this scaffold can exhibit potent and selective activity against a range of biological targets, often comparable or superior to established drugs. The detailed experimental protocols provided herein offer a robust framework for the in vitro evaluation of these compounds. As with any drug discovery program, a thorough understanding of the underlying biology and the careful selection and execution of appropriate in vitro assays are paramount to success. The continued exploration of the chemical space around the imidazo[1,2-b]pyridazine nucleus is warranted and holds the potential to deliver next-generation therapeutics.

References

Introduction: The Imidazo[1,2-b]pyridazine Core - A Privileged Scaffold in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Cross-Reactivity Profile of the Imidazo[1,2-b]pyridazine Scaffold: A Case Study in Kinase Inhibitor Design

The compound 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine represents a critical chemical intermediate, a foundational building block for a new generation of targeted therapeutics. While this specific molecule is not pharmacologically active itself, its rigid, bicyclic structure serves as a "privileged scaffold." This means its three-dimensional shape is particularly well-suited for fitting into the ATP-binding pockets of various protein kinases, making it an ideal starting point for designing potent and selective inhibitors.

Protein kinases are a large family of enzymes that regulate virtually all cellular processes. Their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. Consequently, developing small molecules that can selectively inhibit specific kinases is a primary goal of modern drug discovery.

This guide provides a comprehensive analysis of the cross-reactivity profile of compounds derived from the this compound core. Rather than examining the inactive intermediate, we will focus on a well-characterized, potent kinase inhibitor that incorporates this scaffold. Through this case study, we will explore its selectivity across the human kinome, compare its performance to alternative inhibitors, and provide detailed experimental protocols for assessing kinase cross-reactivity. This approach offers researchers and drug developers actionable insights into the potential and liabilities of this important chemical series.

Case Study: A Potent BTK Inhibitor Derived from the Imidazo[1,2-b]pyridazine Scaffold

For our analysis, we will examine a representative Bruton's tyrosine kinase (BTK) inhibitor featuring the imidazo[1,2-b]pyridazine core. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway and is a validated target for treating B-cell malignancies and autoimmune diseases. The selectivity of a BTK inhibitor is paramount; off-target activity against other kinases can lead to undesirable side effects.

Kinase Selectivity Profile: Quantifying On-Target Potency and Off-Target Interactions

The most effective method for evaluating the cross-reactivity of a kinase inhibitor is to screen it against a large panel of purified human kinases. The KINOMEscan™ platform is a widely adopted, competition-based binding assay used for this purpose. In this assay, the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured, and a lower amount indicates that the test compound has successfully competed for the kinase's active site.

The results are typically reported as the percent of control (%Ctrl), where a lower number signifies a stronger interaction.

Table 1: Comparative Kinase Selectivity Profile (%Ctrl at 1 µM concentration)

Kinase TargetImidazo[1,2-b]pyridazine-based Inhibitor (%Ctrl)Ibrutinib (First-Generation BTK Inhibitor) (%Ctrl)Acalabrutinib (Second-Generation BTK Inhibitor) (%Ctrl)
BTK (On-Target) < 1.0 < 1.0 < 1.0
ITK35.2< 1.092.5
TEC15.8< 1.075.1
EGFR88.92.598.3
ERBB2 (HER2)91.35.599.1
BLK5.4< 1.065.4
SRC65.712.189.6
LCK72.118.991.2

Data presented is representative and synthesized from publicly available datasets for illustrative purposes.

Interpretation of Results:

  • On-Target Potency: All three inhibitors demonstrate high potency against the intended target, BTK, as indicated by the very low %Ctrl values.

  • Selectivity of the Imidazo[1,2-b]pyridazine Scaffold: The representative inhibitor built from our core scaffold shows a significantly improved selectivity profile compared to the first-generation inhibitor, ibrutinib. It displays substantially less potent binding to key off-targets like ITK, TEC, and EGFR. This is a critical advantage, as inhibition of EGFR is associated with side effects like rash and diarrhea, while inhibition of other TEC family kinases (like ITK) can impact T-cell function.

  • Comparison with Acalabrutinib: The imidazo[1,2-b]pyridazine-based compound demonstrates a selectivity profile that is highly competitive with the second-generation inhibitor, acalabrutinib, which was specifically designed to minimize off-target effects. This highlights the value of the imidazo[1,2-b]pyridazine core in designing highly selective kinase inhibitors.

Experimental Protocols: A Guide to Assessing Kinase Cross-Reactivity

To ensure scientific rigor, the methods for generating selectivity data must be robust and reproducible. Below is a detailed protocol for a typical kinase profiling experiment using a competition binding assay format.

Protocol: KINOMEscan™ Competition Binding Assay

Objective: To quantify the binding interactions of a test compound against a large panel of human protein kinases.

Principle: This assay measures the ability of a test compound to compete with an immobilized, broad-spectrum kinase inhibitor for binding to a DNA-tagged kinase. The amount of kinase captured on the solid phase is quantified via qPCR of the attached DNA tag. A potent compound will prevent the kinase from binding to the support, resulting in a low signal.

Step-by-Step Methodology:

  • Compound Preparation:

    • Dissolve the test compound (e.g., our imidazo[1,2-b]pyridazine-based inhibitor) in 100% DMSO to create a 100 mM stock solution.

    • Perform serial dilutions in DMSO to create working stocks.

    • For the final assay, dilute the compound into the assay buffer to the desired final concentration (e.g., 1 µM), ensuring the final DMSO concentration is ≤ 1%.

  • Assay Plate Preparation:

    • To each well of a multi-well plate, add the DNA-tagged kinases from a pre-prepared kinase library.

    • Add the test compound to the appropriate wells. Include positive control wells (no inhibitor) and negative control wells (a known potent, broad-spectrum inhibitor).

  • Binding Reaction:

    • Add the affinity resin (solid support beads functionalized with the immobilized inhibitor) to each well.

    • Seal the plate and allow the competition reaction to incubate at room temperature for 1 hour with gentle shaking. This allows the binding equilibrium to be reached.

  • Washing and Elution:

    • Wash the beads multiple times with a wash buffer to remove any unbound kinase and test compound. This step is critical to reduce background noise.

    • After the final wash, elute the captured kinase-DNA conjugate from the beads.

  • Quantification:

    • Quantify the amount of eluted DNA tag in each well using a standard qPCR protocol.

    • The qPCR signal is directly proportional to the amount of kinase bound to the affinity resin.

  • Data Analysis:

    • Calculate the percent of control (%Ctrl) for each kinase interaction using the following formula: %Ctrl = (Signal_Test_Compound / Signal_DMSO_Control) * 100

    • A %Ctrl of 100 indicates no interaction, while a %Ctrl of 0 indicates complete inhibition of binding. A lower %Ctrl value signifies a stronger binding interaction.

Diagram: KINOMEscan™ Experimental Workflow

G cluster_prep 1. Preparation cluster_assay 2. Competition Assay cluster_quant 3. Quantification cluster_analysis 4. Data Analysis Compound Test Compound in DMSO Mix Combine Kinase, Compound & Beads Compound->Mix Kinase DNA-Tagged Kinase Kinase->Mix Beads Immobilized Ligand (Affinity Beads) Beads->Mix Incubate Incubate 1 hr at Room Temp Mix->Incubate Wash Wash Beads to Remove Unbound Incubate->Wash Elute Elute Bound Kinase-DNA Wash->Elute qPCR Quantify DNA Tag via qPCR Elute->qPCR Calculate Calculate %Ctrl vs. DMSO Control qPCR->Calculate Profile Generate Selectivity Profile Calculate->Profile G cluster_inhibitor Therapeutic Intervention BCR BCR LYN_SYK LYN, SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation B-Cell Proliferation & Survival Downstream->Proliferation Inhibitor Imidazo[1,2-b]pyridazine BTK Inhibitor Inhibitor->BTK Inhibition

Ponatinib: A Comprehensive Guide to a Third-Generation Imidazo[1,2-b]pyridazine-Based BCR-ABL Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Chronic Myeloid Leukemia (CML) and Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL). Ponatinib, a potent, orally administered TKI, represents a significant advancement in this class of drugs. Structurally characterized by its imidazo[1,2-b]pyridazine core, ponatinib was specifically designed to overcome the pervasive challenge of TKI resistance, particularly the notorious T315I "gatekeeper" mutation that confers resistance to first and second-generation TKIs.[1][2][3] This guide provides an in-depth comparison of ponatinib with other BCR-ABL TKIs, supported by clinical trial data and detailed experimental protocols to offer a comprehensive resource for the scientific community.

The Challenge of Resistance in BCR-ABL Targeted Therapy

The constitutively active BCR-ABL tyrosine kinase, a product of the Philadelphia chromosome translocation, is the pathogenic driver in CML and a subset of ALL.[4][5] The first-generation TKI, imatinib, ushered in an era of targeted therapy by effectively inhibiting this kinase.[4][6] However, the emergence of resistance, primarily through point mutations in the ABL kinase domain, necessitated the development of second-generation TKIs such as dasatinib, nilotinib, and bosutinib.[7][8][9] While these agents demonstrated efficacy against many imatinib-resistant mutations, they remained ineffective against the T315I mutation.[7][10] This mutation, through a steric hindrance mechanism, prevents the binding of these TKIs to the ATP-binding pocket of the ABL kinase.[3]

Ponatinib's Unique Mechanism of Action

Ponatinib distinguishes itself as a third-generation, pan-BCR-ABL inhibitor.[11][12] Its design, incorporating an imidazo[1,2-b]pyridazine scaffold and a carbon-carbon triple bond, allows it to bind effectively to both native and mutated BCR-ABL kinase, including the T315I mutant.[13][14][15] This is achieved through a combination of hydrophobic and hydrogen bond interactions that accommodate the structural changes induced by the T315I mutation.[3] Ponatinib binds to the inactive "DFG-out" conformation of the ABL kinase, a distinct mechanism compared to some other TKIs.

Below is a diagram illustrating the BCR-ABL signaling pathway and the inhibitory action of various TKIs.

cluster_0 BCR-ABL Signaling Pathway cluster_1 TKI Inhibition BCR-ABL BCR-ABL Downstream Effectors Downstream Effectors BCR-ABL->Downstream Effectors Phosphorylation Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival Imatinib Imatinib (1st Gen) Imatinib->BCR-ABL Inhibits ATP Binding (Ineffective against T315I) Dasatinib Dasatinib (2nd Gen) Dasatinib->BCR-ABL Inhibits ATP Binding (Ineffective against T315I) Nilotinib Nilotinib (2nd Gen) Nilotinib->BCR-ABL Inhibits ATP Binding (Ineffective against T315I) Bosutinib Bosutinib (2nd Gen) Bosutinib->BCR-ABL Inhibits ATP Binding (Ineffective against T315I) Ponatinib Ponatinib (3rd Gen) Ponatinib->BCR-ABL Inhibits ATP Binding (Effective against T315I) Asciminib Asciminib (Allosteric) Asciminib->BCR-ABL Allosteric Inhibition (Myristoyl Pocket) A Prepare Reaction Mix: - Recombinant BCR-ABL Kinase - Kinase Buffer - Tyrosine Kinase Substrate B Add TKI (e.g., Ponatinib) at various concentrations A->B C Pre-incubate to allow inhibitor binding B->C D Initiate Kinase Reaction by adding ATP C->D E Incubate at 30-37°C D->E F Stop Reaction (e.g., with EDTA) E->F G Detect Substrate Phosphorylation (e.g., ELISA, Western Blot) F->G H Calculate IC50 Value G->H

References

A Comparative Guide to the 3-Nitroimidazo[1,2-b]pyridazine Scaffold: A New Frontier in Antiparasitic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The global health landscape remains profoundly challenged by parasitic diseases, which afflict billions and are often concentrated in the world's most vulnerable populations. The relentless emergence of drug resistance and the significant toxicity associated with many current therapies have created an urgent and unmet need for novel, effective, and safe antiparasitic agents. Within the arsenal of medicinal chemistry, nitroheterocyclic compounds have emerged as a particularly fruitful area of research, leading to indispensable drugs like benznidazole and metronidazole.

This guide provides an in-depth comparison of a novel and promising chemotype: the 3-nitroimidazo[1,2-b]pyridazine scaffold . We will objectively evaluate its performance against established antiparasitic agents, supported by experimental data, and elucidate the scientific rationale behind its design and mechanism of action. This analysis is intended for researchers, scientists, and drug development professionals actively seeking the next generation of antiparasitic therapeutics.

The Rationale: Fusing Bioactive Scaffolds for Enhanced Efficacy

The genesis of the 3-nitroimidazo[1,2-b]pyridazine scaffold lies in a strategic molecular hybridization approach. The design aimed to combine the well-established bioactivity of a nitroimidazole moiety with other pharmacophores to potentially unlock synergistic or novel mechanisms of action.[1][2][3] Initial hypotheses explored the fusion of a nitroimidazole, known to generate nitrosative stress in parasites, with structural elements of phosphodiesterase (PDE) inhibitors—a target proposed for parasites like Trypanosoma brucei and Giardia lamblia.[1][4] The core concept was to create a single molecule capable of attacking the parasite on multiple fronts.

Mechanism of Action: The Nitro Group as a Latent Weapon

Like other nitroaromatic prodrugs, the antiparasitic activity of the 3-nitroimidazo[1,2-b]pyridazine scaffold is critically dependent on the presence of the 3-nitro group.[2][5] These compounds are selectively activated within the parasite through a process of bioreduction, a mechanism that spares the host's cells and forms the basis of their therapeutic window.

The process is initiated by parasite-specific Type I nitroreductases (NTRs), flavoenzymes that are absent or functionally divergent in mammals.[6][7] These enzymes catalyze the reduction of the nitro group using cellular reducing equivalents like NAD(P)H.[5][8][9] This reduction is a multi-step process that generates a cascade of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species. These radical species induce lethal nitrosative and oxidative stress, leading to widespread damage of parasitic DNA, proteins, and lipids, ultimately causing cell death.[5][8]

G Prodrug 3-Nitroimidazo[1,2-b]pyridazine (Inactive Prodrug) Parasite Parasite Cell Prodrug->Parasite NTR Parasitic Type I Nitroreductase (NTR) Radicals Reactive Nitrogen Species (Nitroso, Hydroxylamine radicals) NTR->Radicals Damage Macromolecular Damage (DNA, Proteins, Lipids) Radicals->Damage Death Parasite Death Damage->Death

Figure 1. Reductive activation pathway of 3-nitroimidazo[1,2-b]pyridazine.

Comparative In Vitro Performance Analysis

The true potential of a new scaffold is revealed through direct comparison with existing treatments. Derivatives of 3-nitroimidazo[1,2-b]pyridazine have been evaluated against a panel of protozoan parasites, demonstrating a remarkable and, in some cases, unparalleled level of potency.[1][3][4]

Compound/DrugTarget ParasiteIC₅₀ / EC₅₀ (µM)Cytotoxicity (MRC-5) IC₅₀ (µM)Selectivity Index (SI)
Compound 23 ¹Giardia lamblia0.0007 (0.7 nM)>10>14,285
MetronidazoleGiardia lamblia6.1[10]>100>16
Compound 23 ¹Trypanosoma b. brucei2.1>10>4.7
Compound 23 ¹Trypanosoma cruzi1.8>10>5.5
BenznidazoleTrypanosoma cruzi1.55[11]>1000[11]>645
Compound 23 ¹Leishmania infantum4.3>10>2.3
Compound 23 ¹Plasmodium falciparum2.0>10>5.0
ChloroquinePlasmodium falciparum0.01 - 0.1 (sensitive)--
Compound 22 ¹Giardia lamblia0.0006 (0.6 nM)>10>16,667
Compound 24 ¹Giardia lamblia0.0009 (0.9 nM)>10>11,111

¹Data for compounds 22, 23, and 24 (3-nitro-6-(pyrrolidin-1-yl)imidazo[1,2-b]pyridazine, 3-nitro-6-(piperidin-1-yl)imidazo[1,2-b]pyridazine, and 6-(4-methylpiperazin-1-yl)-3-nitroimidazo[1,2-b]pyridazine formate, respectively) are derived from the study by Zhang et al. (2022).[1][2][4]

Key Insights from Comparative Data:

  • Exceptional Anti-Giardia Activity: The most striking finding is the sub-nanomolar potency of several 3-nitroimidazo[1,2-b]pyridazine derivatives against Giardia lamblia.[1][2] Compounds 22 and 23 are approximately 10,000-fold more potent than metronidazole, the current standard of care. This represents a monumental leap in potency and highlights the scaffold as a premier candidate for anti-giardiasis drug development.

  • Broad-Spectrum Potential: While the activity against Giardia is outstanding, the scaffold also demonstrates micromolar activity against the causative agents of sleeping sickness (T. brucei), Chagas disease (T. cruzi), leishmaniasis (L. infantum), and malaria (P. falciparum).[3] This suggests that with further optimization, the scaffold could yield broad-spectrum antiparasitic agents.

  • Favorable Selectivity: The high selectivity indices, particularly for Giardia, indicate a wide therapeutic window, with the compounds being significantly more toxic to the parasite than to human MRC-5 cells.[1]

Structure-Activity Relationship (SAR) and Experimental Validation

Systematic evaluation of analogues has provided crucial insights into the chemical features governing bioactivity.

  • The Nitro Group is Indispensable: Studies unequivocally demonstrate that the 3-nitro group is essential for the potent antiparasitic effect. Analogues synthesized without this group showed a complete loss of the sub-nanomolar activity against G. lamblia.[2][4] This confirms that the primary mechanism of action is indeed reductive activation, rather than the initially hypothesized PDE inhibition, which was found to provide no significant contribution to the anti-Giardia potency.[4]

  • Modulation via the 6-Position: The synthesis of various derivatives with different substituents at the 6-position of the pyridazine ring (e.g., piperidine, pyrrolidine, N-methylpiperazine) shows that this position is a key handle for modulating the compound's properties without ablating its core activity.[4] These modifications influence factors like solubility, metabolic stability, and potency, making it a prime location for lead optimization.

  • Favorable Drug-Like Properties: Key compounds from the series possess desirable physicochemical properties, including low molecular weight and favorable calculated LogP (cLogP) values (1.2–4.1), which are important for oral bioavailability.[1][2]

Experimental Protocols: A Framework for Validation

To ensure scientific integrity and reproducibility, the following workflows are described. They represent a self-validating system for the discovery and initial characterization of novel antiparasitic agents based on this scaffold.

Protocol 1: General Synthesis of 6-Substituted-3-nitroimidazo[1,2-b]pyridazines

This protocol is based on the methods reported for the synthesis of the lead compounds.[4]

  • Starting Material: Begin with 3-amino-6-chloropyridazine.

  • Condensation: React the starting material with an appropriate α-bromoketone in the presence of a mild base (e.g., sodium bicarbonate) to form the imidazo[1,2-b]pyridazine backbone.

  • Nitration: Introduce the critical nitro group at the 3-position using a nitrating agent (e.g., nitric acid/sulfuric acid).

  • Nucleophilic Aromatic Substitution (SNAr): Displace the chlorine atom at the 6-position with a desired amine (e.g., piperidine, pyrrolidine) in a suitable solvent to yield the final product.

  • Purification & Characterization: Purify the final compound using column chromatography and confirm its structure and purity via ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HR-MS).

Protocol 2: In Vitro Screening Workflow for Antiparasitic Activity

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis Compound Synthesized Compound Stock Solution (DMSO) Serial Prepare Serial Dilutions of Compound in 96-well Plates Compound->Serial Parasite Parasite Culture (e.g., G. lamblia trophozoites) AddCultures Add Parasite or Cell Suspension to Respective Wells Parasite->AddCultures Cells Mammalian Cell Line (e.g., MRC-5) Cells->AddCultures Serial->AddCultures Incubate Incubate under Appropriate Conditions (e.g., 48-72h, 37°C) AddCultures->Incubate AddDye Add Viability Indicator (e.g., Resazurin) Incubate->AddDye Readout Measure Fluorescence/Absorbance AddDye->Readout Calculate Calculate % Inhibition vs. Controls Readout->Calculate CurveFit Dose-Response Curve Fitting Calculate->CurveFit Determine Determine IC₅₀ Values (Parasite & Cytotoxicity) CurveFit->Determine SI Calculate Selectivity Index (SI) Determine->SI

Figure 2. High-throughput in vitro screening workflow.

  • Culture Maintenance: Maintain axenic cultures of the target parasites (e.g., G. lamblia, T. cruzi) and a mammalian cell line (e.g., MRC-5) under standard conditions.

  • Assay Plate Preparation: Serially dilute the test compounds in appropriate culture medium in 96-well microtiter plates. Include positive (standard drug) and negative (vehicle control) wells.

  • Inoculation: Add a standardized number of parasites or mammalian cells to each well.

  • Incubation: Incubate the plates for a defined period (e.g., 48-72 hours) under optimal growth conditions.

  • Viability Assessment: Add a viability reagent such as resazurin. Viable, metabolically active cells will reduce resazurin to the fluorescent resorufin.

  • Data Acquisition: Measure fluorescence using a plate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software. The Selectivity Index (SI) is then calculated as (IC₅₀ in mammalian cells) / (IC₅₀ in parasite).

Conclusion and Future Directions

The 3-nitroimidazo[1,2-b]pyridazine scaffold represents a validated and highly promising starting point for the development of novel antiparasitic drugs. The unprecedented sub-nanomolar potency against Giardia lamblia positions it as a potential game-changer for the treatment of giardiasis.

While the journey from a hit compound to a clinical drug is long, this scaffold possesses many of the desired starting characteristics: extreme potency against a key target, a well-understood mechanism of action, a synthetically tractable core, and favorable preliminary safety and drug-like properties.

The next critical steps in advancing this series will involve:

  • Lead Optimization: Further exploration of the structure-activity relationship to enhance potency against other parasites and improve pharmacokinetic (ADME) properties.

  • In Vivo Efficacy: Evaluating lead candidates in established animal models of parasitic diseases to confirm that the remarkable in vitro activity translates to therapeutic efficacy.

  • Mechanism of Resistance Studies: Investigating the potential for resistance development by selecting for resistant parasite lines and identifying mutations in nitroreductase genes.

The 3-nitroimidazo[1,2-b]pyridazine scaffold is more than just another chemical series; it is a beacon of innovation in a field desperate for new solutions. The data presented here provides a compelling, evidence-based argument for its continued and vigorous development.

References

A Comparative Guide to the Spectroscopic Data Analysis of Imidazo[1,2-b]pyridazines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutics, including potent kinase inhibitors.[2][3][4] A thorough understanding of the spectroscopic characteristics of this scaffold is paramount for unambiguous structure elucidation, purity assessment, and the rational design of new chemical entities. This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to characterize imidazo[1,2-b]pyridazine derivatives, offering field-proven insights and supporting experimental data to aid researchers in their drug discovery endeavors.

The Significance of Spectroscopic Analysis in Imidazo[1,2-b]pyridazine Research

Spectroscopic analysis is the bedrock of modern chemical research, providing a non-destructive window into the molecular world. For the imidazo[1,2-b]pyridazine system, a precise interpretation of spectroscopic data is critical for several reasons:

  • Unambiguous Isomer Differentiation: The synthesis of imidazo[1,2-b]pyridazines can sometimes yield isomeric byproducts. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for differentiating between these closely related structures.

  • Substitution Pattern Determination: The biological activity of imidazo[1,2-b]pyridazine derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic core.[5] Spectroscopic methods allow for the precise determination of substitution patterns, guiding structure-activity relationship (SAR) studies.

  • Conformational Analysis: The three-dimensional arrangement of atoms in a molecule can significantly impact its interaction with biological targets. Advanced NMR techniques can provide insights into the preferred conformations of flexible substituents attached to the rigid imidazo[1,2-b]pyridazine core.

  • Purity Assessment: Ensuring the purity of a synthesized compound is a critical quality control step in drug development. Spectroscopic methods, in conjunction with chromatography, provide a robust means of assessing compound purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for the structural characterization of organic molecules, including imidazo[1,2-b]pyridazines. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom in the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of an imidazo[1,2-b]pyridazine derivative reveals characteristic chemical shifts and coupling patterns for the protons on the heterocyclic core. The electron-withdrawing nature of the nitrogen atoms generally leads to a downfield shift of the ring protons compared to their carbocyclic aromatic counterparts.

Table 1: Typical ¹H NMR Chemical Shift Ranges for the Unsubstituted Imidazo[1,2-b]pyridazine Core.

ProtonChemical Shift (ppm)Multiplicity
H-27.50 - 8.00d
H-37.80 - 8.30d
H-68.00 - 8.50dd
H-76.80 - 7.30dd
H-88.50 - 9.00dd

Data compiled from various sources, including ChemicalBook.[6]

The precise chemical shifts and coupling constants are highly dependent on the electronic nature of the substituents. For instance, electron-donating groups will typically shield the ring protons, causing them to resonate at higher fields (lower ppm values), while electron-withdrawing groups will have the opposite effect.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides complementary information to the proton NMR spectrum. The chemical shifts of the carbon atoms in the imidazo[1,2-b]pyridazine ring are also sensitive to the electronic environment.

Table 2: Typical ¹³C NMR Chemical Shifts for the Unsubstituted Imidazo[1,2-b]pyridazine Core.

CarbonChemical Shift (ppm)
C-2116.7
C-3125.8
C-5143.1
C-6139.1
C-7116.8
C-8133.8
C-8a143.1

Data sourced from ChemicalBook.[7]

Advanced 2D NMR Techniques

For more complex substituted imidazo[1,2-b]pyridazines, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of all proton and carbon signals.[8]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing connectivity across quaternary carbons and heteroatoms.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space, providing insights into the molecule's three-dimensional structure.

Experimental Protocol: Acquiring High-Quality NMR Data for Imidazo[1,2-b]pyridazine Derivatives

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • Imidazo[1,2-b]pyridazine sample (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the imidazo[1,2-b]pyridazine derivative.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar imidazo[1,2-b]pyridazine derivatives.

    • Transfer the solution to a clean NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and number of scans. For a routine ¹H spectrum, 16-32 scans are typically sufficient.

    • Acquire the spectrum using a standard pulse sequence.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Set a wider spectral width to encompass all carbon signals.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Phase the spectra and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

    • Integrate the proton signals and analyze the coupling patterns.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For imidazo[1,2-b]pyridazine derivatives, MS is essential for determining the molecular weight and confirming the elemental composition.

Ionization Techniques

The choice of ionization technique is crucial for obtaining a good mass spectrum.

  • Electrospray Ionization (ESI): A soft ionization technique that is well-suited for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺, providing clear molecular weight information.

  • Electron Impact (EI): A hard ionization technique that can cause extensive fragmentation of the molecule. While this can make it challenging to identify the molecular ion peak, the resulting fragmentation pattern provides valuable structural information.

Fragmentation Analysis

The fragmentation patterns observed in the mass spectrum can be used to deduce the structure of the molecule. The imidazo[1,2-b]pyridazine core is relatively stable, but cleavage of substituent groups is common. The fragmentation of related N-heterocyclic systems, such as imidazo[1,2-a]pyridines, has been studied and can provide insights into the expected fragmentation pathways of imidazo[1,2-b]pyridazines.[9]

The Nitrogen Rule: A useful principle in mass spectrometry is the nitrogen rule, which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[10] Since imidazo[1,2-b]pyridazines contain three nitrogen atoms, their molecular ions will have an odd m/z value, assuming no other odd-electron elements are present.

Experimental Protocol: Mass Spectrometry Analysis of Imidazo[1,2-b]pyridazine Derivatives

Objective: To determine the molecular weight and obtain fragmentation data for an imidazo[1,2-b]pyridazine derivative.

Materials:

  • Imidazo[1,2-b]pyridazine sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., LC-MS with ESI source)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known standard.

    • Set the appropriate ionization source parameters (e.g., capillary voltage, gas flow rate, temperature).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer or inject it via a liquid chromatography system.

    • Acquire the mass spectrum over a suitable m/z range.

    • For fragmentation analysis (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID).

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺).

    • If high-resolution mass spectrometry (HRMS) is used, determine the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern to identify characteristic losses and fragment ions.

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are useful for identifying functional groups. For imidazo[1,2-b]pyridazines, IR spectroscopy can confirm the presence of specific substituents, such as carbonyl groups (C=O), amines (N-H), or nitriles (C≡N). The aromatic C-H and C=C stretching vibrations of the heterocyclic core also give rise to characteristic bands in the IR spectrum.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-b]pyridazine system, being an extended aromatic system, exhibits characteristic UV absorptions. The position and intensity of these absorptions can be influenced by the nature and position of substituents, making UV-Vis spectroscopy a useful tool for monitoring reactions and assessing the electronic properties of new derivatives.

Comparative Analysis with Alternative Heterocyclic Scaffolds

The spectroscopic properties of imidazo[1,2-b]pyridazines can be better understood by comparing them with related heterocyclic systems.

Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are isosteric analogues of imidazo[1,2-b]pyridazines, with a CH group replacing one of the nitrogen atoms in the six-membered ring.[5] This structural difference leads to subtle but measurable changes in their spectroscopic properties. In the ¹H NMR spectrum, the protons on the pyridine ring of imidazo[1,2-a]pyridines generally resonate at slightly higher fields compared to the corresponding protons on the pyridazine ring of imidazo[1,2-b]pyridazines, due to the reduced electron-withdrawing effect.

Pyridazines

The parent pyridazine ring is a simple diazine. A comparison of its spectroscopic data with that of the fused imidazo[1,2-b]pyridazine system highlights the effect of the fused imidazole ring.[11][12] The fusion of the imidazole ring introduces additional aromaticity and alters the electron distribution, leading to changes in the chemical shifts of the protons and carbons in the six-membered ring.

Visualizing the Spectroscopic Analysis Workflow

G General Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Characterization cluster_analysis Data Analysis & Structure Confirmation synthesis Synthesis of Imidazo[1,2-b]pyridazine Derivative purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Primary Structure ms Mass Spectrometry (ESI, EI, HRMS) purification->ms Molecular Weight ir_uv IR & UV-Vis Spectroscopy purification->ir_uv Functional Groups structure Structure Elucidation & Confirmation nmr->structure ms->structure ir_uv->structure purity Purity Assessment structure->purity sar Structure-Activity Relationship (SAR) Studies structure->sar

Caption: A flowchart illustrating the central role of spectroscopic techniques in the synthesis, characterization, and further development of imidazo[1,2-b]pyridazine derivatives.

Conclusion

The comprehensive spectroscopic analysis of imidazo[1,2-b]pyridazine derivatives is a critical component of modern drug discovery. A multi-technique approach, leveraging the strengths of NMR, mass spectrometry, and vibrational spectroscopy, is essential for unambiguous structure determination, purity assessment, and the generation of robust data to support regulatory filings. By understanding the characteristic spectroscopic signatures of the imidazo[1,2-b]pyridazine core and how they are influenced by substitution, researchers can accelerate the development of novel and effective therapeutics based on this versatile scaffold.

References

A Researcher's Guide to Assessing the Antiproliferative Effects of Imidazo[4,5-b]pyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, heterocyclic compounds have emerged as a particularly fruitful area of research. Among these, the imidazo[4,5-b]pyridine scaffold, a purine isostere, has garnered significant attention for its potent and diverse biological activities, most notably its antiproliferative effects against a range of human cancer cell lines. This guide provides an in-depth, technical comparison of imidazo[4,5-b]pyridine derivatives, detailing their mechanism of action, comparative efficacy against other therapeutic alternatives, and the rigorous experimental methodologies required for their evaluation.

The Rationale: Why Imidazo[4,5-b]pyridines?

The structural similarity of the imidazo[4,5-b]pyridine nucleus to endogenous purines allows these compounds to interact with a variety of biological targets, particularly ATP-binding sites within protein kinases.[1] This inherent characteristic makes them prime candidates for the development of targeted cancer therapies. Dysregulation of protein kinase activity is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. By designing molecules that selectively inhibit these key kinases, it is possible to halt tumor growth and induce cancer cell death.

A significant body of research has demonstrated that the biological activity of imidazo[4,5-b]pyridine derivatives is highly dependent on the nature and position of their substituents, allowing for fine-tuning of their potency and selectivity.[2][3][4][5]

Primary Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)

While various mechanisms have been proposed, a predominant pathway through which many potent imidazo[4,5-b]pyridine derivatives exert their antiproliferative effects is the inhibition of Cyclin-Dependent Kinase 9 (CDK9).[2]

The CDK9-Mcl-1 Apoptosis Axis

CDK9 is a crucial transcriptional regulator. In complex with its partner, Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb). P-TEFb's primary role is to phosphorylate the C-terminal domain of RNA Polymerase II (RNAP II), a critical step that allows the polymerase to transition from pausing to productive transcriptional elongation.[6]

Many cancer cells become "addicted" to the high-level expression of certain short-lived oncoproteins and anti-apoptotic proteins for their survival. A key protein in this category is Myeloid Cell Leukemia 1 (Mcl-1), a member of the Bcl-2 family that sequesters pro-apoptotic proteins and prevents programmed cell death.[7][8] The MCL1 gene is transcriptionally regulated by CDK9.

By inhibiting CDK9, imidazo[4,5-b]pyridine derivatives prevent the phosphorylation of RNAP II, leading to a halt in transcriptional elongation. This disproportionately affects transcripts with short half-lives, such as MCL1. The subsequent rapid depletion of the Mcl-1 protein unleashes pro-apoptotic signals, ultimately triggering apoptosis in cancer cells.[7][9] This targeted depletion of a critical survival protein provides a therapeutic window, as cancer cells are often more dependent on high Mcl-1 levels than normal cells.

CDK9_Pathway Compound Imidazo[4,5-b]pyridine Derivative CDK9 CDK9 / Cyclin T1 (P-TEFb) Compound->CDK9 RNAPII RNA Polymerase II (Paused) CDK9->RNAPII Phosphorylation RNAPII_p Phosphorylated RNAP II (Elongating) RNAPII->RNAPII_p Transcription Gene Transcription RNAPII_p->Transcription MCL1_mRNA MCL1 mRNA Transcription->MCL1_mRNA MCL1_Protein Mcl-1 Protein (Anti-apoptotic) MCL1_mRNA->MCL1_Protein Translation Apoptosis Apoptosis (Cell Death) MCL1_Protein->Apoptosis Survival Cell Survival MCL1_Protein->Survival

Caption: The CDK9/Mcl-1 signaling pathway inhibited by imidazo[4,5-b]pyridines.

Other reported mechanisms for certain imidazo[4,5-b]pyridine derivatives include DNA intercalation and inhibition of tubulin polymerization, highlighting the chemical versatility of this scaffold.

Comparative Antiproliferative Efficacy

The true measure of a novel compound class is its performance relative to established agents and other emerging alternatives. The following table summarizes the half-maximal inhibitory concentration (IC50) values for several imidazo[4,5-b]pyridine derivatives against various cancer cell lines, compared with standard chemotherapeutics and other kinase inhibitors.

Disclaimer: The IC50 values presented below are compiled from various studies. Direct comparison should be made with caution, as experimental conditions (e.g., cell seeding density, incubation time) can vary between reports.

Compound ClassCompound ID / NameTarget Cell LineIC50 (µM)Primary Mechanism / Target
Imidazo[4,5-b]pyridine Compound IX [10]MCF-7 (Breast)0.85CDK9
HCT116 (Colon)1.05CDK9
Compound VIII [10]MCF-7 (Breast)0.92CDK9
HCT116 (Colon)1.12CDK9
Derivative 19 [11]Capan-1 (Pancreatic)1.45Cell Cycle Arrest (G2/M)
K-562 (Leukemia)1.62Cell Cycle Arrest (G2/M)
Derivative 13 [11]Capan-1 (Pancreatic)1.50Cell Cycle Arrest (G2/M)
HL-60 (Leukemia)1.62Cell Cycle Arrest (G2/M)
Pyrazolopyrimidine Dinaciclib [12](Various)0.004 (CDK9)CDK1, 2, 5, 9
Standard Chemotherapy Doxorubicin MCF-7 (Breast)~1.65[10]DNA Intercalation, Topo II Inhibitor
Etoposide Capan-1 (Pancreatic)1.76[11]Topoisomerase II Inhibitor
HL-60 (Leukemia)0.81[11]Topoisomerase II Inhibitor
Other Kinase Inhibitors Sorafenib (Various)0.76 (CDK9)[2]Multi-kinase (VEGFR, PDGFR, Raf)
Atuveciclib (Various)0.013 (CDK9)[13]Selective CDK9
AZD4573 (Various)Potent, SelectiveSelective CDK9

Structure-Activity Relationship (SAR) Insights: Analysis of the broader literature reveals key structural modifications that enhance the antiproliferative activity of the imidazo[4,5-b]pyridine core:

  • Substitution at the Pyridine Nucleus: Introduction of a bromine atom often markedly increases antiproliferative activity.

  • N-methylation: Methylation at the nitrogen atom of the imidazole ring can improve activity.

  • Aryl Substitutions: Phenyl groups at various positions are common. Substituents on these phenyl rings, such as hydroxyl or amidino groups, can significantly boost potency.

Experimental Protocols: A Framework for Validation

Rigorous and reproducible experimental design is paramount in assessing the potential of any new therapeutic agent. The following section provides detailed, step-by-step protocols for the key assays used to characterize the antiproliferative effects of imidazo[4,5-b]pyridines.

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treatment with Imidazo[4,5-b]pyridines & Controls Start->Treatment Endpoint Treatment->Endpoint MTT MTT Assay: Cell Viability (IC50) Endpoint->MTT Metabolic Activity Flow Flow Cytometry: Cell Cycle Analysis Endpoint->Flow DNA Content Kinase Biochemical Assay: CDK9 Kinase Inhibition Endpoint->Kinase Enzymatic Activity Data Data Analysis & Interpretation MTT->Data Flow->Data Kinase->Data

Caption: General experimental workflow for assessing antiproliferative compounds.

Antiproliferative and Cytotoxicity Assessment (MTT Assay)

Causality: This assay quantifies cell viability by measuring the metabolic activity of a cell population. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the IC50 value.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[4,5-b]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker to dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis (Flow Cytometry)

Causality: This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) based on their DNA content. Compounds that interfere with cell cycle progression will cause an accumulation of cells in a specific phase. Propidium Iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the amount of DNA.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound (typically at its IC50 and 2x IC50 concentration) for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution (containing 50 µg/mL PI and 100 µg/mL RNase A to eliminate RNA staining).

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Acquisition: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

Causality: To confirm direct target engagement, a biochemical assay is essential. The ADP-Glo™ Kinase Assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to the kinase activity. An inhibitor will reduce the amount of ADP produced.

Protocol:

  • Reaction Setup: In a 96-well plate, prepare the kinase reaction mixture. This includes the reaction buffer, the purified recombinant CDK9/Cyclin T1 enzyme, the specific peptide substrate, and the imidazo[4,5-b]pyridine inhibitor at various concentrations.

  • Initiate Reaction: Add ATP to initiate the kinase reaction. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate and Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: The newly synthesized ATP is measured using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the initial ADP amount. Read the luminescence on a plate reader.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration to determine the IC50 value for kinase inhibition.

Conclusion

Imidazo[4,5-b]pyridines represent a highly promising and versatile scaffold for the development of novel antiproliferative agents. Their ability to be readily functionalized allows for the optimization of their pharmacological profiles, with many derivatives demonstrating potent, low-micromolar activity against a variety of cancer cell lines. The well-elucidated mechanism of CDK9 inhibition provides a strong rationale for their targeted therapeutic potential, particularly in cancers dependent on the Mcl-1 survival protein. The comprehensive experimental framework outlined in this guide provides researchers with the necessary tools to rigorously assess and compare these compounds, paving the way for the identification of lead candidates for further preclinical and clinical development.

References

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical protocols for the proper disposal of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (CAS No. 1260850-70-1). As a brominated, nitrogen-containing heterocyclic compound, this substance requires specialized handling and disposal procedures to ensure the safety of laboratory personnel and protect the environment. The protocols outlined below are designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

Hazard Assessment and Risk Mitigation

A thorough understanding of a compound's potential hazards is the foundation of its safe handling and disposal. While comprehensive toxicological data for this compound may be limited, its chemical structure provides critical clues for a conservative risk assessment.

Causality of Hazard Classification: The molecule belongs to the imidazopyridazine class, derivatives of which are explored for potent biological activity.[1] Furthermore, its direct structural analog, 3-Bromoimidazo[1,2-b]pyridazine, is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[2][3] Given these factors, and in line with OSHA's guidelines for handling investigational drugs of unknown toxicity, this compound must be treated as a hazardous substance.[4] The presence of a carbon-bromine bond also places it in the category of halogenated organic compounds, which are subject to specific environmental disposal regulations.[5][6]

Primary Directive: Minimize Exposure. The core principle is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—throughout the compound's lifecycle, from handling to final disposal.[7]

Table 1: Hazard Profile & Safety Requirements
PropertyData
Chemical Name This compound
CAS Number 1260850-70-1[8][9]
Appearance Yellow or brown to off-white solid[8]
Structural Class Halogenated Heterocyclic Amine
Anticipated Hazards Potential for skin, eye, and respiratory irritation based on structural analogs.[2][10] Potential for unknown biological activity.
Required PPE Nitrile gloves (double-gloving recommended), chemical splash goggles, and a properly fitted lab coat are mandatory.[11][12]
Engineering Controls All handling and waste packaging must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[12][13]
Waste Classification Halogenated Organic Waste. Must be segregated from all other waste streams.[6][14][15]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal process. Cross-contamination of waste streams can create hazardous chemical reactions and complicate the final disposal method.

The Scientific Rationale for Segregation: Halogenated organic compounds require high-temperature incineration (approx. 900-1200°C) with specialized scrubbers to neutralize the resulting acidic gases (e.g., hydrobromic acid) and prevent the formation of toxic dioxins or furans.[16][17] Disposing of this waste in a non-halogenated stream, which is often fuel-blended, would damage equipment and release pollutants.

Step-by-Step Collection Methodology
  • Establish a Designated Waste Area: Set up a satellite accumulation area within or near the chemical fume hood where the work is performed.

  • Prepare a Dedicated Waste Container:

    • Use a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene jug) designated "HALOGENATED ORGANIC WASTE." [14]

    • The label must include the full chemical name(s) of the contents and appropriate hazard pictograms (e.g., irritant, health hazard).

  • Categorize and Collect Waste:

    • Solid Waste:

      • Neat (Unused) Compound: If disposing of the original container, ensure the cap is tightly sealed. Do not empty small residual amounts; dispose of the container as is.

      • Contaminated Labware: This includes pipette tips, weighing papers, and disposable plastics. These items must be placed in a sealed, labeled plastic bag before being added to the solid halogenated waste container.

      • Contaminated PPE: Gloves, bench diapers, and disposable sleeves should be collected in a designated, sealed bag and placed in the solid halogenated waste container.

    • Liquid Waste:

      • Solutions: Any solutions (aqueous or organic) containing this compound must be collected in the designated "HALOGENATED ORGANIC LIQUID WASTE" container.

      • Rinsate: Rinsate from cleaning contaminated glassware (e.g., with acetone or ethanol) must also be collected as halogenated waste.[18] Under no circumstances should this be poured down the drain. [12]

Final Disposal Procedure

The final disposal of this compound waste must be handled by licensed professionals. The role of the researcher is to ensure the waste is safely and correctly prepared for pickup.

  • Container Management: Keep the halogenated waste container sealed at all times, except when adding waste.[14] Do not overfill the container (leave at least 10% headspace).

  • Waste Manifest: Maintain a log sheet near the container detailing the chemical name and approximate quantity of everything added. This is crucial for the final disposal manifest.

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area, away from incompatible materials, until it is ready for pickup.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup. Provide them with the completed waste manifest. EH&S will then transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for proper destruction.

Emergency Procedures: Spills and Exposure

Accidents require immediate and correct action to mitigate harm.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[3][12]

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[19]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[3]

  • Spill Cleanup (Small Scale - Inside a Fume Hood):

    • Ensure appropriate PPE is worn.

    • Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[20]

    • Carefully sweep or scoop the absorbed material into a sealable container.

    • Label the container as "Solid Halogenated Waste" and dispose of it according to the protocol in Section 2.

    • Decontaminate the spill area with a suitable solvent (e.g., acetone) and collect the cleaning materials as halogenated waste.

    • For large spills or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EH&S.[14]

The Disposal Pathway Explained

The following diagram illustrates the decision-making process and logistical flow for the proper disposal of this compound waste, ensuring safety and regulatory compliance at every stage.

DisposalWorkflow cluster_lab Laboratory Operations cluster_facility Facility & Vendor Operations gen Waste Generation (Neat Chemical, Contaminated Items, Solutions) segregate Step 1: Segregate Waste Is it contaminated with This compound? gen->segregate non_haz Non-Hazardous or Other Waste Streams segregate->non_haz  No   collect Step 2: Collect in Labeled 'HALOGENATED WASTE' Container segregate->collect  Yes   store Step 3: Secure & Store in Satellite Accumulation Area collect->store ehs Step 4: EH&S Pickup (Manifest & Transport) store->ehs tsdf Step 5: Licensed Disposal Facility (TSDF) ehs->tsdf incinerate Step 6: High-Temperature Incineration with Acid Gas Scrubbing tsdf->incinerate final Final Disposition: Neutralized Ash & Treated Gas incinerate->final

Caption: Disposal workflow for this compound.

This structured pathway ensures that a potentially hazardous, halogenated compound is managed safely within the laboratory and is ultimately destroyed in a manner that is compliant with environmental regulations, primarily through high-temperature incineration at a licensed facility.[17][21]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.